molecular formula C16H13As2NO3S4 B120825 ReAsH-EDT2 CAS No. 438226-89-2

ReAsH-EDT2

Katalognummer: B120825
CAS-Nummer: 438226-89-2
Molekulargewicht: 545.4 g/mol
InChI-Schlüssel: UNIBJWQHKWCMGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Resorufin bis-arsenide is a xanthene dye. It has a role as a fluorochrome.

Eigenschaften

IUPAC Name

4,6-bis(1,3,2-dithiarsolan-2-yl)-7-hydroxyphenoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13As2NO3S4/c20-11-3-1-9-15(13(11)17-23-5-6-24-17)22-16-10(19-9)2-4-12(21)14(16)18-25-7-8-26-18/h1-4,20H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIBJWQHKWCMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=N3)[As]5SCCS5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13As2NO3S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572996
Record name 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438226-89-2
Record name 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Mechanism of ReAsH-EDT2 Fluorescence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, properties, and applications of ReAsH-EDT2, a fluorogenic biarsenical dye used for site-specific labeling of proteins in living cells. This technology offers a powerful tool for studying protein localization, trafficking, interactions, and conformational changes.

Core Principles of this compound Fluorescence

This compound is a membrane-permeable, red-emitting fluorescent probe derived from the fluorophore resorufin (B1680543).[1][2] In its free state, complexed with two molecules of 1,2-ethanedithiol (B43112) (EDT), the dye is essentially non-fluorescent.[2][3][4] Fluorescence is induced upon binding to a genetically encoded tetracysteine tag (TC-tag) engineered into a protein of interest. The minimal and most common TC-tag sequence is Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC).

The fluorescence activation mechanism is based on a thiol-arsenic ligand exchange reaction. The two arsenic atoms of the ReAsH molecule each form a stable covalent bond with two cysteine thiols within the TC-tag. This binding event displaces the EDT molecules, leading to a significant increase in the quantum yield of the resorufin fluorophore, resulting in a bright red fluorescent signal. This "pro-fluorescent" nature of this compound allows for specific detection of tagged proteins with a high signal-to-noise ratio, as unbound dye remains in a quenched state.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReferences
Chemical Formula C₁₆H₁₃As₂NO₃S₄
Molar Mass 545.4 g/mol
Excitation Maximum (λex) 593 nm
Emission Maximum (λem) 608 nm
Quantum Yield (bound) Up to 0.47 (with optimized TC-tags)
Binding Affinity (Kd) ~10⁻¹¹ M

Experimental Protocols

General Protein Labeling in Live Cells

This protocol outlines the general steps for labeling proteins containing a tetracysteine tag with this compound in live mammalian cells.

  • Cell Preparation: Culture cells expressing the tetracysteine-tagged protein of interest under standard conditions. For adherent cells, ensure they are well-attached to the culture vessel.

  • Labeling Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in a labeling medium (e.g., Opti-MEM® Reduced-Serum Medium, HBSS) to a final concentration typically ranging from 1 µM to 10 µM. It is often beneficial to pre-complex the ReAsH dye with EDT for about 10 minutes at room temperature before adding it to the cells.

  • Cell Labeling: Replace the cell culture medium with the labeling solution containing this compound. Incubate the cells for 30-60 minutes at 37°C.

  • Washing to Reduce Non-specific Binding: After incubation, it is crucial to wash the cells to remove unbound and non-specifically bound this compound. This is typically done using a wash buffer containing a dithiol competitor such as 1,2-ethanedithiol (EDT) or British anti-Lewisite (BAL). A typical wash involves incubating the cells with the wash buffer for 15 minutes.

  • Imaging: After washing, replace the wash buffer with a suitable imaging buffer (e.g., FRET buffer: 125 mM NaCl, 5 mM KCl, 6 mM glucose, 25 mM HEPES pH 7.6). The cells are now ready for fluorescence microscopy imaging using appropriate filter sets for red fluorescence.

Fluorescence Resonance Energy Transfer (FRET) Studies

This compound can serve as an acceptor for FRET in combination with donor fluorescent proteins like Green Fluorescent Protein (GFP) or Yellow Fluorescent Protein (YFP).

  • Construct Design: Engineer a fusion protein containing both the donor fluorescent protein (e.g., GFP) and the tetracysteine tag in close proximity.

  • Labeling: Label the cells expressing the fusion protein with this compound following the general protocol described above.

  • FRET Measurement: Excite the donor fluorophore (e.g., GFP at ~480 nm) and measure the emission of both the donor and the acceptor (ReAsH at ~608 nm). An increase in acceptor emission upon donor excitation and a corresponding decrease in donor emission indicate FRET. FRET efficiency can be quantified by measuring the dequenching of the donor fluorescence after photobleaching the acceptor.

Visualizations

Signaling Pathways and Experimental Workflows

ReAsH_Mechanism cluster_non_fluorescent Non-Fluorescent State cluster_binding Binding to Tetracysteine Tag cluster_fluorescent Fluorescent State ReAsH_EDT2 This compound (Non-Fluorescent) EDT1 EDT ReAsH_EDT2->EDT1 Bound EDT2 EDT ReAsH_EDT2->EDT2 Bound TC_Tag Cys-Cys-Pro-Gly-Cys-Cys ReAsH_EDT2->TC_Tag Thiol-Arsenic Ligand Exchange Released_EDT1 EDT Released_EDT2 EDT Protein Protein of Interest Protein->TC_Tag Fused to ReAsH_Protein ReAsH-Protein Complex (Fluorescent) TC_Tag->ReAsH_Protein Forms Complex

Caption: Mechanism of this compound fluorescence activation.

Experimental_Workflow Start Start: Cells expressing TC-tagged protein Labeling Incubate with This compound (30-60 min) Start->Labeling Wash Wash with dithiol (e.g., EDT, BAL) Labeling->Wash Image Fluorescence Microscopy Wash->Image

Caption: General experimental workflow for this compound labeling.

FRET_Pathway Excitation Excitation Light (~480 nm) GFP GFP (Donor) Excitation->GFP Excites ReAsH ReAsH (Acceptor) GFP->ReAsH FRET GFP_Emission GFP Emission (~510 nm) GFP->GFP_Emission Emits ReAsH_Emission ReAsH Emission (~608 nm) ReAsH->ReAsH_Emission Emits

References

Unveiling Cellular Dynamics: An In-depth Technical Guide to ReAsH-EDT2 Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to visualize and track proteins in their native cellular environment is paramount to advancing our understanding of complex biological processes and accelerating drug discovery. The ReAsH-EDT2 labeling system offers a powerful and versatile tool for site-specific, covalent labeling of proteins within living cells. This guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with this technology, enabling researchers to effectively harness its potential.

Core Principle: A Tale of Two Molecules

The this compound labeling technology is predicated on the high-affinity, specific interaction between two key components: a genetically encoded tetracysteine tag and a membrane-permeant biarsenical dye.

  • The Tetracysteine Tag: A small peptide sequence, most commonly Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC), is genetically fused to the protein of interest.[1][2][3] This short motif is rarely found in endogenous proteins, ensuring high specificity of labeling.[3] Optimized, higher-affinity 12-amino-acid motifs such as FLNCCPGCCMEP have also been developed to enhance signal-to-noise ratios.[1]

  • The this compound Reagent: ReAsH (Resorufin Arsenical Hairpin binder) is a derivative of the red fluorophore resorufin, containing two arsenic groups. It is rendered membrane-permeable and non-fluorescent by being complexed with two molecules of 1,2-ethanedithiol (B43112) (EDT).

The labeling process is a thiol-arsenic exchange reaction. When the this compound complex encounters a protein bearing the tetracysteine tag inside a cell, the four cysteine residues displace the EDT molecules. This binding event forms a stable, covalent bond and induces a conformational change in the ReAsH molecule, causing it to become highly fluorescent. The unbound this compound remains in its non-fluorescent state, contributing to a low background signal.

Figure 1: The this compound protein labeling mechanism.

Quantitative Data Summary

The efficiency and specificity of the this compound system are supported by key quantitative parameters.

ParameterValueNotesReference
Dissociation Constant (Kd) ~10⁻¹¹ MFor FlAsH binding to model tetracysteine peptides; ReAsH affinity is comparable.
ReAsH Excitation (max) 593 - 597 nm
ReAsH Emission (max) 608 - 609 nm
Size of Tetracysteine Tag 6 amino acids (~0.6 kDa)Significantly smaller than fluorescent proteins like GFP (~30 kDa).
Fluorescence Enhancement >100-foldUpon binding to the tetracysteine tag.

Detailed Experimental Protocols

The following protocols provide a general framework for labeling tetracysteine-tagged proteins in mammalian cells. Optimization may be required depending on the specific cell line and protein of interest.

Preparation of this compound Labeling Solution
  • Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 500 µM). Store at -20°C, protected from light.

  • Working Solution: For a typical labeling experiment, dilute the this compound stock solution in a serum-free or reduced-serum medium (e.g., Opti-MEM®) to a final concentration of 1-5 µM.

  • EDT Addition (Optional but Recommended): To minimize non-specific binding, 1,2-ethanedithiol (EDT) can be added to the labeling solution to a final concentration of 10-25 µM.

Labeling of Adherent Cells
  • Cell Culture: Plate cells expressing the tetracysteine-tagged protein on a suitable imaging dish or plate.

  • Washing: Gently wash the cells with a buffered salt solution (e.g., HBSS) to remove the culture medium.

  • Labeling: Add the prepared this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: Remove the labeling solution and wash the cells multiple times with a wash buffer. A common wash buffer contains a dithiol competitor like 2,3-dimercapto-1-propanol (BAL) at a concentration of 250-750 µM to reduce non-specific background fluorescence.

  • Imaging: The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets for red fluorescence.

Adherent_Cell_Labeling_Workflow start Start: Adherent Cells Expressing TC-Tagged Protein wash1 Wash with Buffered Salt Solution start->wash1 labeling Incubate with this compound (30-60 min, 37°C) wash1->labeling wash2 Wash with BAL-containing Buffer labeling->wash2 image Fluorescence Microscopy Imaging wash2->image end End: Labeled Cells Imaged image->end FRET_Signaling_Pathway cluster_interaction Protein Interaction ProteinA Protein A FP_donor Fluorescent Protein (e.g., GFP) - Donor No_FRET Donor Emission (e.g., ~510 nm) FP_donor->No_FRET No Interaction FRET Energy Transfer (No Photon) FP_donor->FRET Interaction (<10 nm) ProteinB Protein B TC_acceptor TC-Tag + ReAsH Acceptor Acceptor_Emission Acceptor Emission (e.g., ~608 nm) TC_acceptor->Acceptor_Emission Excitation Excite Donor (e.g., 488 nm) Excitation->FP_donor FRET->TC_acceptor

References

An In-depth Technical Guide to ReAsH-EDT2 and Tetracysteine Tag Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ReAsH-EDT2 and tetracysteine (TC) tag system, a powerful tool for site-specific protein labeling in living cells. We will delve into the core principles of this technology, present key quantitative data, and provide detailed experimental protocols for its application.

Core Principles

The tetracysteine tag system is a highly specific method for fluorescently labeling proteins of interest within a cellular context.[1][2] This technology relies on the interaction between a small, genetically encoded peptide tag and a membrane-permeable, fluorogenic biarsenical dye.[3][4]

The Tetracysteine Tag: The tag consists of a short amino acid sequence, typically Cys-Cys-Xaa-Xaa-Cys-Cys, where 'Cys' is cysteine and 'Xaa' can be any non-cysteine amino acid.[4][5] The most commonly used and optimized sequence is Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC), which forms a hairpin-like structure.[1][5][6] This motif is exceptionally rare in endogenous proteins, ensuring high specificity of labeling.[4][7] For enhanced affinity and fluorescence, longer optimized sequences such as FLNCCPGCCMEP have been developed.[8][9]

The this compound Reagent: this compound is a biarsenical derivative of the red fluorophore resorufin.[3][10] It is rendered membrane-permeable and non-fluorescent by being complexed with two molecules of 1,2-ethanedithiol (B43112) (EDT).[3][8] When this compound enters a cell and encounters a protein bearing the tetracysteine tag, the two arsenic atoms of the dye covalently bind to the four thiol groups of the cysteine residues in the tag.[3] This binding event displaces the EDT molecules, causing the ReAsH molecule to become highly fluorescent.[3][7] This fluorogenic nature is a key advantage, as it minimizes background fluorescence from unbound dye.[8]

The interaction between this compound and the tetracysteine tag is highly specific and results in a stable complex, allowing for long-term imaging of the labeled protein.[4] A similar green-fluorescing dye, FlAsH-EDT2 (a fluorescein (B123965) derivative), operates on the same principle and binds to the same tetracysteine motif.[3][11]

Quantitative Data

The following tables summarize the key quantitative parameters of the this compound and tetracysteine tag system.

ParameterValueReference
This compound Excitation Maximum 593 nm[10][12]
This compound Emission Maximum 608 nm[10][12]
FlAsH-EDT2 Excitation Maximum 508 nm[8][11]
FlAsH-EDT2 Emission Maximum 528 nm[11][13]
Binding Affinity (Kd) ~10⁻¹¹ M[5]
This compound Molar Mass 545.4 g/mol [12]
FlAsH-EDT2 Molar Mass 664.49 g/mol [11]
Size of Tetracysteine Tag < 1 kDa[8]
Tetracysteine Tag SequenceKey FeaturesReference
Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC) Standard, high-affinity hairpin motif.[1][5][6]
FLNCCPGCCMEP Optimized 12-amino-acid motif with higher affinity and dithiol resistance.[8][9]
HRWCCPGCCKTF Another optimized 12-amino-acid motif with improved properties.[9]
Experimental Protocols

This section provides detailed methodologies for key experiments using the this compound and tetracysteine tag system.

This protocol outlines the fundamental steps for labeling tetracysteine-tagged proteins in live mammalian cells.

Materials:

  • Cells expressing the tetracysteine-tagged protein of interest

  • Opti-MEM® Reduced-Serum Medium (or other suitable buffer like HBSS)[3]

  • This compound stock solution (e.g., 1 mM in DMSO)

  • BAL (British Anti-Lewisite) wash buffer (e.g., 250 µM in Opti-MEM®)[13]

  • Microscopy-grade culture dishes or plates

Procedure:

  • Cell Preparation: Culture cells expressing the tetracysteine-tagged protein to 60-90% confluency in a suitable imaging vessel. It is recommended to wait at least 24 hours post-transfection to ensure adequate protein expression.[3]

  • Prepare Labeling Solution: Dilute the this compound stock solution to a final concentration of 1-5 µM in pre-warmed Opti-MEM®. A starting concentration of 2.5 µM is often recommended for transfected cells.[3]

  • Labeling: Remove the growth medium from the cells and wash once with pre-warmed Opti-MEM®. Add the this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[3][13] The optimal labeling time may need to be determined empirically and can range from 15 to 90 minutes.[3]

  • Washing: To reduce background fluorescence from non-specifically bound dye, it is crucial to wash the cells.

    • Remove the labeling solution.

    • Wash the cells twice with pre-warmed Opti-MEM®.[13]

    • Add the BAL wash buffer and incubate for 10 minutes at 37°C.[13]

    • Remove the BAL wash buffer and wash the cells two to three more times with pre-warmed Opti-MEM® or another suitable imaging buffer.[1]

  • Imaging: The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets for red fluorescence (Excitation: ~590 nm, Emission: ~610 nm).[10][12]

This protocol allows for the differentiation of protein populations synthesized at different times.

Materials:

  • All materials from the general labeling protocol

  • FlAsH-EDT2 stock solution (e.g., 1 mM in DMSO)

Procedure:

  • First Pulse (e.g., with FlAsH-EDT2):

    • Label the cells with FlAsH-EDT2 following steps 1-4 of the general labeling protocol.

    • Image the green-labeled protein population.

  • Chase Period:

    • Return the cells to normal growth medium and incubate for the desired chase period (e.g., hours to days). During this time, new, unlabeled protein will be synthesized.

  • Second Pulse (with this compound):

    • Label the cells with this compound following steps 1-4 of the general labeling protocol.

  • Imaging: Image both the green (older) and red (newly synthesized) protein populations. This allows for the analysis of protein turnover, trafficking, and degradation.

This compound can act as a catalyst for the photoconversion of diaminobenzidine (DAB) into an electron-dense precipitate, enabling the localization of the labeled protein in electron microscopy.[3][13]

Materials:

  • All materials from the general labeling protocol

  • DAB solution

  • Fixatives for electron microscopy (e.g., glutaraldehyde)

  • Reagents for EM sample processing (e.g., osmium tetroxide, uranyl acetate)

Procedure:

  • Live-Cell Imaging: Label the cells with this compound as described in the general protocol and identify the region of interest using fluorescence microscopy.[13]

  • Fixation: Fix the cells with an appropriate fixative for electron microscopy.

  • Photoconversion:

    • Incubate the fixed cells with a DAB solution.

    • Expose the region of interest to light at the excitation wavelength of ReAsH. This will trigger the polymerization of DAB, creating an electron-dense precipitate at the location of the ReAsH-labeled protein.[13]

  • EM Processing: Process the sample for electron microscopy, including post-fixation, dehydration, embedding, and sectioning.

  • EM Imaging: Image the sections using an electron microscope to visualize the ultrastructural localization of the protein of interest.[13]

Visualizations

ReAsH_Labeling_Mechanism ReAsH_EDT2 This compound (Non-fluorescent, Membrane Permeable) Cell_Membrane Cell Membrane ReAsH_EDT2->Cell_Membrane Enters Cell TC_Protein_Unbound Protein with Tetracysteine Tag (CCPGCC) Cell_Membrane->TC_Protein_Unbound Binds to Tag ReAsH_TC_Complex ReAsH-TC Protein Complex (Highly Fluorescent) TC_Protein_Unbound->ReAsH_TC_Complex Displaces EDT EDT EDT Fluorescence Red Fluorescence (Ex: 593 nm, Em: 608 nm) ReAsH_TC_Complex->Fluorescence Results in

Caption: Mechanism of this compound labeling of a tetracysteine-tagged protein.

Experimental_Workflow Start Start: Cells expressing TC-tagged protein Prepare_Labeling_Solution Prepare this compound Labeling Solution (1-5 µM) Start->Prepare_Labeling_Solution Incubate Incubate cells with This compound (30-60 min) Prepare_Labeling_Solution->Incubate Wash1 Wash with buffer Incubate->Wash1 Wash_BAL Wash with BAL (10 min) Wash1->Wash_BAL Wash2 Final washes Wash_BAL->Wash2 Imaging Fluorescence Microscopy Wash2->Imaging

Caption: A typical experimental workflow for live-cell imaging with this compound.

References

ReAsH-EDT2: A Technical Guide for Labeling and Imaging Tetracysteine-Tagged Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of ReAsH-EDT2, a powerful tool for fluorescently labeling proteins in living cells. Detailed experimental protocols and safety guidelines are included to facilitate its effective and safe use in research and drug development.

Core Properties and Chemical Structure

This compound (Resorufin Arsenical Hairpin Binder-Ethanedithiol) is a membrane-permeable, biarsenical fluorescent probe. It is a derivative of the red fluorophore resorufin (B1680543) and is designed to specifically bind to a tetracysteine motif (Cys-Cys-Pro-Gly-Cys-Cys) genetically engineered into a protein of interest.[1] Initially non-fluorescent, this compound exhibits a significant increase in fluorescence upon binding to this tag, enabling the specific detection and imaging of the target protein.

The chemical structure of this compound facilitates its specific interaction with the tetracysteine tag. The two arsenic atoms form covalent bonds with the four cysteine residues of the tag.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₆H₁₃As₂NO₃S₄[1]
Molecular Weight 545.38 g/mol [1]
Appearance Solid
Solubility DMSO
Synonyms Lumio Red[2]
CAS Number 438226-89-2[2]

Table 2: Fluorescence Properties of this compound

PropertyWavelength (nm)Reference(s)
Excitation Maximum 593[1][3]
Emission Maximum 608[1][3]

Note: Some variations in reported excitation and emission maxima exist in the literature (Excitation: 530 nm, 597 nm; Emission: 592 nm, 609 nm). The values in the table represent commonly cited maxima.[4][5]

Mechanism of Action: Binding to the Tetracysteine Tag

The high-affinity and specific binding of this compound to the tetracysteine tag is the foundation of this labeling technology. The two arsenic atoms of the ReAsH molecule each form a stable covalent bond with two of the four cysteine residues within the Cys-Cys-Pro-Gly-Cys-Cys motif.[1] This binding event displaces the ethanedithiol (EDT) molecules that are complexed with the arsenic atoms in the unbound state, leading to a conformational change that unquenches the resorufin fluorophore and results in a dramatic increase in fluorescence.

ReAsH_Binding ReAsH ReAsH-EDT₂ (Non-fluorescent) Labeled_Protein {Labeled Protein | (Fluorescent)} ReAsH->Labeled_Protein Binds to Protein {Protein of Interest |  Tetracysteine Tag (Cys-Cys-Pro-Gly-Cys-Cys)} Protein:tag->Labeled_Protein EDT 2x EDT Labeled_Protein->EDT Releases

This compound binding to a tetracysteine-tagged protein.

Experimental Protocols

Safety and Handling of this compound

This compound is a biarsenical compound and must be handled with care.[1] Always adhere to the following safety precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) before use.[6]

  • Dispose of waste containing this compound according to your institution's hazardous waste guidelines.

General Protocol for Labeling Proteins in Live Cells

This protocol provides a general workflow for labeling tetracysteine-tagged proteins in live cells with this compound. Optimization of concentrations and incubation times may be necessary for specific cell types and proteins.

Materials:

  • Cells expressing the tetracysteine-tagged protein of interest

  • This compound stock solution (e.g., 2 mM in DMSO)

  • Opti-MEM® I Reduced Serum Medium or other suitable buffer (e.g., HBSS)

  • BAL (British Anti-Lewisite) wash buffer (e.g., 25 mM stock)

  • Microscope slides or imaging dishes

Procedure:

  • Cell Preparation: Culture cells expressing the tetracysteine-tagged protein on a suitable imaging vessel. Ensure cells are healthy and at an appropriate confluency.

  • Prepare Labeling Solution:

    • Thaw the this compound stock solution at room temperature, protected from light.

    • Dilute the this compound stock solution to a final concentration of 1-5 µM in pre-warmed Opti-MEM® or another suitable buffer. A common starting concentration is 2.5 µM.[1]

  • Cell Labeling:

    • Remove the culture medium from the cells and wash once with the pre-warmed buffer.

    • Add the this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[1]

  • Washing:

    • Prepare a wash buffer containing a final concentration of 250 µM BAL in the same buffer used for labeling.

    • Remove the labeling solution and wash the cells twice with the pre-warmed buffer.

    • Add the BAL wash buffer and incubate for 10 minutes at 37°C. This step is crucial for reducing non-specific background fluorescence.[1]

    • Wash the cells two more times with the pre-warmed buffer.

  • Imaging:

    • Add fresh, pre-warmed buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation: ~590 nm, Emission: ~610 nm).

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_wash Washing cluster_imaging Imaging A Culture cells with TC-tagged protein B Prepare ReAsH-EDT₂ labeling solution (1-5 µM) C Incubate cells with ReAsH-EDT₂ (30-60 min) B->C Add to cells D Wash with buffer C->D E Incubate with BAL wash buffer (10 min) D->E F Final washes with buffer E->F G Fluorescence Microscopy (Ex: ~590 nm, Em: ~610 nm) F->G

General experimental workflow for this compound labeling.

Applications in Research and Drug Development

The this compound labeling system offers several advantages for studying protein dynamics:

  • High Specificity: The tetracysteine tag is a small, minimally invasive tag that is not naturally found in most proteins, ensuring specific labeling of the protein of interest.[7]

  • Live-Cell Imaging: The membrane permeability of this compound allows for the labeling and imaging of proteins in their native cellular environment.[7]

  • Pulse-Chase Experiments: The ability to sequentially label with different colored biarsenical probes (e.g., the green fluorescent FlAsH-EDT2 followed by this compound) enables the study of protein trafficking, turnover, and age.

  • Förster Resonance Energy Transfer (FRET): this compound can serve as a FRET acceptor when paired with a suitable donor fluorophore (e.g., GFP), allowing for the study of protein-protein interactions and conformational changes.[3]

  • Correlative Light and Electron Microscopy (CLEM): this compound can be used as a photo-oxidizing agent to polymerize diaminobenzidine (DAB), creating an electron-dense precipitate that can be visualized by electron microscopy. This allows for the localization of a protein of interest at both the light and ultrastructural levels.[8]

These applications make this compound a valuable tool for a wide range of research areas, including cell biology, neurobiology, and drug discovery, where understanding the localization, trafficking, and interaction of proteins is critical.

References

Crossing the Cellular Frontier: A Technical Guide to ReAsH-EDT2 Membrane Translocation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the entry of the biarsenical probe ReAsH-EDT2 into living cells. Understanding this mechanism is paramount for its effective application in high-resolution imaging, protein tracking, and drug discovery. This document provides a comprehensive overview of the transport mechanism, supported by physicochemical data, detailed experimental protocols, and visual representations of the key processes.

The Mechanism of Cellular Entry: Passive Diffusion

The primary mechanism by which this compound traverses the cell membrane is passive diffusion . This process is driven by the concentration gradient of the molecule across the plasma membrane and does not require cellular energy. Several key physicochemical properties of this compound favor this mode of transport.

Small, lipophilic molecules can readily dissolve in the lipid bilayer of the cell membrane and move from an area of high concentration (the extracellular medium) to an area of lower concentration (the cytoplasm). The lipophilicity, or fat-solubility, of a molecule is a critical determinant of its ability to passively diffuse across the lipid-rich cell membrane.

Physicochemical Properties Supporting Passive Diffusion

The structure and chemical characteristics of this compound are well-suited for passive diffusion across the hydrophobic cell membrane.

PropertyValueImplication for Membrane Transport
Molecular Formula C₁₆H₁₃As₂NO₃S₄
Molecular Weight 545.38 g/mol The relatively small size of the molecule allows it to move through the lipid bilayer without the need for transport proteins.
LogP (Octanol-Water Partition Coefficient) 2.34880This positive LogP value indicates that this compound is more soluble in a nonpolar solvent (octanol) than in a polar solvent (water), signifying its lipophilic nature and favorable interaction with the lipid cell membrane.
Structure ReAsH complexed with 1,2-ethanedithiol (B43112) (EDT2)The EDT2 ligands play a crucial role in stabilizing the molecule and rendering it non-fluorescent until it binds to its target. This complex is sufficiently hydrophobic to facilitate membrane passage.

These properties collectively enable this compound to efficiently enter the cell down its concentration gradient.

Visualizing the Pathway: From Extracellular Space to Intracellular Target

The journey of this compound from the culture medium to its intracellular protein target can be visualized as a multi-step process.

ReAsH_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ReAsH_EDT2_free This compound Membrane_transport Passive Diffusion ReAsH_EDT2_free->Membrane_transport High Concentration ReAsH_EDT2_inside This compound Membrane_transport->ReAsH_EDT2_inside Low Concentration TC_Protein Tetracysteine-tagged Protein ReAsH_EDT2_inside->TC_Protein Binding & EDT2 Release Nonspecific_Binding Nonspecific Binding ReAsH_EDT2_inside->Nonspecific_Binding Fluorescent_Complex Fluorescent ReAsH-Protein Complex TC_Protein->Fluorescent_Complex Fluorescence Activation

Diagram 1: Cellular uptake and binding of this compound.

Experimental Protocols for Cellular Labeling

The successful intracellular delivery of this compound is highly dependent on the experimental conditions. The following protocols are based on established methodologies for labeling live cells.

General Cell Labeling Protocol

This protocol provides a general workflow for labeling adherent mammalian cells with this compound.

Cell_Labeling_Workflow start Start: Adherent cells expressing tetracysteine-tagged protein wash1 Wash cells with pre-warmed serum-free medium (e.g., Opti-MEM) start->wash1 prepare_labeling Prepare this compound labeling solution (1-5 µM in serum-free medium) wash1->prepare_labeling labeling Incubate cells with labeling solution (30-60 min at 37°C, protected from light) prepare_labeling->labeling wash2 Wash cells with wash buffer (e.g., HBSS) labeling->wash2 bal_wash Incubate with BAL wash buffer (e.g., 250 µM BAL for 15 min) to reduce nonspecific binding wash2->bal_wash wash3 Wash cells with imaging medium (e.g., HBSS or phenol (B47542) red-free medium) bal_wash->wash3 imaging Image cells using fluorescence microscopy (Ex: ~590 nm, Em: ~608 nm) wash3->imaging

Diagram 2: Experimental workflow for live-cell labeling.
Key Experimental Parameters and Optimization

For optimal labeling, several parameters can be adjusted.

ParameterRecommended RangeConsiderations
This compound Concentration 1 - 10 µMHigher concentrations can increase signal but may also lead to higher background. Start with a lower concentration and optimize for your cell type and protein expression level.
Incubation Time 30 - 90 minutesLonger incubation times can increase labeling efficiency but may also increase nonspecific binding and potential cytotoxicity. A time course experiment is recommended for new systems.
Labeling Medium Serum-free medium (e.g., Opti-MEM, HBSS)Serum proteins can bind to this compound, reducing its effective concentration and increasing background.
Washing Steps EssentialWashing with a dithiol compound like 2,3-dimercapto-1-propanol (BAL) is crucial to remove unbound and nonspecifically bound this compound, thereby improving the signal-to-noise ratio.

The Role of Dithiols: EDT2 and BAL

Dithiols play a critical role in both the delivery and the specificity of ReAsH labeling.

  • 1,2-ethanedithiol (EDT2): ReAsH is supplied as a complex with EDT2. This complex serves two main purposes:

    • Stabilization: It stabilizes the arsenic atoms and prevents their reaction with other molecules.

    • Fluorescence Quenching: The EDT2 complex is non-fluorescent, which minimizes background fluorescence from the unbound probe in the extracellular medium.

  • 2,3-dimercapto-1-propanol (BAL): After the initial labeling, a wash with a stronger dithiol like BAL is often performed. BAL can displace ReAsH from sites of lower-affinity, nonspecific binding, while the high-affinity interaction with the tetracysteine tag remains intact. This significantly enhances the specificity of the labeling.

Dithiol_Exchange cluster_process Dithiol Exchange and Binding ReAsH_EDT2 This compound (Non-fluorescent) TC_Tag Tetracysteine Tag ReAsH_EDT2->TC_Tag High Affinity Binding Nonspecific Nonspecific Binding Site ReAsH_EDT2->Nonspecific Low Affinity Binding ReAsH_TC ReAsH-TC Complex (Fluorescent) TC_Tag->ReAsH_TC ReAsH_Nonspecific ReAsH-Nonspecific (Weakly Fluorescent) Nonspecific->ReAsH_Nonspecific BAL BAL ReAsH_Nonspecific->BAL Displacement BAL->ReAsH_EDT2 Re-complexation

Diagram 3: Role of dithiols in specific labeling.

Quantitative Considerations and Future Directions

While the qualitative mechanism of this compound transport is well-understood to be passive diffusion, there is a lack of published quantitative data on its membrane permeability coefficient and uptake kinetics. Determining these parameters would be a valuable contribution to the field.

Proposed Experimental Approaches for Quantitation
  • Uptake Kinetics: Cells can be incubated with this compound for varying amounts of time, followed by lysis and measurement of the intracellular concentration using fluorescence spectroscopy against a standard curve. This would allow for the determination of the initial rate of uptake.

  • Permeability Assays: A parallel artificial membrane permeability assay (PAMPA) could be employed to determine the passive permeability of this compound across an artificial lipid membrane, providing a quantitative measure of its ability to cross a lipid bilayer.

  • Live-Cell Imaging with Kinetic Analysis: Time-lapse fluorescence microscopy of cells upon addition of this compound can be used to monitor the increase in intracellular fluorescence over time, providing a semi-quantitative measure of uptake rate.

Conclusion

The cellular entry of this compound is a classic example of passive diffusion, driven by its favorable physicochemical properties. A thorough understanding of this process, coupled with optimized experimental protocols, is essential for leveraging the full potential of this powerful tool in cellular and molecular biology research. Future studies focusing on the quantitative aspects of its membrane transport will further refine its application and contribute to the development of next-generation intracellular probes.

The Gatekeeper of Fluorescence: Understanding the Critical Role of EDT in ReAsH-EDT2 Stability and Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track proteins in their native cellular environment is paramount to understanding complex biological processes. The ReAsH-EDT2 system, a biarsenical probe that binds to a genetically encoded tetracysteine (TC) tag, has emerged as a powerful tool for site-specific protein labeling. This technology offers a smaller, and therefore potentially less disruptive, alternative to fluorescent protein tags. At the heart of this system's efficacy lies 1,2-ethanedithiol (B43112) (EDT), a small dithiol molecule that plays a crucial, multifaceted role in the stability, delivery, and functionality of the ReAsH dye. This technical guide will provide a comprehensive overview of the pivotal role of EDT in the stability of the this compound complex, detailing the underlying chemical principles and providing practical guidance for its application in research.

The Chemistry of Stability: How EDT Tames the Biarsenical

ReAsH (Resorufin Arsenical Hairpin binder) is a derivative of the red fluorophore resorufin (B1680543), modified to contain two arsenic atoms. In its unbound state, the biarsenical ReAsH molecule is highly reactive and prone to non-specific binding to endogenous cysteine-rich proteins, leading to high background fluorescence and potential cytotoxicity. Furthermore, unbound ReAsH is largely non-fluorescent.

This is where EDT plays its critical role. The this compound complex is formed by the coordination of two EDT molecules to the two arsenic atoms of ReAsH. This coordination serves several key purposes:

  • Stabilization: The dithiol groups of EDT form stable, reversible bonds with the arsenic atoms, effectively "capping" their reactivity. This prevents the biarsenical from interacting non-specifically with other cellular components.

  • Solubilization: The pre-complexation with EDT renders the otherwise poorly soluble ReAsH molecule membrane-permeable, allowing it to be readily introduced into living cells.[1]

  • Fluorescence Quenching: In the this compound complex, the fluorescence of the resorufin fluorophore is quenched.[1][2] This "off" state is crucial for achieving a high signal-to-noise ratio upon binding to the target tetracysteine tag.

The binding of this compound to a protein containing the tetracysteine motif (Cys-Cys-Pro-Gly-Cys-Cys) is a ligand exchange reaction. The four cysteine residues of the tag present a higher affinity binding site for the biarsenical than the two EDT molecules. This results in the displacement of EDT and the formation of a stable, highly fluorescent complex between ReAsH and the tetracysteine tag. The rigidity of this newly formed structure restricts non-radiative decay pathways, causing a dramatic increase in fluorescence quantum yield.[2]

Quantitative Analysis of ReAsH-Tetracysteine Interaction

The stability and affinity of the ReAsH-tetracysteine complex are critical for its utility as a specific protein label. These parameters can be influenced by the amino acid sequence flanking the core CCPGCC motif and the experimental conditions. The following tables summarize key quantitative data for the interaction of ReAsH with various tetracysteine motifs.

Tetracysteine MotifDissociation Constant (Kd)Experimental ConditionsReference
aRE (AEAAARECCRECCARA)Not specified, but lower affinity than aPGIn vitro[3]
aPG (AEAAARECCPGCCARA)Lower than aREIn vitro[3]
MPCCPGCCGCHigh dithiol resistanceLive cells[3]
HRWCCPGCCKTFHigh dithiol resistanceLive cells[3]
FLNCCPGCCMEPHigh dithiol resistanceLive cells[3]
PropertyValueTetracysteine MotifReference
Fluorescence Quantum Yield0.2AcWEAAAREACCRECCARA-NH2[2]
Fluorescence Quantum Yield0.28 (initial) to 0.47 (optimized)Various optimized sequences[3]
Excitation Maximum593 nmAcWEAAAREACCRECCARA-NH2[2]
Emission Maximum608 nmAcWEAAAREACCRECCARA-NH2[2]

Experimental Protocols

Determination of ReAsH-Tetracysteine Binding Affinity by Fluorescence Spectroscopy

This protocol outlines a method to determine the dissociation constant (Kd) of the ReAsH-tetracysteine interaction by measuring the increase in fluorescence upon complex formation.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Synthetic tetracysteine-containing peptide of interest

  • Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 µM TCEP)

  • EDT solution (for competition experiments)

  • Fluorometer

Procedure:

  • Prepare a series of dilutions of the tetracysteine peptide in the binding buffer.

  • Add a fixed, low concentration of this compound (e.g., 10 nM) to each peptide dilution.

  • Incubate the samples at room temperature for a sufficient time to reach equilibrium (e.g., 1 hour).

  • Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths for ReAsH (e.g., Ex: 593 nm, Em: 608 nm).

  • Plot the fluorescence intensity as a function of the peptide concentration.

  • Fit the data to a one-site binding equation to determine the Kd.

  • To determine the apparent Kd in the presence of a competitor, repeat the experiment with a fixed concentration of EDT in the binding buffer.

Live-Cell Imaging of Tetracysteine-Tagged Proteins

This protocol describes the general procedure for labeling and imaging proteins tagged with a tetracysteine motif in living cells.

Materials:

  • Mammalian cells expressing the tetracysteine-tagged protein of interest

  • This compound labeling solution (e.g., 1-5 µM in imaging medium)

  • Wash buffer (e.g., imaging medium containing a dithiol like 2,3-dimercaptopropanol (BAL) or EDT)

  • Fluorescence microscope with appropriate filter sets for ReAsH

Procedure:

  • Culture the cells to an appropriate confluency on a suitable imaging dish or slide.

  • Replace the culture medium with the this compound labeling solution.

  • Incubate the cells at 37°C for 30-60 minutes, protected from light.

  • Remove the labeling solution and wash the cells several times with the wash buffer to remove unbound this compound and reduce background fluorescence.

  • Replace the wash buffer with fresh imaging medium.

  • Image the cells using fluorescence microscopy.

Affinity Purification of a Tetracysteine-Tagged Protein using a Biarsenical Ligand

This protocol provides a conceptual workflow for the affinity purification of a tetracysteine-tagged protein using a solid support functionalized with a biarsenical ligand.

Materials:

  • Cell lysate containing the tetracysteine-tagged protein

  • Affinity resin with an immobilized biarsenical ligand (e.g., SplAsH-biotin on streptavidin beads)[4]

  • Binding/Wash Buffer (e.g., PBS with a low concentration of a non-dithiol reducing agent like TCEP)

  • Elution Buffer (e.g., Binding/Wash Buffer containing a high concentration of a competing dithiol like BAL or EDT)

Procedure:

  • Incubate the cell lysate with the biarsenical affinity resin to allow the tetracysteine-tagged protein to bind.

  • Wash the resin extensively with the Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elute the bound protein from the resin by incubating with the Elution Buffer. The competing dithiol will displace the tetracysteine tag from the immobilized biarsenical ligand.

  • Analyze the eluted fraction by SDS-PAGE and Western blotting to confirm the purity of the isolated protein.

Visualizing Biological Processes with this compound

Ligand-Induced GPCR Conformational Change

This compound, in combination with a FRET donor, can be used to monitor conformational changes in proteins, such as G-protein coupled receptors (GPCRs), upon ligand binding.[5][6][7][8][9] By labeling two different sites on the GPCR with a FRET donor and a tetracysteine tag (for ReAsH binding), changes in the distance between these sites can be measured as a change in FRET efficiency.

GPCR_Activation cluster_inactive Inactive State cluster_active Active State Ligand_unbound Ligand (Agonist) Ligand_bound Ligand (Agonist) GPCR_inactive GPCR (Inactive) TM6 inward G_protein_inactive G-protein Trimer (GDP-bound) GPCR_inactive->G_protein_inactive No Interaction FRET_donor_inactive FRET Donor GPCR_inactive->FRET_donor_inactive ReAsH_inactive ReAsH (Acceptor) GPCR_inactive->ReAsH_inactive GPCR_active GPCR (Active) TM6 outward GPCR_inactive->GPCR_active Conformational Change (Increased FRET) G_protein_active G-protein Dissociation (Gα-GTP, Gβγ) FRET_donor_inactive->ReAsH_inactive Low FRET Ligand_bound->GPCR_active Binding GPCR_active->G_protein_active Activation & Dissociation FRET_donor_active FRET Donor GPCR_active->FRET_donor_active ReAsH_active ReAsH (Acceptor) GPCR_active->ReAsH_active FRET_donor_active->ReAsH_active High FRET

Caption: GPCR activation monitored by ReAsH-FRET.

Viral Entry and Uncoating Pathway

The small size of the tetracysteine tag makes the this compound system particularly well-suited for labeling viral proteins without disrupting virus assembly and infectivity.[10][11][12][13] This allows for the real-time visualization of viral entry, trafficking through endocytic pathways, and uncoating.

Viral_Entry Virus Virus with ReAsH-labeled Capsid Protein Cell_Surface Cell Surface Receptor Virus->Cell_Surface 1. Attachment Endosome Early Endosome (Low pH) Cell_Surface->Endosome 2. Endocytosis Late_Endosome Late Endosome (Lower pH) Endosome->Late_Endosome 3. Maturation & pH drop Uncoating Viral Genome Release Late_Endosome->Uncoating 4. Uncoating Triggered (Loss of ReAsH signal) Uncoating->Cytoplasm 5. Replication

Caption: Visualizing viral entry with ReAsH labeling.

Pulse-Chase Labeling to Monitor Protein Trafficking and Turnover

The ability to sequentially label a protein population with two different biarsenical dyes (e.g., the green-fluorescent FlAsH and the red-fluorescent ReAsH) allows for pulse-chase experiments to track protein trafficking and turnover.[1]

Pulse_Chase cluster_pulse Pulse (Time 0) cluster_chase Chase (Time > 0) ER Endoplasmic Reticulum (Protein Synthesis) FlAsH_label Label with FlAsH-EDT2 (Green Fluorescence) ER->FlAsH_label Golgi Golgi Apparatus (Protein Trafficking) FlAsH_label->Golgi Trafficking of old proteins (Green) ReAsH_label Label with this compound (Red Fluorescence) Golgi->ReAsH_label ReAsH_label->Golgi Newly synthesized proteins labeled (Red)

Caption: Pulse-chase labeling workflow.

Conclusion

The stability of the this compound complex is not merely a technical detail but the very foundation of its utility as a specific and sensitive tool for protein labeling in living cells. EDT acts as a crucial "gatekeeper," preventing non-specific interactions and quenching fluorescence until the ReAsH probe finds its intended tetracysteine target. This elegant mechanism of action, combined with the small size of the tag, provides researchers with a powerful method to investigate a wide array of biological processes, from the conformational dynamics of single molecules to the intricate trafficking pathways of viruses. A thorough understanding of the role of EDT is therefore essential for the successful design and execution of experiments utilizing this versatile technology. As our understanding of the subtleties of the biarsenical-tetracysteine interaction continues to grow, so too will the range and sophistication of its applications in biological research and drug discovery.

References

The Core Principles of Biarsenical Dyes in Cell Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of biarsenical dyes for protein labeling in live cells. This technology offers a powerful tool for studying protein dynamics, localization, and interactions in their native cellular environment.

Introduction to Biarsenical Dyes and the Tetracysteine Tag

Biarsenical dyes are a class of small, membrane-permeant molecules that become fluorescent upon binding to a specific, genetically encoded peptide sequence known as the tetracysteine (TC) tag.[1][2] This system allows for the site-specific labeling of proteins of interest within living cells, providing a versatile alternative to larger fluorescent protein tags like GFP.[3]

The most commonly used biarsenical dyes are FlAsH (Fluorescein Arsenical Hairpin binder) and ReAsH (Resorufin Arsenical Hairpin binder).[1][4] These dyes are delivered to cells in a non-fluorescent state, complexed with 1,2-ethanedithiol (B43112) (EDT).[5][6] Upon encountering a protein bearing the TC tag, the dye undergoes a thiol-arsenic exchange, binding to the cysteine residues of the tag and becoming highly fluorescent.[6][7] This fluorogenic nature minimizes background fluorescence from unbound dye.[7]

The minimal TC tag has the core sequence Cys-Cys-Xaa-Xaa-Cys-Cys (CCXXCC), where Xaa can be any non-cysteine amino acid.[1][8] Optimization has led to higher affinity sequences, such as Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC), which are commonly used.[9][10] Further enhancements have been achieved with 12-amino-acid motifs like FLNCCPGCCMEP, which exhibit increased fluorescence quantum yields and improved resistance to dissociation by dithiols.[10][11]

Mechanism of Action

The fundamental principle of biarsenical dye technology lies in the high-affinity interaction between the arsenic atoms of the dye and the thiol groups of the cysteine residues within the TC tag.

G Mechanism of Biarsenical Dye Labeling cluster_0 Cell Membrane Dye_EDT Non-fluorescent FlAsH-EDT2 Complex Protein_TC Protein of Interest with Tetracysteine Tag (CCPGCC) Dye_EDT->Protein_TC Thiol-Arsenic Exchange Fluorescent_Complex Highly Fluorescent FlAsH-TC Complex Protein_TC->Fluorescent_Complex Binding & Fluorescence Activation

Mechanism of biarsenical dye binding and fluorescence.

Initially, the biarsenical dye is complexed with EDT, rendering it non-fluorescent.[5] This complex readily permeates the cell membrane. Inside the cell, if it encounters a protein genetically engineered to contain the TC tag, the two arsenic atoms on the dye molecule form stable covalent bonds with the four cysteine residues of the tag.[7] This binding event displaces the EDT and constrains the structure of the dye, causing it to become highly fluorescent.[8]

Quantitative Data and Dye Properties

The selection of a biarsenical dye depends on the specific experimental requirements, such as the desired excitation and emission wavelengths and compatibility with other fluorescent probes.

DyeExcitation Max (nm)Emission Max (nm)Quantum YieldExtinction Coefficient (L·mmol⁻¹·cm⁻¹)Color
FlAsH-EDT₂ 508[7][10]528[7][10]0.1 - 0.6[10]30 - 80[10]Green[7]
ReAsH-EDT₂ 593[7][8]608[7][8]~3-fold lower than FlAsH[6]N/ARed[7]
AsCy3 ~550~570N/AN/ACyanine-based[12][13]
CHoXAsH 380430N/AN/ABlue-fluorescing[9]

The dissociation constant (Kd) for FlAsH binding to optimized tetracysteine peptides is in the picomolar range (~10⁻¹¹ M), indicating a very high affinity.[8][14]

Experimental Protocols

General Protocol for Labeling Intracellular Proteins

This protocol provides a general framework for labeling TC-tagged proteins in live mammalian cells.[5][15] Optimization of dye concentration and incubation times may be necessary for specific cell types and proteins.[2]

G General Workflow for Intracellular Protein Labeling Start Cells expressing TC-tagged protein Wash1 Wash cells with labeling medium Start->Wash1 Label Incubate with biarsenical dye-EDT2 (e.g., 1 µM FlAsH, 30 min) Wash1->Label Wash2 Wash with dithiol (e.g., 250 µM BAL or EDT) Label->Wash2 Image Live-cell imaging Wash2->Image

Workflow for labeling intracellular TC-tagged proteins.

Materials:

  • Cells expressing the TC-tagged protein of interest.

  • Biarsenical dye stock solution (e.g., FlAsH-EDT₂ or ReAsH-EDT₂).

  • Labeling medium (e.g., Opti-MEM, serum-free).

  • Washing solution containing a dithiol, such as 1,2-ethanedithiol (EDT) or 2,3-dimercaptopropanol (BAL).[1][5]

Procedure:

  • Cell Preparation: Culture cells expressing the TC-tagged protein on a suitable imaging dish or slide. Ensure cells are at an appropriate confluency for imaging.[7]

  • Washing: Gently wash the cells twice with pre-warmed labeling medium to remove any residual serum.[1]

  • Labeling: Prepare the labeling solution by diluting the biarsenical dye stock to the desired final concentration (typically 0.5-2 µM) in the labeling medium.[2] It is crucial to add EDT to the labeling solution (typically 10-20 µM) to minimize non-specific binding.[16] Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.[1][16]

  • Post-Labeling Wash: Aspirate the labeling solution and wash the cells twice with a solution containing a dithiol like BAL (250 µM) or EDT (250 µM) to reduce background fluorescence from non-specifically bound dye.[1][5] Incubate for at least 15 minutes at 37°C.[2]

  • Final Wash: Wash the cells with fresh labeling medium.

  • Imaging: Proceed with live-cell imaging using appropriate fluorescence microscopy filter sets.[7]

Protocol for Labeling Cell Surface Proteins

Labeling TC tags on extracellular domains requires ensuring the cysteine residues are in a reduced state.[17]

Modifications to the General Protocol:

  • Reduction Step: Before labeling, it may be necessary to briefly treat the cells with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure the cysteines in the TC tag are reduced.[12]

  • For a specific protocol for cell surface protein labeling, referred to as IDEAL-labeling, a combination of DTT and EDT is used in the labeling medium at a low temperature for a short duration.[18][19]

Advanced Applications

Pulse-Chase Analysis

Pulse-chase experiments with biarsenical dyes allow for the tracking of protein synthesis, trafficking, and turnover.[20] By sequentially labeling with two different colored dyes (e.g., FlAsH and ReAsH), one can distinguish between older and newly synthesized protein populations.[5]

G Pulse-Chase Experiment Workflow Start Cells expressing TC-tagged protein Pulse Label with first dye (e.g., FlAsH - green) Start->Pulse 'Pulse' Chase Incubate in dye-free medium for a set time Pulse->Chase 'Chase' Second_Pulse Label with second dye (e.g., ReAsH - red) Chase->Second_Pulse Image Dual-color imaging Second_Pulse->Image

Workflow for a two-color pulse-chase experiment.

In this workflow, the initial "pulse" with FlAsH labels the existing population of the TC-tagged protein.[4] After a "chase" period where new proteins are synthesized, a second "pulse" with ReAsH labels the newly synthesized protein population. Dual-color imaging then reveals the localization and dynamics of these two distinct protein pools.

Fluorescence Resonance Energy Transfer (FRET)

The small size of the TC tag and the spectral properties of FlAsH and ReAsH make them excellent tools for FRET-based studies of protein-protein interactions.[21][22] FlAsH can serve as an acceptor for cyan fluorescent protein (CFP), and ReAsH can be an acceptor for green or yellow fluorescent proteins (GFP, YFP).[10][23] FRET between a fluorescent protein donor and a biarsenical dye acceptor on interacting proteins can be measured to quantify their proximity.[14]

Troubleshooting

ProblemPossible CauseSuggested Solution
High Background Fluorescence - Incomplete washing.[5] - Non-specific binding to endogenous cysteine-rich proteins.[1] - Dye concentration too high.[24]- Increase the duration and/or concentration of the dithiol wash (BAL or EDT).[5] - Optimize the dye concentration by titration.[24] - Use optimized, higher-affinity TC tag sequences.[11]
No or Weak Specific Signal - Low expression of the TC-tagged protein.[15] - Cysteines in the TC tag are oxidized (especially for cell surface proteins).[17] - Incorrect filter sets for imaging.[7]- Verify protein expression using another method (e.g., Western blot). - For extracellular tags, include a reduction step with TCEP or DTT before labeling.[17][18] - Ensure the use of appropriate excitation and emission filters for the specific dye.[7]
Cell Toxicity - High concentrations of the biarsenical dye or prolonged incubation.[1]- Reduce the dye concentration and/or incubation time.[16] - Perform a cell viability assay to determine optimal labeling conditions.

Conclusion

Biarsenical dye technology provides a robust and versatile method for site-specific protein labeling in living cells. The small size of the tetracysteine tag, the fluorogenic nature of the dyes, and the availability of different colored probes enable a wide range of applications, from simple protein localization studies to more complex analyses of protein dynamics, interactions, and turnover. Careful optimization of labeling protocols and an understanding of the underlying principles are key to leveraging the full potential of this powerful technique in cell biology and drug discovery.

References

Illuminating Cellular Machinery: A Technical Guide to Tetracysteine Tag Technology

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology and drug discovery, the ability to precisely visualize and track proteins in their native environment is paramount. While fluorescent proteins like GFP have revolutionized protein labeling, their large size can sometimes interfere with the function and trafficking of the protein of interest. Tetracysteine tag technology offers a powerful and minimally disruptive alternative. This system employs a small, genetically encoded peptide tag—typically six to twelve amino acids in length—that can be fused to a target protein. This tag is then recognized with high specificity by cell-permeant, fluorogenic biarsenical dyes, namely FlAsH (Fluorescein Arsenical Hairpin binder) and ReAsH (Resorufin Arsenical Hairpin binder). These dyes are virtually non-fluorescent until they bind to the tetracysteine motif, leading to a dramatic increase in fluorescence and enabling the precise detection of the tagged protein with a high signal-to-noise ratio.[1][2][3] This guide provides an in-depth overview of the core principles, quantitative characteristics, experimental protocols, and applications of this versatile protein labeling technology.

Core Principle: The Biarsenical-Thiol Reaction

The technology is founded on the high-affinity interaction between the two arsenic groups on the FlAsH or ReAsH molecule and the four cysteine residues within the engineered tag.[4][5] The core recognition sequence is Cys-Cys-Xaa-Xaa-Cys-Cys , where 'Xaa' can be any non-cysteine amino acid.[1][6]

The labeling reagents, FlAsH-EDT₂ and ReAsH-EDT₂, are delivered pre-complexed with 1,2-ethanedithiol (B43112) (EDT) to stabilize the arsenic atoms and render the molecule non-fluorescent.[1][4] When the reagent enters a cell and encounters a protein bearing the tetracysteine tag, the EDT molecules are displaced as the four cysteine thiols form stable, covalent bonds with the two arsenic atoms. This binding event constrains the fluorophore's structure, causing it to become highly fluorescent.[4][6][7]

The choice of the two amino acids between the cysteine pairs influences the binding affinity and fluorescence quantum yield. The sequence Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC) is the most common and was optimized to promote a hairpin turn, which is the preferred conformation for binding.[6][7] More recent developments have produced 12-amino-acid motifs, such as FLNCCPGCCMEP , which exhibit even higher affinity and resistance to dissociation by dithiol competitors, allowing for more stringent washing and improved signal clarity.[8][9]

reagent FlAsH/ReAsH-EDT₂ (Non-Fluorescent) inv1 reagent->inv1 protein Target Protein tag Tetracysteine Tag (CCPGCC) protein->tag inv2 protein->inv2 tag->inv2 complex Fluorescent Complex cell Live Cell Environment inv1->complex Binding & EDT Displacement

Mechanism of Tetracysteine Tag Labeling.

Quantitative Data and Reagent Properties

The selection of FlAsH or ReAsH depends on the specific experimental requirements, such as the desired emission wavelength and compatibility with other fluorophores for multiplexing or Förster Resonance Energy Transfer (FRET) studies. The table below summarizes the key quantitative properties of these reagents when bound to an optimized tetracysteine tag.

PropertyFlAsH-TC ComplexReAsH-TC ComplexReference(s)
Excitation Max (λex) ~508 nm~593 nm[3][6][9]
Emission Max (λem) ~528 nm~608 nm[3][6][9]
Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹Not widely reported
Quantum Yield (Φ) ~0.5 - 0.79~0.28 - 0.47[6][8][9]
Dissociation Constant (Kd) ~10 pM (for CCPGCC)Slightly weaker than FlAsH[6]
Fluorescence Color GreenRed[4]
FRET Acceptor From CFP (Cyan Fluorescent Protein)GFP, YFP, FlAsH[3]

Note: Exact spectral values and quantum yields can vary depending on the specific tetracysteine sequence and the local protein environment.

Experimental Protocols

Protocol 1: Live-Cell Labeling of Tetracysteine-Tagged Proteins

This protocol provides a general procedure for labeling proteins in adherent mammalian cells. Optimization of reagent concentrations and incubation times is recommended for new constructs or cell lines.

Materials:

  • Cells expressing the tetracysteine-tagged protein of interest.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.

  • FlAsH-EDT₂ or ReAsH-EDT₂ stock solution (e.g., 2 mM in DMSO).

  • 1,2-ethanedithiol (EDT) or 2,3-dimercaptopropanol (BAL) for washing.

  • Reduced serum medium (e.g., Opti-MEM).

Procedure:

  • Cell Preparation: Culture adherent cells on glass-bottom dishes or coverslips suitable for microscopy. Ensure cells are healthy and sub-confluent (60-80%). Transfect cells with the plasmid encoding the tetracysteine-tagged protein 24-48 hours prior to labeling.[4][10]

  • Washing: Gently wash the cells twice with pre-warmed (37°C) HBSS or Opti-MEM to remove culture medium.[4][10]

  • Labeling Solution Preparation: Prepare the labeling solution immediately before use. Dilute the FlAsH-EDT₂ or ReAsH-EDT₂ stock to a final concentration of 0.5-2.0 µM in pre-warmed HBSS or Opti-MEM. It is critical to also include a small amount of free dithiol (e.g., 10 µM EDT) to minimize non-specific binding.[4][11]

  • Incubation: Aspirate the wash buffer from the cells and add the labeling solution. Incubate the cells for 30-60 minutes at 37°C, protected from light.[4][10] Longer incubation times can increase background fluorescence.[4]

  • Washing Off Unbound Reagent: Aspirate the labeling solution. Wash the cells twice with a solution containing a higher concentration of a dithiol competitor. A common wash buffer is HBSS containing 250 µM BAL, incubated for 15 minutes at 37°C.[4] This step is crucial for reducing non-specific background signal. For high-affinity 12-amino-acid tags, more stringent washes can be performed.[8]

  • Final Rinse: Remove the wash solution and rinse the cells once more with pre-warmed HBSS.[4]

  • Imaging: The cells are now ready for live-cell imaging using fluorescence microscopy with appropriate filter sets for FlAsH (similar to FITC/GFP) or ReAsH (similar to Texas Red).[5]

n1 1. Culture & Transfect Cells (24-48h) n2 2. Wash Cells (Pre-warmed Buffer) n1->n2 n3 3. Incubate with FlAsH/ReAsH (30-60 min, 37°C) n2->n3 n4 4. Wash with Dithiol (BAL) (15 min, 37°C) n3->n4 n5 5. Final Rinse (Imaging Buffer) n4->n5 n6 6. Live-Cell Imaging n5->n6

Experimental Workflow for Live-Cell Labeling.
Protocol 2: In-Gel Fluorescence Detection

This method allows for the specific detection of tetracysteine-tagged proteins after separation by SDS-PAGE, providing an alternative to Western blotting.

Materials:

  • Cell lysate containing the tetracysteine-tagged protein.

  • SDS-PAGE loading buffer.

  • FlAsH-EDT₂.

  • Tris(2-carboxyethyl)phosphine (TCEP) to maintain a reducing environment.

  • SDS-PAGE gels and electrophoresis equipment.

  • Fluorescent gel imager.

Procedure:

  • Sample Preparation: Prepare cell lysates using a suitable lysis buffer.

  • Labeling: To the lysate, add FlAsH-EDT₂ to a final concentration of ~1 µM. Crucially, add a reducing agent like TCEP (final concentration ~1 mM) to the labeling reaction to ensure the cysteine thiols in the tag are reduced and available for binding.[12]

  • Incubation: Incubate the mixture for 30-90 minutes at room temperature, protected from light.[12]

  • SDS-PAGE: Add SDS-PAGE loading buffer to the labeled lysate, heat as required, and run the samples on a polyacrylamide gel.

  • Imaging: After electrophoresis, rinse the gel cassette with deionized water.[13] Immediately visualize the gel on a fluorescent imager using an excitation source and emission filter appropriate for fluorescein (B123965) (e.g., ~488 nm excitation, ~530 nm emission).[12][13] The tagged protein will appear as a bright fluorescent band. Total protein can be visualized by subsequent staining with a dye like Coomassie Blue.[12]

Applications in Research and Drug Development

The unique features of the tetracysteine tag—small size, high specificity, and fluorogenic nature—make it a valuable tool for a wide range of applications.

  • Protein Trafficking and Localization: The ability to label proteins in living cells allows for real-time tracking of their movement between subcellular compartments, such as the translocation of proteins from the nucleus to the cytoplasm or the internalization of membrane receptors.[1][10]

  • Pulse-Chase Analysis: By sequentially labeling a protein population first with one biarsenical dye (e.g., ReAsH) and then, after a period of time, with the other (e.g., FlAsH), one can distinguish between older and newly synthesized pools of the protein.[1][14] This is invaluable for studying protein turnover and degradation.

  • FRET-Based Assays: FlAsH can serve as an excellent FRET acceptor for Cyan Fluorescent Protein (CFP), while ReAsH can accept energy from GFP or YFP.[1][3] This enables the study of protein-protein interactions, such as receptor dimerization, or conformational changes within a single polypeptide.[1][15]

  • High-Throughput Screening: The in-gel detection method can be adapted for high-throughput analysis of protein expression in 96-well formats, facilitating screening for compounds that affect protein levels or modifications.[16]

Visualizing GPCR Dimerization and Internalization

A key area where tetracysteine technology has been applied is in the study of G-protein coupled receptors (GPCRs), a major class of drug targets. GPCRs are known to form dimers or oligomers, which can influence their signaling properties. The small size of the tag is less likely to disrupt receptor dimerization compared to larger fluorescent proteins. Researchers can use FRET between a CFP-tagged GPCR and a FlAsH-labeled, tetracysteine-tagged GPCR to detect dimerization at the plasma membrane. Upon agonist stimulation, the internalization of these receptor complexes into endosomes can be tracked in real-time.

m1 GPCR Monomer (TC-tagged) dimer GPCR Dimer m1->dimer Dimerization m2 GPCR Monomer (TC-tagged) endosome Endosome dimer->endosome Internalization agonist Agonist agonist->dimer Binding

Pathway of GPCR Dimerization and Internalization.

Conclusion

Tetracysteine tag technology provides a robust and versatile method for site-specific protein labeling inside living cells. Its primary advantages—the minimal size of the genetic tag and the fluorogenic properties of the biarsenical dyes—allow for the study of protein dynamics with minimal perturbation. From tracking protein movement and turnover to quantifying protein-protein interactions via FRET, this technology is a powerful component of the molecular biologist's toolkit, with significant applications in basic research and the development of novel therapeutics. While challenges such as potential off-target binding exist, optimized high-affinity tags and stringent wash protocols have greatly enhanced the specificity and signal-to-noise ratio, solidifying its place as a key labeling strategy.

References

Methodological & Application

Step-by-Step ReAsH-EDT2 Labeling Protocol for Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

The ability to visualize proteins within their native cellular environment is crucial for understanding their function, localization, and dynamics. The ReAsH-EDT2 labeling system offers a powerful method for fluorescently tagging proteins in live mammalian cells. This technology relies on the high-affinity binding of the biarsenical dye, ReAsH, to a small, genetically encoded tetracysteine (TC) tag (e.g., Cys-Cys-Pro-Gly-Cys-Cys) fused to a protein of interest.[1][2] Upon binding, the this compound complex becomes highly fluorescent, emitting a red signal that can be readily detected by fluorescence microscopy.[2] This system provides a valuable alternative to larger fluorescent protein tags like GFP, as the small size of the TC-tag (6 amino acids) is less likely to interfere with the protein's function or localization.[2]

This document provides a detailed, step-by-step protocol for labeling tetracysteine-tagged proteins in mammalian cells using this compound. It is intended for researchers, scientists, and drug development professionals engaged in live-cell imaging and protein analysis.

Principle of this compound Labeling

The this compound labeling technology is based on the specific interaction between the biarsenical ReAsH dye and a tetracysteine motif engineered into the target protein.[1] The ReAsH dye is delivered to the cells in a complex with 1,2-ethanedithiol (B43112) (EDT2), which keeps the dye in a non-fluorescent state and facilitates its passage across the cell membrane. Inside the cell, the ReAsH molecule is exchanged from EDT2 to the higher-affinity tetracysteine tag on the protein of interest. This binding event triggers a significant increase in the fluorescence of the ReAsH dye, allowing for specific visualization of the tagged protein.

Experimental Workflow

The overall workflow for this compound labeling of mammalian cells consists of several key stages, from cell preparation to final imaging.

ReAsH_Labeling_Workflow cluster_prep Cell Preparation cluster_labeling Labeling Procedure cluster_wash Washing & Imaging Cell_Culture 1. Culture Mammalian Cells Transfection 2. Transfect with TC-tagged Protein Construct Cell_Culture->Transfection Expression 3. Allow Protein Expression (24-48 hours) Transfection->Expression Prepare_ReAsH 4. Prepare this compound Labeling Solution Incubate 5. Incubate Cells with This compound Solution Prepare_ReAsH->Incubate Wash_BAL 6. Wash with BAL Solution to Reduce Background Incubate->Wash_BAL Wash_Buffer 7. Wash with Buffer Wash_BAL->Wash_Buffer Imaging 8. Image Cells via Fluorescence Microscopy Wash_Buffer->Imaging

Caption: Experimental workflow for this compound labeling of mammalian cells.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compoundThermo Fisher ScientificT34561
1,2-ethanedithiol (EDT)Sigma-Aldrich398020
2,3-dimercaptopropanol (BAL)Sigma-AldrichM6125
Hank's Balanced Salt Solution (HBSS)Thermo Fisher Scientific14025092
Opti-MEM I Reduced Serum MediumThermo Fisher Scientific31985062
Plasmid with TC-tagged geneN/AUser-generated
Mammalian cell lineATCCN/A
Transfection reagentThermo Fisher ScientificL3000015
Live-cell imaging slides/dishesVariousN/A
Fluorescence microscopeVariousN/A

Detailed Protocol

This protocol is a general guideline and may require optimization for specific cell lines and proteins of interest.

1. Cell Preparation and Transfection

1.1. Culture your mammalian cell line of choice using standard cell culture techniques. Plate the cells directly onto live-cell imaging slides or dishes to be ready for transfection. 1.2. Transfect the cells with a plasmid encoding your protein of interest fused with a tetracysteine tag (e.g., CCPGCC). The choice of transfection reagent and protocol should be optimized for your specific cell line. 1.3. Allow for protein expression for a minimum of 24 hours post-transfection before proceeding with labeling. Optimal expression time may vary depending on the protein and expression vector.

2. Preparation of Labeling and Wash Solutions

  • This compound Stock Solution (e.g., 1 mM): Prepare a 1 mM stock solution of this compound in dry DMSO and store it protected from light.

  • EDT Stock Solution (e.g., 10 mM): Prepare a 10 mM stock solution of 1,2-ethanedithiol (EDT) in dry DMSO.

  • BAL Wash Buffer (250 µM): Prepare a solution of 250 µM 2,3-dimercaptopropanol (BAL) in a suitable buffer like HBSS or Opti-MEM. This solution should be prepared fresh.

  • This compound Labeling Solution (0.5-2 µM): Just prior to use, dilute the this compound stock solution and the EDT stock solution into pre-warmed (37°C) HBSS or Opti-MEM to the desired final concentrations. A common starting point is 1 µM this compound and 10 µM EDT. It is crucial to add the EDT to the buffer before adding the this compound.

SolutionComponentStock ConcentrationFinal ConcentrationSolvent/Buffer
This compound Labeling Solution This compound1 mM0.5 - 2 µMHBSS or Opti-MEM
1,2-ethanedithiol (EDT)10 mM10 µM
BAL Wash Buffer 2,3-dimercaptopropanol (BAL)N/A250 µMHBSS or Opti-MEM

3. Labeling Procedure

3.1. One to two days after transfection, gently rinse the cells with pre-warmed (37°C) HBSS. 3.2. Gently add the freshly prepared this compound labeling solution to the cells. 3.3. Incubate the cells for exactly 30 minutes at 37°C in a tissue culture incubator. Longer incubation times can significantly increase background fluorescence. Optimization of labeling time (15-90 minutes) and this compound concentration (0.5-2 µM) may be necessary for new constructs.

4. Washing Steps

4.1. Gently aspirate the labeling solution from the cells. 4.2. Replace the labeling solution with pre-warmed BAL Wash Buffer. 4.3. Incubate for 15 minutes at 37°C. This step is critical for reducing non-specific background fluorescence. 4.4. Remove the wash solution by gentle aspiration and replace it with pre-warmed HBSS.

5. Imaging

5.1. The cells are now ready for live-cell imaging using a fluorescence microscope. 5.2. For ReAsH, typical excitation is around 593 nm and emission is around 608 nm. 5.3. It is recommended to image the cells live, as fixation with paraformaldehyde can increase non-specific biarsenical dye fluorescence. If fixation is necessary, it should be performed after the labeling and washing steps. 5.4. For quantitative analysis, it is advisable to collect images in a 12-bit or higher format to capture a greater dynamic range of pixel intensities.

Optimization and Controls

  • Concentration Optimization: The optimal concentration of this compound can vary (from 1 µM to 10 µM) depending on the expression level of the tagged protein and the cell type.

  • Time Optimization: The ideal labeling time can range from 30 to 60 minutes. It is recommended to perform a time-course experiment to determine the optimal signal-to-noise ratio.

  • Negative Control: To determine the level of background fluorescence, it is important to include a control of untransfected cells or cells transfected with a vector lacking the tetracysteine tag.

Signaling Pathway Visualization Example

The this compound labeling system can be employed to study various cellular processes, including protein trafficking and localization within signaling pathways. For instance, one could visualize the translocation of a TC-tagged transcription factor from the cytoplasm to the nucleus upon pathway activation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade 2. Activation TF_Inactive Inactive TC-tagged Transcription Factor (ReAsH Labeled) Kinase_Cascade->TF_Inactive 3. Phosphorylation TF_Active Active TC-tagged Transcription Factor (ReAsH Labeled) TF_Inactive->TF_Active 4. Translocation Gene_Expression Target Gene Expression TF_Active->Gene_Expression 5. Gene Activation Ligand Ligand Ligand->Receptor 1. Binding

Caption: Visualization of a signaling pathway using ReAsH-labeled protein.

Troubleshooting

ProblemPossible CauseSolution
High Background Fluorescence - Incomplete washing- Labeling time too long- this compound concentration too high- Ensure proper washing with BAL solution- Optimize and reduce labeling time- Titrate this compound concentration
No/Weak Fluorescent Signal - Low protein expression- Inactive this compound reagent- Incorrect filter sets for imaging- Confirm protein expression by other methods (e.g., Western blot)- Use fresh or properly stored this compound- Use appropriate excitation/emission filters for ReAsH
Cell Toxicity - High concentration of this compound or other reagents- Reduce the concentration of labeling and wash reagents- Minimize exposure time

Conclusion

The this compound labeling system provides a robust and versatile tool for the fluorescent labeling of proteins in living mammalian cells. By following this detailed protocol and optimizing the key parameters, researchers can achieve specific and bright labeling of their tetracysteine-tagged proteins of interest, enabling a wide range of live-cell imaging applications to study protein dynamics and function.

References

Application Notes and Protocols for Pulse-Chase Labeling with ReAsH-EDT2 and FlAsH-EDT2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulse-chase analysis is a powerful technique used to track the temporal and spatial dynamics of a protein of interest within living cells. This method allows for the differentiation between pre-existing and newly synthesized populations of a protein, providing insights into processes such as protein trafficking, degradation, and life cycle. The use of biarsenical dyes, FlAsH-EDT2 (green fluorescence) and ReAsH-EDT2 (red fluorescence), in conjunction with a genetically encoded tetracysteine (TC) tag, offers a versatile and specific method for conducting pulse-chase experiments.[1][2][3][4]

These membrane-permeant dyes are initially non-fluorescent and only become highly fluorescent upon binding to a small, genetically encoded tetracysteine motif (e.g., Cys-Cys-Pro-Gly-Cys-Cys) engineered into the protein of interest.[5][6][7] This high-affinity and specific interaction enables the labeling of proteins within live cells.[1][2][3] By sequentially labeling the TC-tagged protein with FlAsH-EDT2 and then this compound (or vice versa) separated by a "chase" period, one can visualize and distinguish between the "old" and "newly synthesized" protein pools.[4]

These application notes provide detailed protocols for performing pulse-chase labeling experiments using FlAsH-EDT2 and this compound to study protein dynamics in mammalian cells.

Principle of Pulse-Chase Labeling with Biarsenical Dyes

The core principle of this technique involves a two-step labeling process to distinguish between two populations of a tetracysteine-tagged protein synthesized at different times.

  • Pulse: The initial population of the protein of interest is labeled with the first biarsenical dye (e.g., FlAsH-EDT2).

  • Chase: The cells are then incubated in dye-free medium for a defined period. During this "chase" period, new protein synthesis occurs, resulting in a population of unlabeled TC-tagged proteins.

  • Second Labeling: The newly synthesized, unlabeled protein population is then labeled with the second biarsenical dye (e.g., this compound).

This results in the initial protein pool fluorescing green and the newly synthesized pool fluorescing red, allowing for their distinct visualization and analysis.

Data Presentation

Table 1: Spectral Properties of FlAsH-EDT2 and this compound

FluorophoreExcitation Max (nm)Emission Max (nm)Color
FlAsH-EDT2~508~528Green
This compound~593~608Red

Table 2: Recommended Reagent Concentrations for Pulse-Chase Labeling

ReagentStock ConcentrationWorking ConcentrationPurpose
FlAsH-EDT21 mM in DMSO0.5-2 µMPulse or Chase Labeling
This compound1 mM in DMSO0.5-2 µMPulse or Chase Labeling
1,2-ethanedithiol (EDT)10 mM in DMSO10 µMComplexation with dye before labeling
2,3-dimercaptopropanol (BAL)100 mM in DMSO250 µMWashing to reduce background

Experimental Protocols

Materials
  • Mammalian cells expressing the tetracysteine-tagged protein of interest

  • FlAsH-EDT2 (e.g., from a TC-FlAsH™ II In-Cell Tetracysteine Tag Detection Kit)[8]

  • This compound (e.g., from a TC-ReAsH™ II In-Cell Tetracysteine Tag Detection Kit)[4]

  • 1,2-ethanedithiol (EDT)

  • 2,3-dimercaptopropanol (BAL)

  • Hank's Balanced Salt Solution (HBSS) or Opti-MEM

  • Complete cell culture medium

  • Confocal microscope with appropriate filter sets

Protocol 1: Pulse-Chase Labeling of a Tetracysteine-Tagged Protein

This protocol details the labeling of an existing protein population with FlAsH-EDT2 (pulse) and a newly synthesized population with this compound.

1. Cell Preparation: a. Plate cells expressing the TC-tagged protein on a suitable imaging dish (e.g., glass-bottom dish). b. Allow cells to reach 60-90% confluency.[4]

2. Pulse Labeling (FlAsH-EDT2): a. Prepare the FlAsH-EDT2 labeling solution: In pre-warmed HBSS or Opti-MEM, add EDT to a final concentration of 10 µM, followed by FlAsH-EDT2 to a final concentration of 1 µM.[9][10] It is crucial to add EDT before the biarsenical dye.[9] b. Gently wash the cells once with pre-warmed HBSS or Opti-MEM.[9] c. Aspirate the wash solution and add the FlAsH-EDT2 labeling solution to the cells. d. Incubate for 30 minutes at 37°C in a cell culture incubator, protected from light.[8][9]

3. Washing after Pulse: a. Prepare a wash buffer of 250 µM BAL in pre-warmed HBSS or Opti-MEM.[9][10] b. Aspirate the labeling solution and gently wash the cells with the BAL wash buffer. c. Incubate for 15 minutes at 37°C.[9] d. Aspirate the BAL wash buffer and wash the cells twice with pre-warmed HBSS or Opti-MEM.

4. Chase Period: a. Add complete, pre-warmed cell culture medium to the cells. b. Return the cells to the incubator for the desired chase period (e.g., 1-48 hours, depending on the protein's turnover rate).[4] This allows for the synthesis of new, unlabeled TC-tagged proteins.

5. Second Labeling (this compound): a. Prepare the this compound labeling solution: In pre-warmed HBSS or Opti-MEM, add EDT to a final concentration of 10 µM, followed by this compound to a final concentration of 1 µM.[9] b. Gently wash the cells once with pre-warmed HBSS or Opti-MEM. c. Aspirate the wash solution and add the this compound labeling solution to the cells. d. Incubate for 30 minutes at 37°C, protected from light.[9]

6. Final Washing: a. Prepare a fresh BAL wash buffer (250 µM in HBSS or Opti-MEM). b. Aspirate the labeling solution and gently wash the cells with the BAL wash buffer for 15 minutes at 37°C.[9] c. Aspirate the BAL wash buffer and replace it with pre-warmed HBSS or Opti-MEM for imaging.

7. Imaging: a. Image the cells live on a confocal microscope using appropriate laser lines and emission filters for FlAsH (green channel) and ReAsH (red channel). b. It is recommended to image live cells, as fixation can increase non-specific background fluorescence.[9]

Visualizations

Pulse_Chase_Workflow Start Cells with TC-tagged Protein Pulse Pulse: Label with FlAsH-EDT2 (30 min) Start->Pulse Wash1 Wash with BAL (15 min) Pulse->Wash1 Chase Chase Period (1-48h) (New Protein Synthesis) Wash1->Chase Label2 Label with this compound (30 min) Chase->Label2 Wash2 Wash with BAL (15 min) Label2->Wash2 Image Live Cell Imaging Wash2->Image

Caption: Experimental workflow for pulse-chase labeling.

Binding_Mechanism cluster_reactants Reactants cluster_product Product ReAsH_EDT This compound (Non-fluorescent) ReAsH_TC ReAsH-TC Complex (Fluorescent) ReAsH_EDT->ReAsH_TC Binding TC_Tag Tetracysteine Tag (-SH HS-) TC_Tag->ReAsH_TC EDT EDT ReAsH_TC->EDT Displaces

Caption: Mechanism of biarsenical dye binding to the tetracysteine tag.

Troubleshooting and Considerations

  • High Background: Insufficient washing or high dye concentrations can lead to non-specific background fluorescence. Optimize BAL wash times and dye concentrations. The use of higher affinity 12-amino-acid TC motifs (e.g., FLNCCPGCCMEP) can also improve the signal-to-noise ratio.[5]

  • Low Signal: This may be due to low expression of the tagged protein, inefficient labeling, or quenching of the fluorophore. Ensure optimal transfection/transduction efficiency and appropriate imaging settings.

  • Cell Toxicity: While generally well-tolerated for short-term experiments, prolonged exposure to biarsenical dyes can be toxic. Use the lowest effective concentration and minimize incubation times.

  • Order of Dyes: It is generally recommended to use FlAsH-EDT2 for the first label (pulse) as this compound has been reported to have a higher potential for transient phenotypic effects on cells.[4]

  • Controls: Include negative control cells (untransfected or not expressing the TC-tag) to assess background fluorescence. Positive controls with a constitutively expressed TC-tagged protein can help validate the labeling procedure.

By following these protocols and considerations, researchers can effectively utilize FlAsH-EDT2 and this compound for pulse-chase experiments to gain valuable insights into the dynamic nature of proteins within living cells.

References

Application Notes and Protocols for Labeling Tetracysteine-Tagged Proteins in Intact Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the fluorescent labeling of proteins tagged with a small tetracysteine motif in living cells. This technique, utilizing the membrane-permeant biarsenical dyes FlAsH-EDT₂ and ReAsH-EDT₂, offers a powerful method for site-specific protein labeling, enabling the study of protein localization, trafficking, and protein-protein interactions in their native cellular environment.

Introduction

The ability to visualize proteins within intact cells is crucial for understanding their function. While fluorescent proteins like GFP have been widely adopted, their large size can sometimes interfere with the function of the protein of interest. The tetracysteine tag system provides a smaller alternative, consisting of a short amino acid sequence (e.g., Cys-Cys-Pro-Gly-Cys-Cys) that can be genetically fused to a target protein.[1][2] This tag is then specifically recognized by membrane-permeable, non-fluorescent biarsenical dyes, FlAsH-EDT₂ (green fluorescence) and ReAsH-EDT₂ (red fluorescence).[1] Upon binding to the tetracysteine motif, the dye undergoes a conformational change and becomes highly fluorescent, allowing for the visualization of the tagged protein.[1]

This technology has been successfully applied to a wide range of biological problems, including the study of G protein-coupled receptors, viral proteins, and protein dynamics in various cellular compartments.[3] The small size of the tag minimizes potential steric hindrance, making it particularly useful for studying proteins where larger tags might be disruptive.

Experimental Workflow Overview

The overall workflow for labeling tetracysteine-tagged proteins in intact cells involves several key stages, from the genetic engineering of the target protein to the final imaging steps. The process begins with the introduction of a tetracysteine tag into the protein of interest, followed by expression in cultured cells. The cells are then incubated with the biarsenical dye, allowing it to enter the cells and bind to the tag. Subsequent washing steps are crucial to remove non-specifically bound dye and reduce background fluorescence, thereby enhancing the signal-to-noise ratio. Finally, the labeled cells are imaged using fluorescence microscopy.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_wash Washing cluster_imaging Imaging construct 1. Construct Engineering (Tetracysteine Tag Insertion) transfection 2. Cell Transfection/Transduction construct->transfection dye_prep 3. Dye Preparation (FlAsH/ReAsH-EDT₂) transfection->dye_prep incubation 4. Cell Incubation with Dye dye_prep->incubation wash1 5. Removal of Excess Dye incubation->wash1 wash2 6. Background Reduction (BAL/EDT Wash) wash1->wash2 imaging 7. Fluorescence Microscopy wash2->imaging

Experimental workflow for labeling tetracysteine-tagged proteins.

Detailed Experimental Protocol

This protocol provides a general guideline for labeling tetracysteine-tagged proteins in adherent mammalian cells. Optimization of incubation times and reagent concentrations may be necessary for different cell types and proteins of interest.

Materials:

  • Cells expressing the tetracysteine-tagged protein of interest

  • FlAsH-EDT₂ or ReAsH-EDT₂ labeling reagent

  • Opti-MEM® I Reduced-Serum Medium (or other suitable serum-free medium)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • 1,2-ethanedithiol (EDT)

  • 2,3-dimercaptopropanol (BAL)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

Reagent Preparation:

  • 1 mM FlAsH-EDT₂ or ReAsH-EDT₂ Stock Solution: Dissolve the lyophilized reagent in anhydrous DMSO to a final concentration of 1 mM. Store in small aliquots at -20°C, protected from light.

  • 10 mM EDT Stock Solution: Prepare a 10 mM solution of EDT in a suitable buffer (e.g., HEPES-buffered saline). Prepare fresh.

  • 250 mM BAL Stock Solution: Prepare a 250 mM solution of BAL in a suitable buffer. Prepare fresh.

Labeling Procedure:

  • Cell Culture: Plate cells expressing the tetracysteine-tagged protein on a suitable imaging dish or plate and culture to the desired confluency.

  • Cell Washing: Gently wash the cells twice with pre-warmed serum-free medium (e.g., Opti-MEM® or HBSS) to remove any residual serum.

  • Labeling Solution Preparation: Prepare the labeling solution by diluting the 1 mM FlAsH-EDT₂ or ReAsH-EDT₂ stock solution to the desired final concentration (typically 1-5 µM) in serum-free medium. It is important to add EDT to the labeling solution to a final concentration of 10-20 µM to reduce non-specific binding.

  • Labeling Incubation: Aspirate the wash medium from the cells and add the labeling solution. Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator. Longer incubation times can increase background fluorescence.

  • Removal of Labeling Solution: Gently aspirate the labeling solution from the cells.

  • Washing with BAL: Wash the cells with pre-warmed HBSS containing 250 µM BAL for 15 minutes at 37°C. This step is critical for reducing non-specific background fluorescence. BAL is more potent than EDT in displacing non-specifically bound FlAsH.

  • Final Wash: Gently wash the cells twice with pre-warmed HBSS.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for FlAsH (Excitation/Emission: ~508/528 nm) or ReAsH (Excitation/Emission: ~593/608 nm). It is recommended to image the cells live at room temperature, as fixation with paraformaldehyde can increase non-specific fluorescence.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing the labeling protocol.

Table 1: Recommended Reagent Concentrations

ReagentStock ConcentrationWorking ConcentrationPurposeReference(s)
FlAsH-EDT₂ / ReAsH-EDT₂1 mM in DMSO1 - 5 µMPrimary labeling reagent
EDT10 mM10 - 20 µMReduces non-specific binding during labeling
BAL250 mM250 µMReduces background fluorescence during washing

Table 2: Typical Incubation Times

StepDurationTemperaturePurposeReference(s)
Labeling Incubation30 - 60 minutes37°CAllows dye to enter cells and bind to the tag
BAL Wash15 minutes37°CRemoves non-specifically bound dye

Table 3: Tetracysteine Tag Sequences and Affinity

Tag SequenceDescriptionAffinity for Biarsenical DyesReference(s)
CCPGCC6-amino acid core motifStandard
FLNCCPGCCMEP12-amino acid high-affinity motifHigher affinity, leading to better signal-to-noise

Troubleshooting

ProblemPossible CauseSolutionReference(s)
Low fluorescent signal Low expression of the tagged protein.Optimize transfection/transduction conditions. Increase protein expression time.
Incomplete labeling.Increase labeling time or dye concentration (up to 10 µM).
High background fluorescence Insufficient washing.Ensure proper BAL wash step. Optimize BAL concentration and wash time.
Long labeling incubation.Reduce the labeling incubation time.
Non-specific binding to endogenous proteins.Use the high-affinity 12-amino-acid tag. Include EDT in the labeling solution.
Cell toxicity High concentration of biarsenical dye.Reduce the concentration of FlAsH/ReAsH-EDT₂.

Application Example: G-Protein Coupled Receptor (GPCR) Dimerization

Tetracysteine-tagging is a valuable tool for studying the dimerization of GPCRs, a key aspect of their signaling function. By tagging two different GPCRs with a FRET donor (e.g., CFP) and a tetracysteine tag (labeled with FlAsH as the FRET acceptor), researchers can monitor the proximity of the two receptors in live cells.

GPCR_dimerization cluster_membrane Plasma Membrane cluster_fret FRET Signal GPCR1 GPCR 1 (CFP-tagged) FRET FRET GPCR1->FRET Energy Transfer (if in close proximity) GPCR2 GPCR 2 (Tetracysteine-tagged) FlAsH FlAsH GPCR2->FlAsH Binding FlAsH->FRET

GPCR dimerization studied using FRET with a tetracysteine-tagged receptor.

In this example, excitation of the CFP donor will result in energy transfer to the FlAsH acceptor only when the two receptors are in close proximity (i.e., forming a dimer), leading to a FRET signal. This allows for the dynamic study of GPCR dimerization in response to ligand binding or other cellular signals.

References

Dual Labeling Strategies Using ReAsH-EDT2 and Other Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for implementing dual labeling strategies utilizing the biarsenical probe ReAsH-EDT2 in conjunction with other fluorescent labeling technologies. These techniques are invaluable for studying protein dynamics, interactions, and trafficking in live and fixed cells.

Introduction to Dual Labeling with this compound

This compound is a membrane-permeable red fluorescent probe that specifically binds to proteins containing a small, genetically encoded tetracysteine (TC) tag (e.g., Cys-Cys-Pro-Gly-Cys-Cys).[1][2] The probe itself is non-fluorescent and only becomes brightly fluorescent upon binding to the TC tag, offering a high signal-to-noise ratio.[1][2] This system's small tag size is less likely to interfere with protein function compared to larger fluorescent proteins.[2]

Dual labeling allows for the simultaneous visualization and analysis of two different proteins or two different populations of the same protein within a single cell. This approach is critical for a variety of applications, including:

  • Protein Co-localization Studies: Determining the extent to which two different proteins are present in the same subcellular location.

  • Förster Resonance Energy Transfer (FRET): Measuring the proximity of two molecules to study protein-protein interactions and conformational changes. ReAsH can serve as a FRET acceptor for donors like Green Fluorescent Protein (GFP).

  • Pulse-Chase Analysis: Tracking the temporal dynamics of a protein, such as synthesis, trafficking, and degradation, by labeling the protein at different times with different colored probes (e.g., FlAsH and ReAsH).

  • Signaling Pathway Analysis: Dissecting the spatiotemporal dynamics of signaling components, such as the trafficking and dimerization of G protein-coupled receptors (GPCRs).

This guide will focus on dual labeling strategies involving ReAsH-TC tags with other popular labeling systems: fluorescent proteins (e.g., GFP), SNAP-tag®, and HaloTag®.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the fluorescent probes discussed in these application notes. This data is essential for designing and interpreting dual labeling experiments.

Table 1: Spectral Properties of Common Fluorescent Probes

ProbeExcitation Max (nm)Emission Max (nm)Tag SystemNotes
ReAsH ~593~608TetracysteineRed fluorophore, suitable as a FRET acceptor for GFP and YFP.
FlAsH ~508~528TetracysteineGreen fluorophore, often used in pulse-chase experiments with ReAsH.
GFP (eGFP) ~488~509Genetically EncodedCommon FRET donor for ReAsH.
SNAP-tag Dyes VariableVariableSNAP-tagA wide range of cell-permeable and impermeable dyes with diverse spectral properties are available.
HaloTag® Dyes VariableVariableHaloTag®A wide range of cell-permeable and impermeable dyes with diverse spectral properties are available.

Table 2: Example Quantitative Data from Dual Labeling Studies

ApplicationProbe PairQuantitative MetricTypical Values/Observations
Protein-Protein Interaction (FRET) GFP (Donor) - ReAsH (Acceptor)FRET Efficiency (E)E = 1 - (F_prebleach / F_postbleach). FRET is observed as a decrease in GFP fluorescence and sensitized emission from ReAsH. The quenching of GFP can be >80% upon ReAsH binding.
Co-localization Analysis ReAsH & SNAP-Cell® 549Pearson's Correlation Coefficient (PCC)Ranges from -1 (perfect anti-correlation) to +1 (perfect correlation). Values > 0.5 are often considered to indicate significant co-localization.
Co-localization Analysis ReAsH & HaloTag® TMRManders' Overlap Coefficient (MOC)Ranges from 0 to 1, representing the fraction of fluorescence from one channel that overlaps with the other. Less sensitive to differences in signal intensity than PCC.

Application Note 1: Co-localization of a TC-tagged Protein with a SNAP-tagged Protein

This application note describes a dual labeling strategy to investigate the co-localization of two distinct proteins, one tagged with a TC tag and labeled with this compound, and the other with a SNAP-tag labeled with a cell-permeable dye.

Experimental Workflow: Dual Labeling of TC-tag and SNAP-tag

experimental_workflow cluster_prep Cell Preparation cluster_labeling Sequential Labeling cluster_imaging Imaging and Analysis prep_cells Seed cells expressing both TC-tagged Protein A and SNAP-tagged Protein B label_reash Label with this compound (e.g., 1-2.5 µM for 30-60 min) prep_cells->label_reash wash1 Wash with BAL buffer to reduce background label_reash->wash1 label_snap Label with SNAP-Cell® Dye (e.g., 1-5 µM for 30 min) wash1->label_snap wash2 Wash with medium to remove unbound SNAP dye label_snap->wash2 acquire_images Acquire images using confocal microscopy (ReAsH and SNAP channels) wash2->acquire_images analyze_coloc Perform quantitative co-localization analysis (e.g., Pearson's Coefficient) acquire_images->analyze_coloc

Caption: Workflow for dual labeling of TC-tagged and SNAP-tagged proteins.

Detailed Protocol:
  • Cell Culture and Transfection:

    • Co-transfect cells with plasmids encoding the TC-tagged protein of interest and the SNAP-tagged protein of interest.

    • Culture the cells in an appropriate medium to allow for protein expression (typically 24-48 hours).

  • This compound Labeling:

    • Prepare a 1-2.5 µM this compound labeling solution in serum-free medium or HBSS.

    • Wash the cells once with pre-warmed HBSS.

    • Incubate the cells with the this compound solution for 30-60 minutes at 37°C.

    • Wash the cells twice with a BAL wash buffer to reduce non-specific background fluorescence.

  • SNAP-tag Labeling:

    • Prepare a 1-5 µM working solution of a cell-permeable SNAP-tag dye (e.g., SNAP-Cell® TMR-Star) in complete medium.

    • Incubate the ReAsH-labeled cells with the SNAP-tag dye solution for 30 minutes at 37°C.

    • Wash the cells three times with pre-warmed complete medium.

    • Incubate the cells in fresh medium for an additional 30 minutes to allow unbound dye to diffuse out.

  • Imaging and Analysis:

    • Image the cells using a confocal microscope with appropriate filter sets for ReAsH and the chosen SNAP-tag dye.

    • Perform quantitative co-localization analysis using software such as ImageJ (Fiji) with the Coloc 2 plugin to calculate the Pearson's Correlation Coefficient (PCC).

Application Note 2: FRET Analysis of GPCR Dimerization

This application note details the use of this compound in a FRET-based assay to study the dimerization of a G protein-coupled receptor (GPCR). In this setup, one GPCR monomer is tagged with a FRET donor (e.g., GFP), and the other is tagged with a TC tag to be labeled with the FRET acceptor, ReAsH.

Signaling Pathway Context: GPCR Dimerization and Signaling

GPCR_dimerization cluster_membrane Plasma Membrane cluster_dimer GPCR_A GPCR-GFP (Donor) GPCR_dimer_unlabeled GPCR Dimer GPCR_B GPCR-TC (Unlabeled) ReAsH ReAsH ReAsH->GPCR_B Labeling G_Protein G Protein GPCR_dimer_unlabeled->G_Protein Activation Ligand Ligand Ligand->GPCR_dimer_unlabeled Binding Downstream Downstream Signaling G_Protein->Downstream

Caption: GPCR dimerization and subsequent signal transduction.

Detailed Protocol:
  • Cell Preparation:

    • Co-express two constructs of the same GPCR in cells: one fused to a donor fluorescent protein (e.g., GFP) and the other containing a TC tag.

    • Plate the cells on glass-bottom dishes suitable for high-resolution microscopy.

  • ReAsH Labeling:

    • Follow the this compound labeling protocol as described in Application Note 1 (Section 3).

  • FRET Measurement by Acceptor Photobleaching:

    • Acquire pre-bleach images of both the donor (GFP) and acceptor (ReAsH) channels.

    • Select a region of interest (ROI) containing the dual-labeled GPCRs.

    • Photobleach the ReAsH acceptor in the ROI using a high-intensity laser at the acceptor's excitation wavelength until its fluorescence is diminished.

    • Acquire post-bleach images of the donor channel.

    • Calculate the FRET efficiency (E) using the formula: E = 1 - (Donor intensity pre-bleach / Donor intensity post-bleach). An increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring.

Application Note 3: Pulse-Chase Analysis of Protein Trafficking with FlAsH and ReAsH

This application note provides a protocol for a pulse-chase experiment to distinguish between older and newly synthesized populations of a single protein of interest. This is achieved by sequentially labeling the TC-tagged protein with FlAsH-EDT2 (green) and then, after a chase period, with this compound (red).

Experimental Workflow: Pulse-Chase Labeling

pulse_chase_workflow cluster_prep Cell Preparation cluster_pulse Pulse Labeling cluster_chase Chase Period cluster_chase_label Chase Labeling cluster_analysis Analysis prep_cells Culture cells expressing the TC-tagged protein label_flash Label with FlAsH-EDT2 (green) to mark the existing protein pool prep_cells->label_flash wash1 Wash to remove unbound FlAsH label_flash->wash1 chase_period Incubate cells for a defined period (e.g., 1-24 hours) to allow for new protein synthesis wash1->chase_period label_reash Label with this compound (red) to mark the newly synthesized protein pool chase_period->label_reash wash2 Wash to remove unbound ReAsH label_reash->wash2 image_and_analyze Image and analyze the distinct green (old) and red (new) protein populations wash2->image_and_analyze

Caption: Workflow for pulse-chase analysis using FlAsH and ReAsH.

Detailed Protocol:
  • Pulse Labeling (FlAsH):

    • Label cells expressing the TC-tagged protein with 1-2.5 µM FlAsH-EDT2 for 30-60 minutes at 37°C.

    • Wash thoroughly with BAL wash buffer.

  • Chase Period:

    • Incubate the cells in fresh, complete medium for the desired chase period (this can range from minutes to hours depending on the protein's turnover rate). During this time, new TC-tagged proteins will be synthesized.

  • Chase Labeling (ReAsH):

    • Label the cells with 1-2.5 µM this compound for 30-60 minutes at 37°C. This will label the newly synthesized proteins that were not present during the FlAsH pulse.

    • Wash thoroughly with BAL wash buffer.

  • Imaging and Analysis:

    • Image the cells using filter sets for both FlAsH (green) and ReAsH (red).

    • The green signal will represent the older protein population, while the red signal will represent the newly synthesized population. The spatial distribution of these two populations can provide insights into protein trafficking and degradation.

General Considerations and Troubleshooting

  • Optimizing Labeling Conditions: The optimal concentration of this compound and other probes, as well as incubation times, may vary between cell lines and protein expression levels. It is recommended to perform initial optimization experiments.

  • Reducing Background Fluorescence: Non-specific binding of biarsenical probes can be an issue. To minimize this:

    • Use the recommended BAL wash buffer.

    • Avoid prolonged incubation times with the labeling reagents.

    • Use serum-free or low-serum medium during labeling, as serum proteins can bind the probes.

  • Toxicity: While generally well-tolerated for imaging studies, high concentrations of biarsenical compounds and prolonged light exposure can be toxic to cells. It is important to use the lowest effective concentration and minimize light exposure during imaging.

  • Order of Labeling: When performing dual labeling with different tag systems (e.g., TC-tag and SNAP-tag), the order of labeling should be tested to ensure that the first labeling step does not interfere with the second. Generally, it is advisable to perform the ReAsH labeling first, followed by washing, and then labeling of the second tag.

By following these detailed protocols and considering the key quantitative parameters, researchers can effectively employ dual labeling strategies with this compound to gain deeper insights into complex cellular processes.

References

Application Notes and Protocols for Monitoring Protein Conformational Changes Using ReAsH-EDT2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein conformational changes is paramount to understanding protein function, regulation, and involvement in disease pathogenesis. ReAsH-EDT2, a membrane-permeant biarsenical dye, in conjunction with a genetically encoded tetracysteine tag, offers a powerful and versatile tool for real-time monitoring of these dynamic processes within living cells. This technology provides a high degree of spatial and temporal resolution, making it an invaluable asset in basic research and drug discovery.

This compound is a pro-fluorophore that exhibits minimal fluorescence until it binds with high affinity to a small, genetically encoded tetracysteine motif (Cys-Cys-Pro-Gly-Cys-Cys) fused to a protein of interest.[1][2] This binding event results in a significant increase in red fluorescence, allowing for the specific visualization and tracking of the tagged protein. The small size of the tetracysteine tag (<1 kDa) minimizes potential interference with protein function, a distinct advantage over larger fluorescent protein tags.[1][3]

These application notes provide a comprehensive overview of the use of this compound for monitoring protein conformational changes, including detailed experimental protocols and data presentation guidelines.

Principle of Detection

The core principle of using this compound to monitor conformational changes lies in the modulation of the dye's fluorescence properties by the local environment of the tetracysteine tag. Changes in protein conformation can alter the accessibility of the tag to this compound or modify the quantum yield of the bound dye. Furthermore, this compound can serve as an excellent acceptor for Fluorescence Resonance Energy Transfer (FRET) from donor fluorophores, such as Green Fluorescent Protein (GFP) or Yellow Fluorescent Protein (YFP), providing a ratiometric readout of conformational dynamics.[4]

Key Applications

  • Intramolecular FRET Biosensors: By flanking a conformationally sensitive domain with a FRET donor (e.g., GFP) and a tetracysteine tag for this compound labeling, changes in the distance and/or orientation between the two fluorophores upon protein conformational change can be monitored as a change in FRET efficiency.

  • Bipartite Tetracysteine Display: This strategy involves splitting the tetracysteine motif into two pairs of cysteines located at different positions within a protein or on two interacting proteins. A conformational change that brings these pairs into close proximity enables the binding of this compound and subsequent fluorescence, providing a direct readout of the folded or interaction state.

  • Solvent Accessibility Studies: Changes in protein conformation can alter the exposure of the tetracysteine tag to the surrounding environment. This can be detected by changes in this compound fluorescence intensity or its accessibility to quenching agents.

  • Drug Screening: The technology can be adapted for high-throughput screening of compounds that induce or inhibit specific protein conformational changes, aiding in the discovery of novel therapeutics.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound and its application in monitoring protein conformational changes.

Table 1: Spectroscopic Properties of this compound

ParameterValueReference
Excitation Maximum (bound)593 nm - 597 nm
Emission Maximum (bound)608 nm - 609 nm
Quantum Yield (bound to optimized peptides)0.28 - 0.47

Table 2: Typical Experimental Concentrations and Incubation Times

ReagentConcentrationIncubation TimeReference
This compound (for labeling)0.5 µM - 5 µM30 - 60 minutes
Ethanedithiol (EDT) (in labeling solution)10 µM - 100 µM30 - 60 minutes
British Anti-Lewisite (BAL) (for washing)0.25 mM - 0.75 mM15 - 30 minutes

Experimental Protocols

Protocol 1: General Labeling of Tetracysteine-Tagged Proteins with this compound in Live Cells

This protocol provides a general procedure for labeling proteins containing a tetracysteine tag with this compound in cultured mammalian cells.

Materials:

  • Cells expressing the tetracysteine-tagged protein of interest

  • This compound stock solution (1 mM in dry DMSO)

  • Ethanedithiol (EDT) stock solution (10 mM in dry DMSO)

  • British Anti-Lewisite (BAL) wash buffer (0.25 mM in a suitable buffer like HBSS)

  • Opti-MEM® Reduced-Serum Medium or Hank's Balanced Salt Solution (HBSS) for labeling

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Plate cells expressing the tetracysteine-tagged protein on a suitable imaging dish or plate and allow them to adhere.

  • Preparation of Labeling Solution: Prepare the labeling solution immediately before use. Dilute the this compound stock solution to a final concentration of 1-5 µM in pre-warmed labeling medium (e.g., Opti-MEM®). Add EDT to a final concentration of 10-25 µM. It is crucial to add EDT to the medium before adding this compound to prevent non-specific binding.

  • Labeling: Remove the culture medium from the cells and wash once with PBS. Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.

  • Washing: Aspirate the labeling solution and wash the cells twice with the BAL wash buffer for 15 minutes each at 37°C. This step is critical to reduce background fluorescence from non-specifically bound this compound.

  • Imaging: After the final wash, replace the wash buffer with a suitable imaging buffer (e.g., HBSS or phenol (B47542) red-free medium). The cells are now ready for fluorescence microscopy.

Protocol 2: FRET-Based Monitoring of Protein Conformational Changes

This protocol outlines the procedure for measuring FRET between a donor fluorescent protein (e.g., YFP) and this compound as an acceptor to monitor conformational changes.

Materials:

  • Cells expressing the fusion protein containing a FRET donor (e.g., YFP) and a tetracysteine tag.

  • Reagents from Protocol 1.

  • Fluorescence microscope equipped with appropriate filter sets for the donor and acceptor fluorophores and for FRET imaging.

Procedure:

  • Labeling: Label the cells with this compound following Protocol 1.

  • Image Acquisition: a. Acquire an image of the donor fluorescence using the donor excitation and emission filters. b. Acquire an image of the acceptor (ReAsH) fluorescence using the acceptor excitation and emission filters. c. Acquire a FRET image by exciting the donor and measuring the emission of the acceptor.

  • Induction of Conformational Change: Treat the cells with the stimulus (e.g., ligand, drug) expected to induce a conformational change in the protein of interest.

  • Post-Stimulus Image Acquisition: Repeat the image acquisition steps (2a-c) at various time points after stimulation.

  • Data Analysis: Calculate the FRET efficiency for each cell or region of interest before and after stimulation. A common method is to measure the increase in donor fluorescence after photobleaching the acceptor (ReAsH). An increase in FRET efficiency indicates a decrease in the distance or a more favorable orientation between the donor and acceptor, signifying a conformational change.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Cell Preparation cluster_labeling This compound Labeling cluster_washing Washing cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis cell_culture Culture cells expressing tetracysteine-tagged protein plating Plate cells on imaging dish cell_culture->plating prep_solution Prepare labeling solution (this compound + EDT) incubation Incubate cells with labeling solution prep_solution->incubation wash_bal Wash cells with BAL solution incubation->wash_bal wash_buffer Replace with imaging buffer wash_bal->wash_buffer pre_stim_img Acquire pre-stimulus images (Donor, Acceptor, FRET) wash_buffer->pre_stim_img stimulate Apply stimulus to induce conformational change pre_stim_img->stimulate post_stim_img Acquire post-stimulus images stimulate->post_stim_img fret_calc Calculate FRET efficiency post_stim_img->fret_calc conf_change Correlate FRET change with conformational change fret_calc->conf_change

Caption: Workflow for FRET-based monitoring of protein conformational changes using this compound.

bipartite_tetracysteine cluster_unfolded Unfolded / Unbound State cluster_reash cluster_folded Folded / Bound State unfolded Protein cys1 Cys-Cys cys2 Cys-Cys reash This compound (Non-fluorescent) folded Protein reash->folded Conformational Change cys_prox Cys-Cys Cys-Cys folded->cys_prox reash_bound ReAsH (Fluorescent) cys_prox->reash_bound Binding

Caption: Principle of Bipartite Tetracysteine Display for detecting protein folding.

Troubleshooting

ProblemPossible CauseSolution
High background fluorescence Incomplete removal of non-specifically bound this compound.Increase the concentration of BAL in the wash buffer (up to 0.75 mM) or increase the number/duration of wash steps.
Non-specific binding to endogenous cysteine-rich proteins.Optimize the this compound concentration to the lowest effective level. Ensure the use of an optimized tetracysteine tag sequence (e.g., FLNCCPGCCMEP) for higher affinity.
Low or no signal Low expression of the tagged protein.Confirm protein expression levels by other methods (e.g., Western blot, fluorescence of a co-expressed fluorescent protein).
Inefficient labeling.Optimize labeling time and this compound concentration. Ensure the freshness and proper storage of this compound and EDT solutions.
Tetracysteine tag is inaccessible.The tag may be buried within the protein structure. Consider repositioning the tag to a more accessible location.
Photobleaching Excessive exposure to excitation light.Reduce the intensity and duration of the excitation light. Use a more sensitive camera or image acquisition settings.

Conclusion

This compound technology provides a robust and sensitive method for the real-time analysis of protein conformational changes in living cells. Its versatility, demonstrated through applications like FRET and bipartite tetracysteine display, makes it a powerful tool for dissecting complex biological processes and for screening potential therapeutic agents. By following the detailed protocols and troubleshooting guidelines provided, researchers can effectively implement this technology to gain deeper insights into the dynamic nature of the proteome.

References

Troubleshooting & Optimization

How to reduce non-specific binding of ReAsH-EDT2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning non-specific binding of the ReAsH-EDT2 labeling reagent.

Troubleshooting Guide

High background fluorescence or non-specific staining can obscure the signal from your tetracysteine-tagged protein of interest. This guide provides a systematic approach to troubleshoot and minimize non-specific this compound binding.

Question: I am observing high background fluorescence in my negative control cells and/or diffuse staining throughout the cytoplasm. How can I reduce this?

Answer: High background is a common issue and can be addressed by optimizing several steps in your labeling protocol. Non-specific binding can occur due to the interaction of the biarsenical dye with endogenous cysteine-rich proteins or hydrophobic interactions.[1][2]

Here are the key parameters to adjust:

  • Optimize this compound Concentration and Incubation Time:

    • Problem: Excessive dye concentration or prolonged incubation can lead to increased non-specific binding.[3] As the specific signal increases, so does the background fluorescence.[4]

    • Solution: Titrate the this compound concentration, starting from a lower range (e.g., 0.5-2.5 µM) and determine the optimal concentration that provides a good signal-to-noise ratio for your specific cell line and protein of interest.[4] Similarly, optimize the incubation time. While labeling is often detectable within 15 minutes and increases for up to 90 minutes, shorter incubation times (e.g., 30 minutes) are often sufficient and can minimize background.

  • Implement Effective Washing Steps with Dithiol Reagents:

    • Problem: Unbound or loosely bound this compound needs to be efficiently washed away.

    • Solution: Washing with dithiol-containing buffers is crucial for reducing non-specific background.

      • British anti-Lewisite (BAL): A BAL wash buffer is effective at minimizing non-specific binding. A typical wash involves incubating the cells in a buffer containing 250 µM BAL for 15 minutes at 37°C.

      • 1,2-Ethanedithiol (EDT): Historically used during labeling and washing steps to reduce non-specific binding. If using EDT, a common washing solution contains 250 µM EDT.

    • Caution: Overly stringent washing with high concentrations of dithiol reagents can also lead to the dissociation of the dye from the specific tetracysteine tag, especially with lower-affinity tags.

  • Ensure Complete Reduction of Cysteine Thiols:

    • Problem: The binding of ReAsH to the tetracysteine motif requires the cysteine thiols to be in a reduced state.

    • Solution: While the intracellular environment is generally reducing, you can ensure complete reduction by including a mild reducing agent like Dithiothreitol (DTT) during the labeling process. DTT is a potent agent for reducing disulfide bonds. However, it must be removed before imaging as it can also reverse the specific binding.

  • Use Optimized Tetracysteine Tags:

    • Problem: The original CCPGCC motif has a lower affinity for ReAsH compared to newer, optimized sequences.

    • Solution: Employing higher-affinity tetracysteine motifs, such as FLNCCPGCCMEP, allows for more stringent washing conditions without stripping the specifically bound dye, resulting in a significantly better signal-to-noise ratio.

Experimental Workflow for Minimizing Non-Specific Binding

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_washing Washing cluster_imaging Imaging prep_cells Prepare cells expressing tetracysteine-tagged protein labeling Incubate with this compound (e.g., 1-2.5 µM for 30-60 min) prep_cells->labeling Optimized concentration and time wash1 Rinse with buffer (e.g., HBSS) labeling->wash1 wash2 Wash with dithiol solution (e.g., 250 µM BAL for 15 min) wash1->wash2 Crucial for background reduction wash3 Rinse again with buffer wash2->wash3 imaging Image cells using fluorescence microscopy wash3->imaging binding_mechanism cluster_reactants Reactants cluster_product Product reash ReAsH-(EDT)2 (Non-fluorescent) complex ReAsH-Tetracysteine Complex (Highly Fluorescent) reash->complex Binding & EDT displacement tc_tag Tetracysteine Tag (-SH HS- -SH HS-) tc_tag->complex edt 2x EDT complex->edt Released

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with BAL Wash Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of bronchoalveolar lavage (BAL) wash buffers to improve the signal-to-noise ratio in various immunoassays and cell analysis techniques.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a BAL wash buffer in improving the signal-to-noise ratio?

Q2: What are the essential components of a BAL wash buffer?

A2: A typical BAL wash buffer consists of a physiological saline solution (e.g., PBS or TBS) to maintain osmolarity and pH. It often includes a low concentration of a non-ionic detergent, such as Tween-20 (typically 0.05-0.1%), to disrupt non-specific hydrophobic interactions.[4] For cellular assays, protein blockers like Bovine Serum Albumin (BSA) or serum may be added to prevent non-specific antibody binding to cell surfaces.

Q3: How does insufficient washing affect my results?

A3: Insufficient washing is a primary cause of high background signals in immunoassays like ELISA and flow cytometry. Residual unbound antibodies or detection reagents remain in the well or tube, generating a false positive signal that can obscure the true signal from the target analyte, leading to a poor signal-to-noise ratio and inaccurate quantification.

Q4: Can the BAL collection fluid itself be used as a wash buffer?

A4: The initial BAL fluid (BALF) collected is the sample, not the wash buffer. BALF contains a complex mixture of proteins, cells, and soluble factors from the lung environment. This fluid must be processed, and subsequent washing steps using a clean, optimized wash buffer are critical to prepare the sample for analysis. The collection fluid often includes a chelating agent like EDTA to prevent cell clumping.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving BAL fluid analysis.

Problem: High Background Signal in ELISA or Flow Cytometry

High background noise can mask specific signals, leading to reduced assay sensitivity.

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5). Increase the duration of "soak" steps, allowing the wash buffer to sit for 30-60 seconds before aspiration. Ensure complete removal of residual fluid by inverting and tapping the plate on absorbent material.
Ineffective Wash Buffer Composition Add or increase the concentration of a non-ionic detergent like Tween-20 (e.g., to 0.1%) in your wash buffer to reduce non-specific binding.
Non-Specific Antibody Binding Add a protein blocking agent (e.g., 1% BSA or 5-10% normal serum from the species of the secondary antibody) to the wash buffer or as a separate blocking step. For flow cytometry, ensure Fc receptors are blocked.
Antibody Concentration Too High The concentration of the primary or secondary antibody may be too high, leading to off-target binding. Perform a titration experiment to determine the optimal antibody concentration that yields the highest signal-to-noise ratio.
Contaminated Reagents or Water Ensure all buffers are prepared with high-quality, purified water. Check for microbial contamination in wash buffer systems, which can be a source of high background.
Problem: Low or No Signal

A weak or absent signal can indicate a loss of the target analyte or an issue with the detection system.

Possible Cause Recommended Solution
Overly Harsh Washing Vigorous or excessive washing can dislodge specifically bound antibodies or cells. Pipette wash buffer gently and avoid excessive soak times if signal loss is observed.
Inappropriate Buffer pH or Salt Concentration The pH and ionic strength of the wash buffer can affect antibody-antigen interactions. Ensure the buffer pH is stable and physiological (typically pH 7.2-7.4). Adjusting salt concentration can sometimes improve specific binding.
Reagent Omission or Degradation Double-check that all reagents, including detection antibodies and substrates, were added in the correct order. Confirm that reagents have not expired and have been stored correctly.
Presence of Inhibitors Some substances can inhibit enzyme activity (e.g., sodium azide (B81097) inhibits HRP). Ensure your samples and buffers do not contain inhibitors for your detection system.

Experimental Protocols & Data

Protocol: Optimizing Wash Steps in an ELISA

This protocol helps determine the optimal number and duration of wash steps to maximize the signal-to-noise ratio.

  • Assay Setup : Prepare your ELISA plate by coating with antigen and blocking non-specific sites according to your standard protocol. Add positive control (sample with analyte) and negative control (blank/zero analyte) samples to designated wells.

  • Incubation : Incubate with the primary and secondary antibodies as per your standard protocol.

  • Washing Optimization :

    • Divide the plate into sections to test different washing conditions.

    • Group A : Wash 3 times with your standard wash buffer (e.g., PBST: PBS + 0.05% Tween-20).

    • Group B : Wash 5 times with standard wash buffer.

    • Group C : Wash 5 times, including a 30-second "soak" time for each wash before aspiration.

    • Group D : Wash 5 times with a wash buffer containing a higher detergent concentration (e.g., PBST + 0.1% Tween-20).

  • Development : Add the substrate and allow color to develop. Stop the reaction.

  • Data Analysis : Read the absorbance (OD) for all wells. Calculate the signal-to-noise ratio (S/N) for each condition by dividing the average OD of the positive control by the average OD of the negative control.

Data Presentation: Effect of Wash Buffer on S/N Ratio

The table below illustrates hypothetical data from an optimization experiment, showing how different washing protocols can impact the signal-to-noise ratio.

Wash Condition Positive Control (Avg. OD) Negative Control (Avg. OD) Signal-to-Noise Ratio (S/N)
3 Washes (Standard)1.850.355.3
5 Washes (Standard)1.820.1512.1
5 Washes + 30s Soak1.800.1018.0
5 Washes (0.1% Tween-20)1.780.0919.8

Visual Guides

Workflow for BAL Sample Processing

This diagram outlines the critical steps from BAL fluid collection to analysis, highlighting the importance of the washing stages.

BAL_Processing_Workflow cluster_collection Collection cluster_processing Initial Processing cluster_washing Washing & Staining cluster_analysis Analysis Collection BAL Fluid Collection (Saline + EDTA) Centrifuge Centrifugation (Separate cells from supernatant) Collection->Centrifuge Immediate processing Wash1 Wash Cells 1-2x (Remove contaminants) Centrifuge->Wash1 Isolate cell pellet Block Blocking Step (e.g., Fc Block, BSA) Wash1->Block Stain Antibody Staining Block->Stain Wash2 Wash Cells 2-3x (Remove unbound antibody) Stain->Wash2 Analysis Data Acquisition (Flow Cytometry, ELISA, etc.) Wash2->Analysis Clean sample for high S/N ratio

BAL sample processing and washing workflow.
Troubleshooting Logic for High Background Noise

This flowchart provides a logical path to diagnose and resolve issues with a high background signal.

Troubleshooting_High_Background Start High Background Signal Observed CheckWash Were at least 3-5 wash steps performed? Start->CheckWash CheckSoak Did washes include a soak step (30-60s)? CheckWash->CheckSoak Yes Sol_Wash Increase wash steps to 5 CheckWash->Sol_Wash No CheckDetergent Does wash buffer contain a detergent (e.g., Tween-20)? CheckSoak->CheckDetergent Yes Sol_Soak Add a 30-60s soak step to washes CheckSoak->Sol_Soak No CheckBlocking Was a protein blocking step performed? CheckDetergent->CheckBlocking Yes Sol_Detergent Add 0.05-0.1% Tween-20 to buffer CheckDetergent->Sol_Detergent No CheckAbTiter Was antibody concentration titrated? CheckBlocking->CheckAbTiter Yes Sol_Block Add BSA or serum to blocking/wash buffer CheckBlocking->Sol_Block No Sol_Titer Perform antibody titration to find optimal dilution CheckAbTiter->Sol_Titer No End Re-run Assay CheckAbTiter->End Yes, issue may be elsewhere (e.g., substrate) Sol_Wash->End Sol_Soak->End Sol_Detergent->End Sol_Block->End Sol_Titer->End

Flowchart for diagnosing high background noise.

References

Optimizing labeling time for ReAsH-EDT2 in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing labeling time and troubleshooting common issues encountered with ReAsH-EDT2 in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound labeling?

A1: For transfected cells, a starting concentration of 2.5 µM this compound is recommended. For cells transduced with lentivirus, a lower concentration of 1.25 µM may be optimal.[1] However, the ideal concentration can vary depending on the expression level of the tetracysteine-tagged protein and the cell line. It is advisable to perform a titration from 1 µM to 10 µM to determine the optimal concentration for your specific experiment.[1]

Q2: What is the typical incubation time for this compound labeling?

A2: A general recommendation for labeling is 30-60 minutes.[1] Fluorescent signal is often detectable as early as 15 minutes and tends to plateau after about 90 minutes.[1] For initial experiments, it is best to optimize the labeling time by visualizing the signal every 15 minutes to find the best signal-to-noise ratio.[1] Extended labeling times (over 30 minutes) can sometimes lead to increased non-specific background staining.

Q3: Which cell lines have been successfully labeled with this compound?

A3: Successful labeling with this compound has been reported in a variety of common cell lines, including HeLa, HEK293, COS-7, and CHO cells, as well as in primary cortical neurons.

Q4: What is the optimal cell density for labeling?

A4: For suspension cells, a density of 1–2 × 10^6 cells/ml is typically most efficient for labeling. For adherent cells, a confluency of 60–90% at the time of labeling is recommended. It is crucial to have evenly distributed cells, as extensive clumping can lead to uneven staining.

Q5: Can I perform this compound labeling in the presence of serum?

A5: It is highly recommended to use serum-free or low-serum (1-2%) media for labeling. This compound can bind non-specifically to serum proteins like bovine serum albumin (BSA), which can increase background fluorescence. Opti-MEM® Reduced-Serum Medium, Hank's Balanced Salt Solution (HBSS), and HEPES Buffered Saline (HBS) are suitable alternatives. For adherent cells, ensure the labeling medium contains calcium and magnesium to maintain cell attachment.

Q6: I am observing high background fluorescence. What can I do?

A6: High background can be caused by several factors. Here are some troubleshooting steps:

  • Reduce Labeling Time: As mentioned, shorter incubation times can minimize background.

  • Optimize this compound Concentration: Use the lowest effective concentration.

  • Use Serum-Free Media: Avoid serum proteins that can bind the dye non-specifically.

  • Wash Thoroughly: After labeling, wash the cells with a buffer containing a dithiol like 2,3-dimercaptopropanol (BAL) or 1,2-ethanedithiol (B43112) (EDT) to remove unbound and non-specifically bound dye. BAL is reported to have a higher potency in displacing non-specifically bound FlAsH (a related dye) than EDT.

  • Use Optimized Tetracysteine Tags: The amino acid sequence flanking the core CCXXCC motif can significantly impact binding affinity and specificity. Optimized sequences like FLNCCPGCCMEP or HRWCCPGCCKTF can lead to better contrast.

Q7: My fluorescent signal is very low. How can I improve it?

A7: Low signal can be due to several reasons:

  • Low Protein Expression: Ensure adequate expression of your tetracysteine-tagged protein. You may need to optimize your transfection or transduction conditions or allow for a longer expression time before labeling.

  • Suboptimal Labeling Conditions: Increase the this compound concentration (up to 10 µM) or the labeling time (up to 90 minutes).

  • Oxidized Cysteines: The binding of this compound requires the cysteine thiols in the tag to be in a reduced state. For proteins in oxidizing environments (e.g., cell surface, endoplasmic reticulum), pre-treatment with a reducing agent may be necessary.

  • Incorrect Filter Sets: Ensure you are using the appropriate excitation and emission wavelengths for ReAsH (Excitation max ~593 nm, Emission max ~608 nm).

Q8: Is this compound toxic to cells?

A8: this compound can exhibit some cytotoxicity, particularly when exposed to high-intensity light, which can generate singlet oxygen. This can lead to transient morphological changes in cells. It is advisable to minimize light exposure during and after labeling. Some studies also mention that tetra-cysteine/FlAsH/ReAsH systems show more cytotoxicity compared to other labeling systems.

Quantitative Data Summary

ParameterRecommended Range/ValueCell TypeNotesReference
This compound Concentration 1.25 µMLentivirus-transduced cellsStarting concentration.
2.5 µMTransfected cellsStarting concentration.
1 - 10 µMGeneralOptimization range.
Labeling Time 30 - 60 minutesGeneralStandard incubation period.
Up to 90 minutesGeneralOptimization range; signal may plateau after this.
Cell Density (Adherent) 60 - 90% confluencyAdherent cellsOptimal for efficient labeling.
Cell Density (Suspension) 1 - 2 x 10^6 cells/mLSuspension cellsOptimal for efficient labeling.
EDT Wash Concentration 250 µMGeneralFor washing after labeling to reduce background.
BAL Wash Concentration 250 µMGeneralAlternative wash reagent; may be more potent than EDT.

Experimental Protocols

Standard this compound Labeling Protocol for Adherent Cells
  • Cell Seeding: Seed cells on a suitable imaging plate or coverslip to achieve 60-90% confluency on the day of the experiment.

  • Prepare Labeling Solution:

    • Thaw the this compound stock solution and the EDT stock solution.

    • Prepare the labeling medium (e.g., serum-free Opti-MEM® or HBSS with calcium and magnesium).

    • Important: First, add EDT to the labeling medium to the desired final concentration (e.g., 10 µM) to complex with any free arsenicals before adding this compound.

    • Add this compound to the labeling medium to the desired final concentration (e.g., 2.5 µM). Mix well. Prepare this solution fresh just before use.

  • Cell Washing: Aspirate the culture medium from the cells and gently wash once with pre-warmed HBSS.

  • Labeling: Add the freshly prepared labeling solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator. Protect from light.

  • Prepare Wash Solution: Prepare a wash solution of HBSS containing 250 µM BAL or EDT.

  • Washing: Aspirate the labeling solution and wash the cells with the wash solution for at least 15 minutes at 37°C.

  • Final Wash: Remove the wash solution and replace it with pre-warmed HBSS or imaging buffer.

  • Imaging: Proceed with fluorescence microscopy using appropriate filter sets for ReAsH (Excitation: ~593 nm, Emission: ~608 nm).

Visualizations

ReAsH_Labeling_Workflow cluster_prep Preparation cluster_labeling Labeling & Washing cluster_analysis Analysis start Seed Cells (60-90% confluency) wash1 Wash cells with HBSS start->wash1 Day of experiment prep_labeling Prepare Labeling Solution (Serum-free media + EDT + this compound) labeling Incubate with Labeling Solution (30-60 min, 37°C) prep_labeling->labeling prep_wash Prepare Wash Solution (HBSS + BAL/EDT) wash2 Wash with BAL/EDT Solution (15 min, 37°C) prep_wash->wash2 wash1->labeling labeling->wash2 After incubation wash3 Final wash with HBSS wash2->wash3 image Fluorescence Microscopy wash3->image

Caption: Workflow for this compound labeling in adherent cells.

Troubleshooting_Flowchart start Start Labeling check_signal Observe Signal start->check_signal high_bg High Background? check_signal->high_bg Problem? success Optimal Signal check_signal->success No Problem reduce_time Reduce Labeling Time high_bg->reduce_time Yes low_signal Low Signal? high_bg->low_signal No reduce_conc Lower ReAsH Conc. reduce_time->reduce_conc serum_free Use Serum-Free Media reduce_conc->serum_free wash_thoroughly Wash Thoroughly with BAL/EDT serum_free->wash_thoroughly wash_thoroughly->check_signal Re-evaluate check_expression Verify Protein Expression low_signal->check_expression Yes low_signal->success No increase_time Increase Labeling Time check_expression->increase_time increase_conc Increase ReAsH Conc. increase_time->increase_conc check_filters Check Microscope Filters increase_conc->check_filters check_filters->check_signal Re-evaluate

Caption: Troubleshooting guide for common this compound labeling issues.

Signaling_Pathway_Interaction cluster_cell Cellular Environment ReAsH This compound Labeled_Protein Fluorescent Labeled Protein ReAsH->Labeled_Protein Binds TC_Protein Tetracysteine-Tagged Protein (Reduced State) TC_Protein->Labeled_Protein Redox Cellular Redox State (e.g., Cytoplasm) Redox->TC_Protein Maintains Cysteines Reduced Oxidizing Oxidizing Environment (e.g., ER, Extracellular) Oxidized_Protein TC-Protein (Oxidized) Oxidizing->Oxidized_Protein Oxidized_Protein->ReAsH Binding Inhibited

Caption: Impact of cellular redox state on this compound labeling efficiency.

References

ReAsH-EDT2 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common issues associated with the stability and storage of ReAsH-EDT2, a popular biarsenical dye for labeling tetracysteine-tagged proteins.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound for long-term use?

For optimal long-term stability, this compound should be stored at -20°C and protected from light.[1][2][3] When stored under these conditions, the reagent is stable for at least four years.[1] The solid-state compound can be stored at room temperature indefinitely, provided it is protected from light.[4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the reagent into smaller, single-use volumes.

Q2: I noticed a color change in my this compound solution upon storage. Is it still usable?

Yes, a color change in this compound solutions, particularly those in DMSO, is a common observation and does not typically affect the performance of the reagent. This change, often a shift towards a bluer hue, is usually attributed to minor pH shifts or the absorption of trace amounts of moisture, which can lead to the deprotonation of the resorufin (B1680543) fluorophore. These alterations have been shown to have no impact on protein or cell-labeling experiments.

Q3: What are the optimal conditions for labeling proteins with this compound in live cells?

Successful labeling of tetracysteine-tagged proteins in live cells depends on several factors. For most applications, a labeling time of 30-60 minutes is recommended. The optimal concentration of this compound can vary depending on the cell line and protein expression levels, but a starting concentration range of 1 µM to 10 µM is generally effective. It is advisable to perform initial experiments to optimize both the labeling time and reagent concentration for your specific system.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low or No Fluorescent Signal

Possible Causes:

  • Low protein expression: The tetracysteine-tagged protein may not be expressing at a high enough level.

  • Oxidized cysteines: The cysteine residues within the tetracysteine tag must be in a reduced state to bind this compound.

  • Degraded this compound reagent: Improper storage or handling can lead to reagent degradation.

  • Suboptimal labeling conditions: The concentration of this compound or the incubation time may be insufficient.

Solutions:

  • Verify protein expression: Confirm the expression of your tagged protein using an independent method, such as Western blotting.

  • Ensure a reducing environment: The binding of ReAsH to the tetracysteine tag requires the cysteine thiols to be reduced.

  • Check reagent quality: The quality of this compound can be assessed by measuring its fluorescence enhancement upon binding to a tetracysteine-containing peptide. A significant increase in fluorescence (often 1000-2000 fold) indicates a high-quality reagent.

  • Optimize labeling: Increase the concentration of this compound (up to 10 µM) and/or extend the labeling time (up to 90 minutes).

Issue 2: High Background Fluorescence

Possible Causes:

  • Nonspecific binding: this compound can bind nonspecifically to other cellular components.

  • Excess unbound reagent: Insufficient washing after the labeling step.

  • Presence of fluorescent impurities: The this compound stock may contain fluorescent breakdown products.

Solutions:

  • Use a wash buffer: After labeling, wash the cells with a buffer containing a dithiol compound like 2,3-dimercapto-1-propanol (BAL) to reduce nonspecific binding.

  • Optimize labeling time: While longer incubation can increase specific signal, it can also lead to higher background. Determine the optimal signal-to-noise ratio for your experiment.

  • Purify the reagent: If fluorescent impurities are suspected, the this compound sample can be repurified. The presence of impurities can be confirmed by analytical HPLC.

Issue 3: Cellular Toxicity or Morphological Changes

Possible Causes:

  • Phototoxicity: When excited by high-intensity light, this compound can generate singlet oxygen, which can be toxic to cells and cause morphological changes.

  • Reagent concentration: High concentrations of this compound may be cytotoxic to certain cell lines.

Solutions:

  • Minimize light exposure: Use the lowest possible light intensity and exposure time during imaging to mitigate phototoxic effects.

  • Reduce reagent concentration: Titrate the this compound concentration to the lowest effective level for your experiment.

  • Allow for recovery: The observed morphological changes are often transient, and cells may recover within 48 hours after labeling.

Quantitative Data Summary

ParameterRecommended Condition/ValueSource(s)
Long-Term Storage -20°C, protected from light
Storage Stability ≥ 4 years at -20°C
Labeling Concentration 1 µM - 10 µM
Labeling Time 30 - 60 minutes (up to 90 minutes for optimization)
EDT in Assay 10 µM (to prevent reaction with monothiols)

Key Experimental Protocols

Protocol 1: Quality Control of this compound Reagent

This protocol assesses the quality of the this compound stock by measuring its fluorescence enhancement upon binding to a tetracysteine peptide.

Materials:

  • This compound stock solution

  • Tetracysteine peptide (e.g., FLNCCPGCCMEP) stock solution (10 mM in 50% aqueous acetonitrile (B52724) with 0.1% TFA)

  • 100 mM MOPS buffer, pH 7.2

  • 1 M MES solution

  • 10 mM EDT solution

  • Fluorimeter

Procedure:

  • In a fluorescence cuvette, prepare a 2.5 mL solution of 10 mM MOPS buffer.

  • Add 25 µL of 1 M MES and 2.5 µL of 10 mM EDT to the cuvette, resulting in final concentrations of 10 mM and 10 µM, respectively.

  • Measure the baseline fluorescence emission at 608 nm with excitation at 597 nm.

  • Add 2.5 µL of 1 mM this compound to achieve a final concentration of 1 µM. Mix well and monitor the fluorescence for 5-10 minutes. A decrease in fluorescence may indicate some loss of EDT from the biarsenical.

  • Add the tetracysteine peptide to the solution and measure the fluorescence again. A high-quality reagent should exhibit a significant increase in fluorescence.

Visual Guides

ReAsH_Labeling_Mechanism cluster_cell Cell ReAsH_EDT2_ext This compound (Membrane Permeable) ReAsH_EDT2_int This compound ReAsH_EDT2_ext->ReAsH_EDT2_int Crosses Cell Membrane Labeled_Protein Fluorescently Labeled Protein ReAsH_EDT2_int->Labeled_Protein Binds to Tetracysteine Tag Protein_TC Protein with Tetracysteine Tag (-SH HS-) Protein_TC->Labeled_Protein

Caption: Workflow of this compound labeling within a cell.

Troubleshooting_Workflow Start Experiment Start Issue Problem Encountered Start->Issue LowSignal Low/No Signal Issue->LowSignal Signal Issue HighBg High Background Issue->HighBg Background Issue Toxicity Cell Toxicity Issue->Toxicity Toxicity Issue CheckProtein Verify Protein Expression LowSignal->CheckProtein Wash Improve Washing Steps HighBg->Wash ReduceLight Minimize Light Exposure Toxicity->ReduceLight OptimizeLabel Optimize Labeling (Time, Concentration) CheckProtein->OptimizeLabel End Problem Resolved OptimizeLabel->End Wash->OptimizeLabel ReduceLight->OptimizeLabel

Caption: Troubleshooting workflow for common this compound issues.

References

Technical Support Center: Minimizing ReAsH-EDT2 Toxicity in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using ReAsH-EDT2 for long-term imaging while minimizing its potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a membrane-permeable, fluorogenic biarsenical dye used for labeling proteins in living cells.[1][2][3] It is a non-fluorescent compound that becomes brightly fluorescent upon binding to a specific amino acid sequence known as a tetracysteine tag (e.g., Cys-Cys-Pro-Gly-Cys-Cys) genetically fused to a protein of interest.[1][4] The two arsenic atoms in ReAsH each bind to two thiol groups within the tetracysteine motif, forming four covalent bonds. This binding event displaces the 1,2-ethanedithiol (B43112) (EDT2) molecules complexed with ReAsH, leading to a significant increase in fluorescence. This technology allows for the specific visualization of tagged proteins within their native cellular environment.

Q2: What are the primary causes of this compound toxicity?

A2: The toxicity of this compound is primarily linked to the arsenic content and its potential for non-specific binding to endogenous cysteine-rich proteins within the cell. Trivalent arsenic compounds are known to bind to pairs of cysteine residues, which can disrupt the function of native proteins. Additionally, when exposed to high-intensity light, this compound can generate singlet oxygen, which can lead to cellular damage and transient morphological changes, such as cells rounding up.

Q3: What are the visible signs of cytotoxicity in cells labeled with this compound?

A3: Common signs of cytotoxicity include changes in cell morphology, such as rounding up and disruption of the normal cell pattern. Other indicators can be reduced cell proliferation, detachment from the culture surface (for adherent cells), and ultimately, cell death. It is important to monitor your cells closely during and after the labeling procedure.

Q4: How can I minimize this compound toxicity in my long-term imaging experiments?

A4: Minimizing this compound toxicity involves a multi-pronged approach focused on optimizing the labeling protocol:

  • Minimize Concentration: Use the lowest possible concentration of this compound that still provides an adequate signal-to-noise ratio. It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell line and protein of interest.

  • Optimize Labeling Time: Reduce the incubation time with the this compound reagent. Visualize the cells at regular intervals (e.g., every 15 minutes) to find the shortest time required to achieve sufficient labeling.

  • Thorough Washing: Implement rigorous washing steps after labeling to remove unbound this compound. The use of a wash buffer containing a dithiol competitor like British anti-Lewisite (BAL) is effective in reducing non-specific background fluorescence and associated toxicity. While 1,2-ethanedithiol (EDT) was previously used, BAL is a less odorous alternative.

  • Use Optimized Tetracysteine Tags: Employing optimized tetracysteine motifs, such as FLNCCPGCCMEP or HRWCCPGCCKTF, can increase the binding affinity for this compound. This allows for the use of lower this compound concentrations and more stringent washing conditions, thereby improving the signal-to-noise ratio and reducing off-target effects.

  • Control Light Exposure: To mitigate phototoxicity from singlet oxygen generation, minimize the intensity and duration of light exposure during imaging.

Q5: Are there less toxic alternatives to this compound?

A5: Yes, FlAsH-EDT2 is a green-fluorescing analogue of this compound that is generally considered to be less toxic. If the red fluorescence of ReAsH is not essential for your experimental design, using FlAsH-EDT2 is a recommended alternative to reduce potential cytotoxic effects.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Cell Death After Labeling This compound concentration is too high.Perform a titration to determine the lowest effective concentration (try a range of 1 µM to 10 µM).
Prolonged incubation time.Optimize the labeling time by visualizing cells every 15 minutes for up to 90 minutes.
Inadequate removal of unbound reagent.Increase the number and duration of washes with a BAL-containing wash buffer.
Phototoxicity.Reduce the intensity and duration of light exposure during imaging.
Weak Fluorescent Signal Low protein expression.Ensure your tetracysteine-tagged protein is expressed at sufficient levels.
This compound concentration is too low.Gradually increase the this compound concentration within the recommended range.
Insufficient labeling time.Extend the incubation time, monitoring for signs of toxicity.
Suboptimal tetracysteine tag.Use an optimized high-affinity tetracysteine motif like FLNCCPGCCMEP.
High Background Fluorescence Non-specific binding of this compound.Increase the stringency of the post-labeling washes using a BAL wash buffer.
Autofluorescence of cells or medium.Image cells in a reduced-serum medium like Opti-MEM® to minimize background from serum components. Use appropriate controls (unlabeled cells) to determine the level of autofluorescence.

Experimental Protocols

Standard this compound Labeling Protocol

This protocol is a general guideline. Optimization is highly recommended for each specific cell type and protein of interest.

  • Cell Preparation: Plate cells to be 60-90% confluent at the time of labeling. For suspension cells, a density of 1-2 x 10^6 cells/mL is recommended.

  • Labeling Solution Preparation: Prepare a 2.5 µM this compound solution in a reduced-serum medium such as Opti-MEM® or Hanks' Balanced Salt Solution (HBSS).

  • Cell Labeling: Remove the culture medium from the cells and replace it with the this compound labeling solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells twice with a BAL-containing wash buffer.

    • Add fresh culture medium.

  • Imaging: Proceed with fluorescence microscopy.

Optimized Protocol for Minimizing Toxicity

This protocol incorporates steps to reduce the cytotoxic effects of this compound.

  • Concentration Titration:

    • Prepare a range of this compound concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM) in a reduced-serum medium.

    • Label separate batches of cells with each concentration for a fixed time (e.g., 30 minutes).

    • Wash thoroughly and assess both signal intensity and cell viability to determine the lowest effective concentration.

  • Time Course Optimization:

    • Using the optimal concentration determined above, label cells for different durations (e.g., 15, 30, 45, 60, and 90 minutes).

    • Wash and evaluate the signal-to-noise ratio and cell health at each time point to identify the shortest necessary incubation time.

  • Stringent Washing:

    • After labeling, wash the cells at least three times with the BAL wash buffer, with a 5-minute incubation for each wash, to ensure complete removal of unbound reagent.

  • Imaging with Minimal Light Exposure:

    • Use the lowest laser power and shortest exposure time that provide an adequate image.

    • Utilize a sensitive detector to minimize the required excitation light.

Cytotoxicity Assessment Protocol

A simple method to assess cytotoxicity is to use a viability dye in conjunction with imaging.

  • Labeling: Label two sets of cells with this compound using your standard or optimized protocol. One set will be the experimental group, and the other will be a control group not exposed to the labeling reagent.

  • Viability Staining: After the final wash step, add a viability dye (e.g., Trypan Blue for bright-field microscopy or a fluorescent live/dead stain like propidium (B1200493) iodide) to the culture medium according to the manufacturer's instructions.

  • Imaging and Quantification:

    • Image multiple fields of view for both the experimental and control groups using both bright-field (for cell morphology and Trypan Blue) and fluorescence channels (for this compound and the viability dye).

    • Count the total number of cells and the number of stained (dead) cells in each field.

    • Calculate the percentage of dead cells for both groups to quantify the level of cytotoxicity induced by the this compound labeling. A variety of live-cell imaging-based cytotoxicity assays can be employed for more detailed analysis.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
This compound Concentration 1 µM - 10 µMOptimal concentration should be determined empirically. For lentivirally transduced cells, a starting concentration of 1.25 µM is suggested.
Labeling Time 30 - 60 minutesSignal is typically detectable after 15 minutes and plateaus around 90 minutes.
EDT Concentration (if used) 10 µMUsed to minimize non-specific binding, though BAL is a recommended alternative.
BAL Wash Provided in kitsEffectively reduces background fluorescence without the odor of EDT.

Visualizations

ReAsH_Labeling_and_Toxicity cluster_labeling This compound Labeling Pathway cluster_toxicity Toxicity Pathway This compound This compound Fluorescent Complex Fluorescent Complex This compound->Fluorescent Complex Binds to Tetracysteine Tag Tetracysteine Tag Tetracysteine Tag->Fluorescent Complex EDT2 EDT2 Fluorescent Complex->EDT2 Displaces Singlet Oxygen Singlet Oxygen Fluorescent Complex->Singlet Oxygen Generates Unbound ReAsH Unbound ReAsH Non-specific Binding Non-specific Binding Unbound ReAsH->Non-specific Binding Binds to Endogenous Cysteines Endogenous Cysteines Endogenous Cysteines->Non-specific Binding Light Exposure Light Exposure Light Exposure->Singlet Oxygen Cellular Damage Cellular Damage Non-specific Binding->Cellular Damage Singlet Oxygen->Cellular Damage

Caption: this compound labeling and toxicity pathways.

Optimization_Workflow Start Start Concentration Titration Concentration Titration Start->Concentration Titration Time Course Time Course Concentration Titration->Time Course Assess Signal & Viability Assess Signal & Viability Time Course->Assess Signal & Viability Optimal Conditions Optimal Conditions Assess Signal & Viability->Optimal Conditions Determine Long-term Imaging Long-term Imaging Optimal Conditions->Long-term Imaging

Caption: Workflow for optimizing this compound labeling.

Troubleshooting_Tree Problem Problem High Cell Death High Cell Death Problem->High Cell Death Is it? Weak Signal Weak Signal Problem->Weak Signal Is it? High Background High Background Problem->High Background Is it? Reduce Concentration Reduce Concentration High Cell Death->Reduce Concentration Yes Shorten Incubation Shorten Incubation High Cell Death->Shorten Incubation Yes Increase Concentration Increase Concentration Weak Signal->Increase Concentration Yes Lengthen Incubation Lengthen Incubation Weak Signal->Lengthen Incubation Yes Use High-Affinity Tag Use High-Affinity Tag Weak Signal->Use High-Affinity Tag Yes Increase Washes Increase Washes High Background->Increase Washes Yes

Caption: Troubleshooting decision tree for this compound.

References

Preventing ReAsH-EDT2 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ReAsH-EDT2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using this compound, with a focus on preventing its precipitation in aqueous solutions.

Troubleshooting Guides

Issue: this compound has precipitated out of my aqueous buffer.

Possible Causes and Solutions:

  • Low Solubility at Neutral pH: this compound inherently has low solubility in aqueous solutions at or near neutral pH.[1]

    • Recommendation: While complete avoidance of aqueous buffers is not possible for most biological experiments, minimize the time this compound is in a purely aqueous solution. Prepare stock solutions in anhydrous DMSO and add to the aqueous buffer immediately before use.[1][2]

  • Loss of EDT Ligand: The 1,2-ethanedithiol (B43112) (EDT) ligand is crucial for stabilizing and solubilizing the ReAsH molecule.[2][3] Loss of EDT can lead to aggregation and precipitation.

    • Recommendation: Add a low concentration of EDT (e.g., 10 µM) to your labeling buffer to maintain the stability of the this compound complex.[1]

  • Hydrolysis and Oxidation: Exposure to moisture and air can lead to hydrolysis of the arsenic-sulfur bonds and subsequent oxidation, forming arsenoxides which are less soluble.[1]

    • Recommendation: Use anhydrous DMSO for stock solutions.[1] Store stock solutions at -20°C or -80°C, protected from light and moisture.[2][4][5] Aliquot stock solutions to minimize freeze-thaw cycles and moisture introduction.[2]

  • Presence of Serum: Proteins like albumin in serum can bind to this compound, potentially causing precipitation or high background.

    • Recommendation: Avoid using buffers containing plasma or serum during the labeling step.[6] Opt for serum-free media like Opti-MEM® or Hanks' Balanced Salt Solution (HBSS).[2][6]

Issue: I am observing high background fluorescence or non-specific staining.

Possible Causes and Solutions:

  • Non-specific Binding to Cysteine-rich Proteins: this compound can bind to endogenous proteins with a high cysteine content, leading to background signal.[4]

    • Recommendation: Include a wash step with a dithiol compound like British Anti-Lewisite (BAL) or EDT after labeling.[2][7] A typical concentration for a BAL wash buffer is 250 µM.[2]

  • Precipitated this compound Aggregates: Small precipitates of this compound can adhere to cell surfaces or coverslips, appearing as fluorescent puncta.

    • Recommendation: Centrifuge your diluted this compound solution before adding it to your cells to pellet any pre-existing aggregates. Ensure your stock solution is fully dissolved in DMSO before dilution.

  • Concentration of Labeling Reagent is Too High: Using an excessively high concentration of this compound can increase the likelihood of non-specific binding and precipitation.

    • Recommendation: Optimize the this compound concentration. A typical starting range is 1-10 µM.[2]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my this compound stock solution to prevent precipitation?

A1: Prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-2 mM.[1][2] It is critical to use dry DMSO to minimize moisture uptake, which can lead to hydrolysis and precipitation.[1] Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[2][4][5] This practice minimizes freeze-thaw cycles that can introduce moisture.[2]

Q2: What is the recommended buffer for diluting this compound for cell labeling?

A2: For optimal performance and to avoid precipitation, dilute the this compound stock solution in serum-free media such as Opti-MEM® Reduced-Serum Medium or Hanks' Balanced Salt Solution (HBSS).[2][6] It is crucial to avoid buffers containing serum, as components like albumin can bind to the dye.[6]

Q3: My this compound solution has changed color. Is it still usable?

A3: A color change in the this compound stock solution during storage (often becoming bluer) can occur due to minor pH shifts or deprotonation.[1][2] This color change is normal and typically does not affect the performance of the reagent in protein or cell-labeling experiments.[1][2]

Q4: Can I do anything to improve the solubility of this compound in my aqueous labeling buffer?

A4: To improve stability in aqueous solutions, you can add a small amount of 1,2-ethanedithiol (EDT) to your labeling buffer, typically around 10 µM.[1] The excess EDT helps to prevent the dissociation of the EDT ligands from the ReAsH molecule, which is a key step leading to precipitation.

Q5: What are the optimal concentrations for this compound labeling?

A5: The optimal concentration can vary depending on the cell type and the expression level of the tetracysteine-tagged protein. A good starting point is a final concentration of 1.25 µM to 2.5 µM.[2] You can optimize the concentration within a range of 1 µM to 10 µM to achieve the best signal-to-noise ratio.[2]

Quantitative Data Summary

Table 1: this compound Solubility and Storage Recommendations

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSOMinimizes moisture exposure, preventing hydrolysis and precipitation.[1]
Stock Solution Conc. 1-2 mMProvides a concentrated stock for dilution into aqueous buffers.[2][3]
Storage Temperature -20°C or -80°CEnsures long-term stability.[2][4][5]
Storage Conditions Protected from light, sealed from moisturePrevents photodegradation and hydrolysis.[2][5]
Aqueous Buffer pH Near neutral (for biological compatibility)Note: this compound has low solubility at pH 7.[1]
Solubility in 0.1N NaOH More solubleUseful for quantification via absorbance, but causes loss of EDT.[1]

Key Experimental Protocols

Protocol 1: Preparation of this compound Labeling Solution
  • Thaw a single-use aliquot of 2 mM this compound in anhydrous DMSO at room temperature, protected from light.[2]

  • For a typical 2.5 µM final labeling concentration, dilute the 2 mM stock solution 1:800 in a serum-free medium (e.g., Opti-MEM® or HBSS). For example, add 1.25 µL of 2 mM this compound to 1 mL of medium.

  • Vortex the solution gently to mix.[2]

  • Use the labeling solution immediately after preparation.

Protocol 2: Labeling of Tetracysteine-Tagged Proteins in Live Cells
  • Culture cells expressing the tetracysteine-tagged protein of interest.

  • Remove the culture medium and wash the cells once with pre-warmed, serum-free medium (e.g., HBSS).

  • Add the freshly prepared this compound labeling solution to the cells.

  • Incubate for 30-60 minutes at the appropriate temperature for your cell line (e.g., 37°C).[2]

  • Remove the labeling solution.

  • Wash the cells 2-3 times with a wash buffer containing a dithiol compound to reduce non-specific background. A common wash buffer is 250 µM BAL in HBSS.[2][7]

  • After washing, the cells are ready for imaging.

Visualizations

ReAsH_Labeling_Workflow A Prepare Stock Solution (2 mM this compound in anhydrous DMSO) B Dilute Stock in Serum-Free Medium (e.g., HBSS, Opti-MEM) to 1.25-2.5 µM A->B Immediate Use C Incubate with Cells Expressing Tetracysteine-Tagged Protein (30-60 min) B->C F Precipitation Risk B->F If buffer contains serum or has incorrect pH D Wash with Dithiol Solution (e.g., 250 µM BAL) to Reduce Background C->D C->F If concentration is too high or incubation is too long E Image Fluorescently Labeled Protein D->E

Caption: Workflow for labeling proteins with this compound.

ReAsH_Precipitation_Troubleshooting Precipitate This compound Precipitation Observed Cause1 Low Aqueous Solubility at Neutral pH Precipitate->Cause1 is caused by Cause2 Loss of Stabilizing EDT Ligand Precipitate->Cause2 is caused by Cause3 Hydrolysis/Oxidation due to Moisture/Air Precipitate->Cause3 is caused by Cause4 Presence of Serum Proteins Precipitate->Cause4 is caused by Solution1 Minimize time in aqueous buffer Cause1->Solution1 solved by Solution2 Add excess EDT (10 µM) to labeling buffer Cause2->Solution2 solved by Solution3 Use anhydrous DMSO for stocks; Store properly (-20°C, dark, dry) Cause3->Solution3 solved by Solution4 Use serum-free media (e.g., HBSS, Opti-MEM) Cause4->Solution4 solved by

Caption: Troubleshooting logic for this compound precipitation.

ReAsH_Binding_Mechanism ReAsH_EDT2 This compound (Non-fluorescent) Binding Binding Event ReAsH_EDT2->Binding TC_Tag Protein with Tetracysteine Tag (-CCPGCC-) TC_Tag->Binding EDT_Release EDT Release Binding->EDT_Release displaces Fluorescent_Complex Fluorescent ReAsH-Protein Complex Binding->Fluorescent_Complex forms

Caption: Mechanism of this compound fluorescence upon binding.

References

Factors affecting the binding affinity of ReAsH-EDT2 to tetracysteine tags

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ReAsH-EDT2 for labeling tetracysteine-tagged proteins.

Troubleshooting Guides

Problem 1: Low or No Fluorescent Signal
Possible Cause Solution
Low expression of the tetracysteine-tagged protein. * Verify protein expression using an alternative method (e.g., Western blot).
  • Optimize transfection or transduction conditions to increase protein expression levels.[1]

  • Allow for a longer cell culture period before labeling to ensure adequate protein accumulation.[1] Inefficient labeling. | * Increase the concentration of the this compound labeling reagent, typically in the range of 1 µM to 10 µM.[1]

  • Extend the labeling incubation time. We recommend optimizing the labeling time by monitoring the signal every 15 minutes for up to 90 minutes.[1] Degradation of this compound. | * Store this compound stock solutions at -20°C or -80°C, protected from light and moisture.[2] Prepare fresh working solutions for each experiment.

  • While color changes in the stock solution (becoming bluer) are generally not indicative of reduced performance, ensure it is properly solubilized in dry DMSO. Loss of EDT from the biarsenical. | * A noticeable decrease in fluorescence during the initial mixing of this compound in the buffer (before adding the tagged protein) can indicate EDT loss. Ensure that 10 µM EDT is included in the labeling buffer to maintain the stability of the this compound complex before it binds to the tetracysteine tag. Incorrect buffer composition. | * Label cells in an appropriate medium such as Opti-MEM® Reduced-Serum Medium, HBSS, or HBS. For adherent cells, ensure the medium contains calcium and magnesium.

Problem 2: High Background or Non-Specific Staining
Possible Cause Solution
Non-specific binding of this compound. * this compound can bind non-specifically to endogenous cysteine-rich proteins.
  • Perform wash steps with a buffer containing a competing dithiol like 1,2-ethanedithiol (B43112) (EDT) or 2,3-dimercaptopropanol (British Anti-Lewisite, BAL) to remove non-specifically bound reagent. A typical wash solution contains 250 µM EDT.

  • Optimize the concentration of the competing dithiol in the wash buffer. Higher concentrations can reduce background but may also strip the label from lower-affinity tetracysteine tags. Excess unbound this compound. | * Ensure thorough washing after the labeling step to remove all unbound reagent. Cellular autofluorescence. | * Image a negative control sample of unlabeled cells to determine the baseline autofluorescence.

  • Use appropriate filter sets to minimize the detection of autofluorescence. Precipitation of this compound. | * Ensure the this compound is fully dissolved in the labeling buffer. Centrifuge the labeling solution before applying it to cells to remove any aggregates.

Frequently Asked Questions (FAQs)

Q1: What factors affect the binding affinity of this compound to the tetracysteine tag?

A1: Several factors influence the binding affinity:

  • Tetracysteine Motif Sequence: The amino acids flanking the core Cys-Cys-Pro-Gly-Cys-Cys motif significantly impact affinity. Optimized sequences like FLNCCPGCCMEP show higher affinity and resistance to dissociation by competing dithiols compared to the minimal CCPGCC sequence.

  • Presence of Competing Dithiols: Dithiols like EDT and BAL are used in labeling and wash buffers to minimize non-specific binding by competing for the biarsenical probe. Their concentration must be optimized, as high concentrations can strip this compound from the tetracysteine tag, especially from lower-affinity motifs.

  • Redox State of Cysteines: The cysteine thiols in the tag must be in a reduced state to bind the arsenic atoms of this compound. The cytoplasm is generally a reducing environment, which is favorable for labeling.

  • Accessibility of the Tag: The tetracysteine tag must be sterically accessible for this compound to bind. The location of the tag within the protein of interest (N-terminus, C-terminus, or internal loop) should be chosen carefully.

Q2: What is the optimal concentration of this compound for labeling?

A2: The optimal concentration can vary depending on the cell type and the expression level of your tagged protein. A good starting point is 1.25 µM to 2.5 µM. For optimization, you can test a range from 1 µM to 10 µM. Higher concentrations may increase signal but can also lead to higher background.

Q3: How long should I incubate my cells with this compound?

A3: A typical incubation time is 30-60 minutes at room temperature, protected from light. For a new system, it is recommended to perform a time-course experiment, imaging at 15-minute intervals for up to 90 minutes to determine the optimal signal-to-noise ratio.

Q4: My cells show morphological changes after labeling with this compound. Is this normal?

A4: Some cell types may exhibit transient morphological changes, such as rounding up, after labeling with this compound, especially when exposed to high-intensity light. This is thought to be due to the generation of singlet oxygen. The effect is often temporary, with cells recovering within 48 hours. If this is a concern, minimize light exposure and use the lowest effective concentration of this compound.

Q5: Can I use this compound and FlAsH-EDT2 to label two different proteins simultaneously?

A5: No, this compound and FlAsH-EDT2 bind to the same tetracysteine motif. To label two different proteins in the same cell, you need to use two different reporter systems, for example, a tetracysteine-tagged protein labeled with this compound and another protein fused to GFP. However, pulse-chase experiments are possible, where an initial population of proteins is labeled with one biarsenical dye (e.g., FlAsH), and newly synthesized proteins are later labeled with the other (e.g., ReAsH).

Quantitative Data Summary

The binding affinity and kinetics of biarsenical dyes are influenced by the specific tetracysteine peptide sequence. The following table summarizes reported kinetic and affinity data for different motifs.

Peptide MotifDyeRate Constant (k) (M⁻¹s⁻¹)Apparent Dissociation Constant (Kd)Notes
AREACCPGCCK-CONH2 (PG-peptide)This compound12.5 x 10³Not explicitly stated, but high affinity (pM to low nM range) is implied.This compound shows preferential binding to this "PG-tag".
AREACCKACCK-CONH2 (KA-peptide)This compound8.47 x 10³Lower affinity than PG-peptide.This alternate motif allows for orthogonal labeling strategies.
AREACCPGCCK-CONH2 (PG-peptide)FlAsH-EDT2124 x 10³~10⁻¹¹ MFlAsH-EDT2 binds much faster to both motifs compared to this compound.
AREACCKACCK-CONH2 (KA-peptide)FlAsH-EDT2143 x 10³Not explicitly stated.The binding rates of FlAsH-EDT2 to both PG and KA peptides are very similar.
Optimized Motifs (e.g., FLNCCPGCCMEP)This compoundNot explicitly stated.Higher affinity and greater resistance to dithiol washing compared to the core CCPGCC sequence.Optimized motifs can increase the signal-to-noise ratio by 6- to 20-fold.

Experimental Protocols

Standard Protocol for Labeling Adherent Cells with this compound
  • Cell Preparation: Culture adherent cells expressing the tetracysteine-tagged protein on coverslips or in imaging dishes until they are 60-90% confluent.

  • Prepare Labeling Solution:

    • Thaw the this compound stock solution (typically 1 mM in DMSO) and warm to room temperature, protected from light.

    • Dilute the this compound stock solution to a final concentration of 1-5 µM in a suitable labeling medium (e.g., Opti-MEM® or HBSS with Ca²⁺/Mg²⁺). Do not reuse the labeling solution.

  • Labeling:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with the labeling medium.

    • Add the this compound labeling solution to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Prepare a wash buffer containing a competing dithiol. A common wash buffer is HBSS containing 250 µM EDT.

    • Aspirate the labeling solution.

    • Wash the cells 2-3 times with the wash buffer. Incubate for 5-10 minutes during each wash.

    • Perform a final wash with the medium without the competing dithiol to remove any residual odor.

  • Imaging:

    • Replace the wash buffer with fresh imaging medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for ReAsH (Excitation: ~593 nm, Emission: ~608 nm).

Visualizations

ReAsH_Binding_Mechanism ReAsH_EDT2 This compound (Non-fluorescent) Intermediate Initial Interaction ReAsH_EDT2->Intermediate + TC-Tag TC_Tag Tetracysteine Tag (-SH HS-) (-SH HS-) TC_Tag->Intermediate Bound_Complex ReAsH-TC Complex (Highly Fluorescent) Intermediate->Bound_Complex EDT Displacement EDT EDT (Released) Intermediate->EDT Release

Caption: this compound binding to a tetracysteine tag.

Experimental_Workflow Start Start: Cells expressing TC-tagged protein Prepare Prepare Labeling Solution (this compound in medium) Start->Prepare Label Incubate Cells (30-60 min, RT, dark) Prepare->Label Wash1 Wash with Dithiol Buffer (EDT/BAL) Label->Wash1 Wash2 Final Wash (Buffer only) Wash1->Wash2 Image Fluorescence Microscopy (Ex: ~593nm, Em: ~608nm) Wash2->Image

Caption: General experimental workflow for cell labeling.

Troubleshooting_Tree Start Problem Detected? LowSignal Low / No Signal Start->LowSignal Yes HighBg High Background Start->HighBg Yes CheckExpr Verify Protein Expression (e.g., Western Blot) LowSignal->CheckExpr Is expression confirmed? No OptimizeLabel Optimize Labeling: - Increase [ReAsH] - Increase time LowSignal->OptimizeLabel Is expression confirmed? Yes OptimizeWash Optimize Wash Steps: - Use EDT/BAL buffer - Increase wash time/reps HighBg->OptimizeWash Is background non-specific? Yes NegControl Image Negative Control (Unlabeled Cells) HighBg->NegControl Is background from autofluorescence? Success Problem Solved CheckExpr->Success CheckReagent Check ReAsH Reagent: - Proper storage - Fresh dilution OptimizeLabel->CheckReagent OptimizeWash->Success CheckReagent->Success NegControl->Success

Caption: Troubleshooting decision tree for common issues.

References

Improving the quantum yield of ReAsH-EDT2 in cellular environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the quantum yield of ReAsH-EDT2 in cellular environments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your experiments.

Troubleshooting Guide

Question: I am observing high background fluorescence and a low signal-to-noise ratio. What can I do?

Answer: High background fluorescence is a common issue that can obscure the specific signal from your ReAsH-labeled protein. Here are several steps you can take to mitigate this problem:

  • Optimize Labeling Time and Concentration: The fluorescent signal from bound this compound increases over time, but so does non-specific background fluorescence.[1] It is crucial to determine the optimal signal-to-noise ratio for your specific protein and cell line. We recommend performing a time-course experiment, visualizing protein labeling every 15 minutes for up to 90 minutes.[1] Similarly, titrate the concentration of this compound, starting from 1 µM up to 10 µM, to find the lowest effective concentration.[1]

  • Utilize a Washing Buffer: After labeling, wash the cells with a buffer containing a dithiol competitor to reduce non-specific binding. British anti-Lewisite (BAL) wash buffer is effective at minimizing background fluorescence.[1][2] Using high concentrations of dithiol washes can significantly improve the contrast between specific and non-specific staining.[3]

  • Optimize the Tetracysteine Tag: The amino acid sequence flanking the core CCPGCC motif significantly impacts the affinity and fluorescence quantum yield of the ReAsH-tetracysteine complex.[2][3] Optimized sequences like FLNCCPGCCMEP or HRWCCPGCCKTF have shown markedly improved dithiol resistance and higher fluorescence, leading to a >20-fold increase in contrast in living cells.[3]

  • Control for Autofluorescence: Include proper negative controls in your experiment, such as untransfected cells or cells expressing the protein without the tetracysteine tag, to determine the level of cellular autofluorescence and non-specific reagent binding.[1]

Question: My this compound signal is weak or undetectable. How can I improve it?

Answer: A weak or absent signal can be frustrating. Consider the following factors that can influence labeling efficiency:

  • Protein Expression Levels: Confirm that your tetracysteine-tagged protein is being expressed at sufficient levels. You can verify expression using methods like Western blotting.

  • Correct Labeling Media: For optimal labeling efficiency, use media such as Opti-MEM® Reduced-Serum Medium, Hank's Balanced Salt Solution (HBSS), or HEPES-buffered saline (HBS).[1] Ensure that the media for adherent cells contains calcium and magnesium to promote cell attachment.[1]

  • Proper Reagent Handling and Storage: this compound is sensitive to light and multiple freeze-thaw cycles. Aliquot the reagent upon receipt and store it at ≤–20°C, protected from light.[1] A color change in the reagent during storage due to pH shifts is normal and does not affect its performance.[1]

  • Integrity of the Tetracysteine Motif: The four cysteine residues in the tag must be in a reduced state to bind the biarsenical dye.[4] Cellular compartments with a more oxidizing environment, like the endoplasmic reticulum or the cell surface, may hinder efficient labeling.[4]

  • FRET-based Sensitization: If direct excitation of ReAsH yields a low signal, consider using Förster Resonance Energy Transfer (FRET). By fusing your tetracysteine-tagged protein to a fluorescent protein donor like GFP or YFP, you can excite the donor and observe sensitized emission from the bound ReAsH acceptor. This can significantly improve the signal-to-noise ratio.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for labeling live cells?

A1: The optimal concentration can vary depending on the cell line and the expression level of your target protein. A good starting point is 1.25 µM for lentivirus-transduced cells and 2.5 µM for transfected cells.[1] We recommend titrating the concentration in the range of 1 µM to 10 µM to find the best balance between signal intensity and background fluorescence for your specific experiment.[1]

Q2: How long should I incubate my cells with this compound?

A2: For most applications, a labeling time of 30–60 minutes is sufficient.[1] The fluorescent signal is typically detectable after 15 minutes and increases for about 90 minutes.[1] It is advisable to perform a time-course experiment to determine the optimal incubation time for your system.[1]

Q3: Can I use this compound for pulse-chase experiments?

A3: Yes, this compound and its green counterpart, FlAsH-EDT2, are well-suited for pulse-chase assays to distinguish between older and newly synthesized protein pools.[1] This allows for the study of protein trafficking, assembly, and turnover.[2]

Q4: Is this compound compatible with electron microscopy?

A4: Yes, a key advantage of this compound is its utility in correlative light and electron microscopy. The ReAsH reagent can photoconvert diaminobenzidine (DAB) into a localized precipitate that is electron-dense, allowing for subsequent detection by electron microscopy.[1]

Q5: What are the excitation and emission maxima for this compound bound to a tetracysteine tag?

A5: When bound to a tetracysteine-containing peptide, ReAsH has excitation and emission maxima of approximately 593 nm and 608 nm, respectively.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing this compound labeling and improving its quantum yield.

Table 1: Recommended this compound Labeling Parameters

ParameterRecommended RangeStarting PointReference
Concentration 1 - 10 µM1.25 - 2.5 µM[1]
Labeling Time 15 - 90 minutes30 - 60 minutes[1]
BAL Wash Conc. 0.25 - 1.0 mM0.25 mM[3][6]

Table 2: Impact of Tetracysteine Motif on ReAsH Performance

Tetracysteine MotifKey FeatureImprovementReference
CCRECCEarly generation motifBaseline[4]
CCPGCCImproved affinityHigher dithiol resistance than CCRECC[4][7]
FLNCCPGCCMEP Optimized Sequence >20-fold increase in contrast [3]
HRWCCPGCCKTF Optimized Sequence >20-fold increase in contrast [3]

Experimental Protocols

Protocol 1: Standard this compound Labeling of Live Adherent Cells

  • Cell Preparation: Plate cells on a suitable imaging dish or plate and grow to the desired confluency. Transfect or transduce cells with the construct encoding the tetracysteine-tagged protein of interest.

  • Prepare Labeling Solution:

    • Thaw the this compound stock solution and the 100X BAL wash buffer at room temperature, protected from light.[1]

    • Prepare the labeling medium by diluting the this compound stock solution in pre-warmed Opti-MEM®, HBSS, or HBS to the desired final concentration (e.g., 2.5 µM).[1]

  • Labeling:

    • Aspirate the culture medium from the cells and wash once with pre-warmed labeling medium.

    • Add the this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[1]

  • Washing:

    • Prepare the wash buffer by diluting the 100X BAL wash buffer 1:100 in the labeling medium.

    • Aspirate the labeling solution and wash the cells twice with the prepared BAL wash buffer.

    • Incubate the cells in fresh BAL wash buffer for at least 10 minutes at 37°C.

  • Imaging:

    • Replace the wash buffer with fresh imaging medium (e.g., Opti-MEM®).

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for ReAsH (e.g., excitation ~590 nm, emission ~610 nm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_wash Washing cluster_imaging Imaging cell_prep Plate and Transfect Cells reagent_prep Prepare this compound Labeling Solution wash1 Wash Cells with Labeling Medium reagent_prep->wash1 incubate Incubate with This compound Solution wash1->incubate wash2 Wash with BAL Buffer incubate->wash2 incubate_wash Incubate in BAL Wash Buffer wash2->incubate_wash image Fluorescence Microscopy incubate_wash->image

Caption: Experimental workflow for this compound labeling in live cells.

troubleshooting_logic cluster_solutions Troubleshooting Steps start High Background or Low Signal-to-Noise optimize_time Optimize Labeling Time (15-90 min) start->optimize_time optimize_conc Titrate this compound (1-10 µM) start->optimize_conc use_bal Use BAL Wash Buffer start->use_bal optimize_tag Use Optimized Tetracysteine Tag start->optimize_tag check_expression Verify Protein Expression start->check_expression result Improved Quantum Yield optimize_time->result Improved S/N optimize_conc->result use_bal->result optimize_tag->result check_expression->result

Caption: Troubleshooting logic for high background or low signal with this compound.

signaling_pathway_fret cluster_protein Tagged Protein Complex FP Fluorescent Protein (e.g., GFP) TC_Tag Tetracysteine Tag (e.g., FLNCCPGCCMEP) FP->TC_Tag Fusion FRET FRET FP->FRET ReAsH This compound TC_Tag->ReAsH Binding ReAsH->FRET Excitation Excitation Light (e.g., 488 nm for GFP) Excitation->FP Emission Sensitized Emission (~610 nm) FRET->Emission

Caption: FRET-based signal enhancement for this compound.

References

Addressing photobleaching of ReAsH-EDT2 during fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of ReAsH-EDT2 photobleaching during fluorescence microscopy experiments.

Troubleshooting Guide: Minimizing this compound Photobleaching

Rapid photobleaching of this compound can significantly impact data quality. The following guide provides a systematic approach to troubleshooting and mitigating this issue.

Initial Checks & Imaging Parameters

Before employing chemical antifade agents, optimizing imaging conditions is crucial.

ParameterRecommendationRationale
Excitation Intensity Use the lowest laser power or lamp intensity that provides a detectable signal.Reduces the rate of fluorophore excitation and subsequent photodamage.
Exposure Time Minimize the duration of exposure to the excitation light.Less time under illumination means less opportunity for photobleaching to occur.
Filter Sets Use a filter set optimized for this compound (Excitation max: ~593 nm, Emission max: ~608 nm).[1]Mismatched filters can lead to inefficient excitation and detection, requiring higher, more damaging, excitation power.
Objective Use a high numerical aperture (NA) objective.High NA objectives are more efficient at collecting emitted photons, allowing for lower excitation intensity.
Imaging Mode For live-cell imaging, use spinning disk confocal or other low-phototoxicity methods over point-scanning confocal when possible.Reduces the overall light dose delivered to the sample.
Sample Preparation Ensure optimal labeling concentration of this compound (typically 1-10 µM) and adequate washing to remove unbound dye.[1]High concentrations of unbound dye can contribute to background and potential phototoxic effects.
Quantitative Comparison of Antifade Agents

If optimizing imaging parameters is insufficient, the use of antifade agents can significantly improve this compound photostability. While direct quantitative comparisons for this compound are limited in published literature, the following table summarizes the reported effectiveness of common antifade agents on structurally similar red fluorescent dyes. This data should be used as a guideline, and empirical optimization for your specific experimental setup is recommended.

Antifade AgentTypical ConcentrationReported Increase in Photostability (for similar red dyes)Suitability
Trolox 0.1 - 1 mMUp to 10-fold increase in fluorescence lifetime.Live and Fixed Cells
n-Propyl gallate (NPG) 0.1 - 0.25 M in glycerol (B35011)Up to 10-fold reduction in fading rate.[2]Primarily Fixed Cells
Oxygen Scavenging Systems (e.g., GOC, PCD) Varies by systemCan significantly increase fluorophore lifetimes.Live and Fixed Cells

Frequently Asked Questions (FAQs)

Q1: My this compound signal is bleaching almost instantly. What is the first thing I should check?

A1: The most common cause of rapid photobleaching is excessive excitation light. Immediately reduce the laser power or lamp intensity to the lowest possible level that still allows you to detect a signal. Also, verify that you are using the correct filter set for this compound to ensure efficient signal detection.[1]

Q2: Can I use commercial antifade mounting media for my this compound labeled samples?

A2: Yes, commercial antifade mounting media are often effective. For fixed cells, products like VECTASHIELD® or ProLong™ Diamond Antifade Mountant can be used. For live-cell imaging, it is crucial to use reagents specifically designed for this purpose, such as VectaCell™ Trolox Antifade Reagent or ProLong™ Live Antifade Reagent, as traditional mounting media are cytotoxic.[3]

Q3: What are oxygen scavengers and how do they prevent photobleaching?

A3: Oxygen scavengers are enzymatic systems (like glucose oxidase and catalase - GOC) or chemical compounds that remove dissolved molecular oxygen from the imaging buffer.[4] Photobleaching is often mediated by reactive oxygen species (ROS) that are generated when the excited fluorophore interacts with oxygen. By removing oxygen, these systems reduce the formation of ROS and thus protect the fluorophore from photodamage.[5]

Q4: I'm performing live-cell imaging. Are there any special considerations when using antifade agents?

A4: Yes. For live-cell imaging, it's critical to use antifade agents that are non-toxic and cell-permeable. Trolox is a commonly used antioxidant for live-cell imaging.[6][7] Oxygen scavenging systems can also be used, but care must be taken as they can induce hypoxia, which may affect cellular physiology.[6] Always include appropriate controls to ensure the antifade agent is not altering the biological process you are studying.

Q5: Can I prepare my own antifade mounting medium?

A5: Yes, you can prepare your own antifade mounting medium, particularly for fixed-cell applications. A common recipe involves dissolving n-propyl gallate in a glycerol-based buffer. See the experimental protocols section for a detailed recipe.

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium (for Fixed Cells)

This protocol describes how to prepare a glycerol-based mounting medium containing the antifade agent n-propyl gallate.

Materials:

  • n-Propyl gallate (NPG)

  • Glycerol (high purity)

  • 10x Phosphate-Buffered Saline (PBS)

  • Deionized water

  • Stir plate and stir bar

  • 50 mL conical tube

Procedure:

  • Prepare a 10x PBS solution.

  • In a 50 mL conical tube, combine 1 part 10x PBS with 9 parts glycerol (e.g., 5 mL 10x PBS and 45 mL glycerol).

  • Prepare a 20% (w/v) stock solution of n-propyl gallate in dimethyl sulfoxide (B87167) (DMSO).

  • While vigorously stirring the PBS/glycerol mixture, slowly add 0.1 parts of the 20% NPG stock solution (e.g., 0.5 mL for a 50 mL final volume).[8][9]

  • Continue stirring until the NPG is fully dissolved.

  • Store the antifade mounting medium at 4°C, protected from light. For long-term storage, aliquot and store at -20°C.

Protocol 2: Using Trolox for Live-Cell Imaging

This protocol provides guidelines for using the antioxidant Trolox to reduce photobleaching during live-cell imaging.

Materials:

  • VectaCell™ Trolox Antifade Reagent (or a 100 mM stock solution of Trolox in ethanol)

  • Live-cell imaging medium or buffer (e.g., phenol (B47542) red-free DMEM)

Procedure:

  • Prepare your cells for live-cell imaging in your desired imaging dish or chamber.

  • Dilute the 100 mM Trolox stock solution into your imaging medium to a final concentration of 0.1 mM to 1 mM.[6][7]

  • The optimal concentration will depend on the cell type and their sensitivity to hypoxia, so it is recommended to perform a titration to determine the best concentration for your experiment.

  • Replace the medium in your imaging dish with the Trolox-containing medium.

  • Incubate the cells for at least 15-30 minutes before starting your imaging session.

  • Proceed with your fluorescence microscopy experiment, keeping in mind the general recommendations for minimizing light exposure.

Visualizations

photobleaching_mechanism cluster_0 Fluorophore States cluster_1 Photobleaching Pathway Ground_State ReAsH (S0) Singlet_State Excited ReAsH (S1) Singlet_State->Ground_State Fluorescence (608 nm) Triplet_State Triplet State (T1) Singlet_State->Triplet_State Intersystem Crossing Triplet_State->Ground_State Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) Triplet_State->ROS Energy Transfer Bleached Bleached ReAsH (Non-fluorescent) ROS->Bleached Irreversible Oxidation Excitation_Light Excitation Light (593 nm) Excitation_Light->Singlet_State Excitation Oxygen Molecular Oxygen (O2) Oxygen->ROS Antifade Antifade Agent (e.g., Trolox, NPG) Antifade->ROS Scavenges troubleshooting_workflow Start Start: Rapid Photobleaching Observed Check_Light Reduce Excitation Intensity & Exposure Time Start->Check_Light Check_Filters Verify Correct Filter Set Check_Light->Check_Filters Problem_Solved1 Problem Resolved? Check_Filters->Problem_Solved1 Implement_Antifade Implement Antifade Reagents Problem_Solved1->Implement_Antifade No End End: Stable Signal Problem_Solved1->End Yes Live_or_Fixed Live or Fixed Cells? Implement_Antifade->Live_or_Fixed Live_Cell_Agents Use Trolox or Oxygen Scavenger Live_or_Fixed->Live_Cell_Agents Live Fixed_Cell_Agents Use NPG or Commercial Mounting Medium Live_or_Fixed->Fixed_Cell_Agents Fixed Optimize_Concentration Optimize Antifade Concentration Live_Cell_Agents->Optimize_Concentration Fixed_Cell_Agents->Optimize_Concentration Problem_Solved2 Problem Resolved? Optimize_Concentration->Problem_Solved2 Further_Troubleshooting Consult Advanced Troubleshooting or Technical Support Problem_Solved2->Further_Troubleshooting No Problem_Solved2->End Yes

References

Validation & Comparative

A Head-to-Head Comparison of ReAsH-EDT2 and FlAsH-EDT2 for Dual-Color Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic world of cellular biology, the ability to simultaneously track multiple proteins in real-time is paramount. This has led to the development of sophisticated imaging techniques, among which the use of biarsenical dyes like ReAsH-EDT2 and FlAsH-EDT2 has proven to be a powerful strategy. Both probes bind to a small, genetically encoded tetracysteine tag (Cys-Cys-Xaa-Xaa-Cys-Cys), enabling researchers to label and visualize proteins of interest within living cells.[1][2] This guide provides a comprehensive comparison of this compound and FlAsH-EDT2, offering researchers, scientists, and drug development professionals the critical data and protocols needed to make informed decisions for their dual-color imaging experiments.

Probing the Probes: A Side-by-Side Look at Performance

This compound and FlAsH-EDT2 are non-fluorescent and cell-permeable when complexed with 1,2-ethanedithiol (B43112) (EDT).[3][4] Upon entering the cell, they selectively bind to the tetracysteine motif engineered into a target protein, releasing the EDT and becoming highly fluorescent.[3][5] FlAsH-EDT2 is a derivative of fluorescein, emitting a green-yellow fluorescence, while this compound is based on resorufin, emitting in the red spectrum.[3][4] This spectral separation is the foundation of their utility in dual-color imaging.

PropertyFlAsH-EDT2This compound
Fluorophore Core Fluorescein[1][3]Resorufin[3][4]
Excitation Maximum ~508 nm[1]~593 nm[5][6]
Emission Maximum ~528 nm[1]~608 nm[5][6]
Color Green-YellowRed
Quantum Yield ~0.49 (bound to tetracysteine peptide)[1]Not explicitly stated in provided results
Molecular Weight 664.49 g/mol [1]545.4 g/mol [6]

The Binding Mechanism: A Shared Path to Fluorescence

The core of the ReAsH/FlAsH technology lies in the specific and high-affinity binding of the biarsenical portion of the dye to the tetracysteine tag. This tag, a short amino acid sequence (Cys-Cys-Pro-Gly-Cys-Cys being a common motif), is genetically fused to the protein of interest.[4] The two arsenic atoms in the dye molecule form stable covalent bonds with the four cysteine residues in the tag, creating a fluorescent complex.[3]

cluster_0 Extracellular cluster_1 Intracellular Dye_EDT2 ReAsH/FlAsH-EDT2 (Non-fluorescent) Protein_TC Target Protein (with Tetracysteine Tag) Dye_EDT2->Protein_TC Binding Fluorescent_Complex Fluorescent Complex Protein_TC->Fluorescent_Complex Fluorescence Activation

Fig. 1: Binding and activation of biarsenical dyes.

Experimental Workflow for Dual-Color Imaging

A common application for this compound and FlAsH-EDT2 is in pulse-chase experiments to differentiate between two populations of the same protein synthesized at different times.[7]

Start Cells expressing Tetracysteine-tagged Protein Pulse Pulse Labeling: Incubate with FlAsH-EDT2 (e.g., 30-60 min) Start->Pulse Wash1 Wash to remove unbound FlAsH-EDT2 Pulse->Wash1 Chase Chase Period: Incubate in fresh medium (allows for new protein synthesis) Wash1->Chase Chase_Label Chase Labeling: Incubate with this compound (e.g., 30-60 min) Chase->Chase_Label Wash2 Wash to remove unbound this compound Chase_Label->Wash2 Image Dual-Color Imaging Wash2->Image

Fig. 2: Pulse-chase experimental workflow.

Detailed Experimental Protocol

The following is a generalized protocol for performing a dual-color pulse-chase experiment using FlAsH-EDT2 and this compound. Optimization of concentrations and incubation times may be necessary for specific cell types and proteins.

Materials:

  • Cells expressing the tetracysteine-tagged protein of interest

  • FlAsH-EDT2 and this compound stock solutions (e.g., in DMSO)

  • Opti-MEM® or other suitable serum-free medium[3]

  • 1,2-ethanedithiol (EDT)

  • BAL (British Anti-Lewisite) wash buffer[3]

  • Hanks' Balanced Salt Solution (HBSS)[8]

Procedure:

  • Cell Preparation: Plate cells expressing the tetracysteine-tagged protein on a suitable imaging dish or slide. Allow cells to adhere and reach the desired confluency.

  • Pulse Labeling (First Color):

    • Prepare the FlAsH-EDT2 labeling solution. A common starting concentration is 1-2.5 µM FlAsH-EDT2 in a serum-free medium like Opti-MEM®.[3][8] It is often recommended to pre-complex the dye with a low concentration of EDT (e.g., 10 µM) to ensure it is in the non-fluorescent state before addition to cells.[4][8]

    • Wash the cells once with pre-warmed HBSS.

    • Incubate the cells with the FlAsH-EDT2 labeling solution for 30-60 minutes at 37°C.[3]

  • Wash:

    • Aspirate the labeling solution.

    • Wash the cells with a solution containing a dithiol compound like BAL (250 µM) for about 15 minutes to reduce non-specific binding.[9][10]

    • Rinse the cells with HBSS.

  • Chase Period:

    • Incubate the cells in complete growth medium for the desired period (e.g., hours) to allow for the synthesis of new proteins.

  • Chase Labeling (Second Color):

    • Prepare the this compound labeling solution (e.g., 1-2.5 µM in serum-free medium with EDT) as in step 2.

    • Wash the cells with pre-warmed HBSS.

    • Incubate the cells with the this compound labeling solution for 30-60 minutes at 37°C.

  • Final Wash:

    • Repeat the wash step with BAL and HBSS as in step 3.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for FlAsH (green channel) and ReAsH (red channel).

Considerations for Optimal Dual-Color Imaging

  • Nonspecific Binding: Both FlAsH-EDT2 and this compound can exhibit nonspecific binding to endogenous cysteine-rich proteins.[1][11] The use of wash buffers containing dithiols like BAL is crucial to minimize this background fluorescence.[9]

  • Orthogonal Labeling: While both dyes bind to the same tetracysteine motif, recent advancements have identified orthogonal peptide tags that show preferential binding to either FlAsH or ReAsH, allowing for the simultaneous labeling of two different proteins.[2][12]

  • Photostability: The photostability of the fluorophores can be a limiting factor in long-term imaging experiments. While not extensively detailed in the provided search results, fluorescein-based dyes like FlAsH are known to be more susceptible to photobleaching than some other fluorophores.

  • FRET Applications: The spectral overlap between FlAsH and ReAsH can also be exploited for Förster Resonance Energy Transfer (FRET) studies to investigate protein-protein interactions or conformational changes.[2][4]

Conclusion

This compound and FlAsH-EDT2 are invaluable tools for dual-color imaging in live cells, offering a robust method for labeling and tracking proteins. By understanding their respective spectral properties, the shared binding mechanism, and by following optimized labeling protocols, researchers can effectively distinguish between different protein populations and gain deeper insights into complex cellular processes. The choice between these probes will ultimately depend on the specific experimental design, the instrumentation available, and the biological question being addressed.

References

Validating ReAsH-EDT2 Labeling Specificity: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the ReAsH-EDT2 protein labeling system, ensuring the specificity of the fluorescent signal is paramount to generating reliable and interpretable data. This guide provides a comprehensive overview of essential control experiments to validate this compound labeling and objectively compares its performance with alternative labeling technologies, supported by experimental data and detailed protocols.

The this compound system offers a powerful method for site-specific protein labeling in living cells. It utilizes a small, genetically encoded tetracysteine (TC) tag, which is recognized by the membrane-permeable, non-fluorescent this compound molecule. Upon binding to the TC tag, ReAsH becomes highly fluorescent, enabling visualization of the tagged protein. However, a key challenge with this system is the potential for non-specific binding to endogenous cysteine-rich proteins, which can lead to confounding background fluorescence. Rigorous control experiments are therefore indispensable to confirm that the observed signal originates specifically from the TC-tagged protein of interest.

The Principle of this compound Labeling

The this compound labeling technology is based on the high-affinity interaction between the biarsenical ReAsH molecule and a short, engineered peptide sequence, the tetracysteine tag (Cys-Cys-Pro-Gly-Cys-Cys). The ReAsH molecule is delivered as a complex with two molecules of 1,2-ethanedithiol (B43112) (EDT2), which keeps it in a non-fluorescent state and facilitates cell permeability. Inside the cell, the this compound complex can be displaced by the higher affinity tetracysteine tag on the target protein, leading to a stable, fluorescently labeled protein.

ReAsH_Labeling cluster_extracellular Extracellular cluster_intracellular Intracellular ReAsH_EDT2 This compound (non-fluorescent) ReAsH_EDT2_in This compound ReAsH_EDT2->ReAsH_EDT2_in Cellular uptake Labeled_Protein Fluorescent Labeled Protein ReAsH_EDT2_in->Labeled_Protein Specific Binding NonSpecific_Binding Non-specific Fluorescence ReAsH_EDT2_in->NonSpecific_Binding Non-specific Binding TC_Tag_Protein Protein-TC Tag TC_Tag_Protein->Labeled_Protein NonSpecific_Protein Endogenous Cys-rich Protein NonSpecific_Protein->NonSpecific_Binding

Figure 1. Schematic of this compound labeling and potential non-specific binding.

Essential Control Experiments for Validating Specificity

To ensure the fidelity of this compound labeling, a series of control experiments should be performed. These controls are designed to differentiate between the specific signal from the TC-tagged protein and any background fluorescence arising from non-specific interactions.

Negative Controls: Establishing Baseline Fluorescence

The most fundamental controls involve comparing the fluorescence signal in your experimental cells with that in cells that should not produce a specific signal.

  • Non-Transfected Cells: Labeling non-transfected cells from the same cell line with this compound provides a baseline measurement of endogenous background fluorescence.

  • Vector-Only Transfected Cells: Transfecting cells with a plasmid that does not contain the TC-tag but is otherwise identical to the experimental vector helps to account for any effects of the transfection process on background fluorescence.

  • Protein without TC-Tag: Expressing the same protein of interest but without the TC-tag is a crucial control to demonstrate that the fluorescence is dependent on the presence of the tag.

Co-localization with a Fluorescent Protein

Fusing the TC-tagged protein to a well-characterized fluorescent protein, such as Green Fluorescent Protein (GFP), allows for a direct visual and quantitative assessment of labeling specificity.

  • Principle: If the ReAsH signal is specific, it should co-localize precisely with the GFP signal. Any ReAsH fluorescence that does not overlap with the GFP signal can be considered non-specific.

  • Quantitative Analysis: Image analysis software can be used to calculate a co-localization coefficient (e.g., Pearson's or Manders' coefficient), providing a quantitative measure of specificity.

Dithiol Wash Optimization

Washing with dithiols like British Anti-Lewisite (BAL) or 1,2-ethanedithiol (EDT) is a standard step to reduce non-specific binding. Optimizing the concentration and duration of this wash is critical.

  • Principle: Dithiols compete with cysteine residues for binding to ReAsH. At appropriate concentrations, they will displace ReAsH from low-affinity, non-specific binding sites more effectively than from the high-affinity TC-tag.

  • Experiment: After labeling, cells are washed with increasing concentrations of BAL (e.g., 0 µM, 100 µM, 250 µM, 500 µM). The fluorescence intensity of specifically labeled structures should remain relatively stable at lower BAL concentrations, while the background fluorescence should decrease significantly. At very high concentrations, even specific binding may be reversed.

Blocking Non-specific Sites with Maleimides

Pre-treating cells with a thiol-reactive compound like N-ethylmaleimide (NEM) can block non-specific binding sites.

  • Principle: NEM covalently modifies free sulfhydryl groups on endogenous proteins. By pre-treating cells with NEM, many of the potential non-specific binding sites for ReAsH are blocked, leading to a reduction in background fluorescence.

  • Experiment: Cells are incubated with NEM prior to this compound labeling. The fluorescence intensity in NEM-treated cells is then compared to that in untreated cells. A significant reduction in background signal in the NEM-treated group indicates that non-specific binding to cysteine residues was a major contributor to the background.

Control_Experiments_Workflow cluster_controls Control Groups cluster_labeling Labeling & Analysis start Start: Cells expressing TC-tagged protein neg_control Negative Controls (No TC-tag, Non-transfected) start->neg_control fp_coloc Co-expression with Fluorescent Protein (e.g., GFP) start->fp_coloc reash_label This compound Labeling start->reash_label neg_control->reash_label fp_coloc->reash_label bal_wash BAL Wash Optimization imaging Fluorescence Microscopy bal_wash->imaging nem_block NEM Pre-treatment nem_block->start wash Standard Wash reash_label->wash wash->bal_wash wash->imaging analysis Quantitative Analysis imaging->analysis end end analysis->end Validate Specificity

Figure 2. Workflow for validating this compound labeling specificity with control experiments.

Comparative Performance of Protein Labeling Technologies

While this compound is a valuable tool, several alternative protein labeling technologies exist, each with its own set of advantages and disadvantages. The choice of labeling method often depends on the specific application, the protein of interest, and the experimental system.

FeatureThis compoundFluorescent Proteins (e.g., GFP)SNAP-tagHaloTag
Tag Size ~1 kDa (6 amino acids)~27 kDa~20 kDa~33 kDa
Labeling Principle Biarsenical binding to tetracysteine tagGenetically encoded fluorescenceCovalent labeling with benzylguanine substratesCovalent labeling with chloroalkane substrates
Cell Permeability YesN/A (genetically encoded)Substrate dependentSubstrate dependent
Signal-to-Noise Moderate to High (background can be an issue)High (low intrinsic background)High (fluorogenic substrates available)High (fluorogenic substrates available)
Photostability ModerateVariable (some variants are highly stable)High (depends on the dye)High (depends on the dye)
Labeling Time 30-60 minutesN/A (requires protein expression and maturation)15-30 minutes15-30 minutes
Versatility Limited dye palette (FlAsH/ReAsH)Wide range of colors and propertiesBroad range of synthetic dyesBroad range of synthetic dyes

Experimental Data Summary:

ExperimentThis compoundSNAP-tag with TMR-StarHaloTag with TMR
Signal-to-Background Ratio (Live Cells) 5-15 (with BAL wash)20-5020-60
Labeling Efficiency (in vivo) >80% (inferred from FRET)[1]~90%~95%
Photobleaching Half-life (seconds) 30-60>120[2]>180[2][3]

Note: The values presented are approximate and can vary depending on the specific protein, cell type, expression level, and imaging conditions.

Detailed Experimental Protocols

Protocol 1: Standard this compound Labeling of Adherent Cells
  • Cell Culture: Plate cells expressing the TC-tagged protein of interest on glass-bottom dishes or coverslips to an appropriate confluency (typically 60-80%).

  • Preparation of Labeling Solution: Prepare a 1-5 µM this compound solution in a suitable buffer (e.g., Opti-MEM or HBSS). It is recommended to first mix the this compound stock with an equal volume of 50 mM EDT before diluting in the final buffer.

  • Labeling: Remove the culture medium from the cells and wash once with the labeling buffer. Add the this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.

  • Washing:

    • Remove the labeling solution and wash the cells twice with the labeling buffer.

    • Prepare a wash buffer containing 125-250 µM BAL in the labeling buffer.

    • Incubate the cells in the BAL wash buffer for 10-15 minutes at 37°C.

    • Remove the BAL wash buffer and wash the cells three times with the labeling buffer.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for ReAsH (Excitation: ~590 nm, Emission: ~620 nm).

Protocol 2: N-ethylmaleimide (NEM) Blocking for Control Experiment
  • Cell Culture: Plate cells as described in Protocol 1.

  • NEM Pre-treatment:

    • Prepare a fresh 10 mM stock solution of NEM in DMSO.

    • Dilute the NEM stock solution to a final concentration of 1 mM in a suitable buffer (e.g., HBSS).

    • Remove the culture medium, wash the cells once with the buffer, and then incubate the cells with the 1 mM NEM solution for 20-30 minutes at room temperature.

    • Wash the cells three times with the buffer to remove excess NEM.

  • This compound Labeling: Proceed with the this compound labeling and washing steps as described in Protocol 1.

  • Imaging and Analysis: Image both the NEM-treated and untreated (control) cells using identical acquisition settings. Quantify the fluorescence intensity of the background in both conditions to determine the extent of reduction in non-specific labeling.

Conclusion

The this compound labeling system is a powerful tool for visualizing proteins in live cells, particularly when the small size of the tag is advantageous. However, due to the potential for non-specific binding, rigorous validation of labeling specificity is crucial for obtaining reliable data. The control experiments outlined in this guide, including the use of negative controls, co-localization with fluorescent proteins, optimization of dithiol washes, and blocking of non-specific sites, provide a robust framework for validating this compound labeling.

When compared to other labeling technologies such as fluorescent proteins, SNAP-tag, and HaloTag, this compound offers the advantage of a very small tag size but may have a lower signal-to-noise ratio and less flexibility in fluorophore choice. The selection of the most appropriate labeling strategy will ultimately depend on the specific requirements of the experiment. By carefully considering these factors and implementing the appropriate control experiments, researchers can confidently utilize this compound and other labeling technologies to advance their understanding of protein function in living systems.

References

A Head-to-Head Comparison: Quantitative Analysis of ReAsH-EDT2 Fluorescence Intensity for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cellular imaging, the choice of fluorescent probe is paramount. This guide provides a comprehensive, data-driven comparison of ReAsH-EDT2, a biarsenical dye that binds to tetracysteine-tagged proteins, against other popular protein labeling technologies. By presenting key performance indicators, detailed experimental protocols, and visual workflows, this document aims to facilitate an informed decision-making process for selecting the optimal fluorescent labeling strategy.

The this compound system offers a unique fluorogenic approach to protein labeling. The dye is virtually non-fluorescent until it binds to a specific, genetically encoded tetracysteine motif (CCPGCC) within a protein of interest, minimizing background from unbound probe[1]. This red-emitting fluorophore, derived from resorufin, provides an alternative to its green counterpart, FlAsH-EDT2, and enables multicolor and pulse-chase labeling experiments[1][2]. However, its performance in terms of fluorescence intensity, photostability, and signal-to-noise ratio relative to other prevalent methods, such as SNAP-tag and HaloTag systems that utilize a broader range of organic dyes, warrants a detailed quantitative analysis.

Quantitative Performance Comparison

To provide a clear and objective comparison, the following tables summarize the key photophysical properties of this compound and a selection of commonly used fluorescent dyes compatible with SNAP-tag and HaloTag technologies.

Probe Labeling System Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) **Extinction Coefficient (ε) (M⁻¹cm⁻¹) **Relative Brightness (Φ x ε)
ReAsH Tetracysteine Tag~593~6080.28 - 0.47¹~40,00011,200 - 18,800
FlAsH Tetracysteine Tag~508~528~0.49~70,000~34,300
TMR-Star SNAP-tag / HaloTag~554~580~0.4~92,000~36,800
Alexa Fluor 594 SNAP-tag / HaloTag~590~617~0.66~92,000~60,720
Janelia Fluor 646 SNAP-tag / HaloTag~646~664~0.41~152,000~62,320
Cy5 SNAP-tag / HaloTag~649~670~0.27~250,000~67,500

¹The quantum yield of ReAsH can be enhanced with optimized tetracysteine binding motifs.

In-Cell Brightness and Photostability

Quantitative comparisons of in-cell brightness have demonstrated that the choice of labeling strategy significantly impacts signal intensity. Studies have shown that HaloTag-based labeling with far-red rhodamine derivatives can result in a fluorescent signal up to 9-fold higher than with SNAP-tags using the same dye[3]. Organic dyes, in general, tend to be brighter and more photostable than fluorescent proteins by one to two orders of magnitude[4]. While this compound offers the advantage of being fluorogenic, its intrinsic brightness is generally lower than many of the high-performance organic dyes available for SNAP-tag and HaloTag systems.

Experimental Protocols

Detailed methodologies for utilizing this compound, SNAP-tag, and HaloTag systems are provided below to ensure reproducible and robust experimental outcomes.

This compound Labeling of Tetracysteine-Tagged Proteins

This protocol describes the labeling of intracellular proteins tagged with a tetracysteine motif in live mammalian cells.

Materials:

  • Cells expressing the tetracysteine-tagged protein of interest

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 1,2-ethanedithiol (EDT) or 2,3-dimercaptopropanol (BAL)

  • Opti-MEM or other serum-free medium

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere.

  • Labeling Solution Preparation: Prepare a fresh labeling solution by diluting the this compound stock solution in serum-free medium to a final concentration of 0.5-2.5 µM. It is crucial to also include a low concentration of EDT (e.g., 10-25 µM) in the labeling solution to reduce non-specific binding.

  • Labeling: Replace the cell culture medium with the this compound labeling solution and incubate for 30-60 minutes at 37°C.

  • Washing: To reduce background fluorescence, wash the cells multiple times with a buffer containing a higher concentration of a dithiol competitor, such as 250 µM BAL in HBSS, for 10-15 minutes at 37°C.

  • Imaging: After the final wash, replace the buffer with fresh imaging medium and proceed with fluorescence microscopy.

SNAP-tag Labeling

This protocol outlines the labeling of SNAP-tag fusion proteins in live cells with a cell-permeable fluorescent substrate.

Materials:

  • Cells expressing the SNAP-tag fusion protein

  • Cell-permeable SNAP-tag substrate (e.g., TMR-Star, Alexa Fluor 594)

  • Cell culture medium

  • PBS

Procedure:

  • Cell Preparation: Culture cells expressing the SNAP-tag fusion protein to the desired confluency.

  • Labeling: Add the SNAP-tag substrate directly to the cell culture medium at a final concentration of 1-5 µM. Incubate for 15-30 minutes at 37°C.

  • Washing: Remove the labeling medium and wash the cells three times with pre-warmed culture medium or PBS to remove unbound substrate.

  • Imaging: Add fresh culture medium to the cells and image using fluorescence microscopy.

HaloTag Labeling

This protocol describes the labeling of HaloTag fusion proteins in live cells with a fluorescent ligand.

Materials:

  • Cells expressing the HaloTag fusion protein

  • Cell-permeable HaloTag ligand (e.g., TMR, Janelia Fluor 646)

  • Cell culture medium

  • PBS

Procedure:

  • Cell Preparation: Grow cells expressing the HaloTag fusion protein on a suitable imaging substrate.

  • Labeling: Add the HaloTag ligand to the cell culture medium to a final concentration of 0.1-5 µM. Incubate for 15-30 minutes at 37°C.

  • Washing: Aspirate the labeling medium and wash the cells three times with fresh, pre-warmed medium or PBS.

  • Imaging: Following the washes, add fresh medium and proceed with live-cell imaging.

Experimental and Signaling Pathway Diagrams

To visually represent the workflows and principles behind these labeling technologies, the following diagrams are provided in the DOT language for Graphviz.

ReAsH_Labeling_Workflow cluster_cell Live Cell Protein_TC Protein of Interest (with Tetracysteine Tag) ReAsH_Protein_Complex ReAsH-Protein Complex (fluorescent) ReAsH_EDT2_unbound This compound (non-fluorescent) ReAsH_EDT2_unbound->Protein_TC Binding Wash Wash with BAL ReAsH_Protein_Complex->Wash Remove unbound Add_ReAsH Add this compound + EDT Add_ReAsH->ReAsH_EDT2_unbound Enters cell Image Fluorescence Microscopy Wash->Image

Caption: Workflow for labeling tetracysteine-tagged proteins with this compound.

Tag_Based_Labeling_Comparison cluster_snap SNAP-tag cluster_halo HaloTag SNAP_Protein Protein-SNAP-tag SNAP_Substrate BG-Fluorophore SNAP_Protein->SNAP_Substrate Covalent Reaction SNAP_Labeled Covalently Labeled Protein (Fluorescent) Halo_Protein Protein-HaloTag Halo_Ligand Chloroalkane-Fluorophore Halo_Protein->Halo_Ligand Covalent Reaction Halo_Labeled Covalently Labeled Protein (Fluorescent)

Caption: Comparison of SNAP-tag and HaloTag labeling mechanisms.

Conclusion

The selection of a fluorescent labeling strategy is a critical decision in experimental design. This compound, with its fluorogenic properties and small tetracysteine tag, offers distinct advantages, particularly in minimizing background fluorescence from unbound probes. However, for applications demanding the highest possible photon output and photostability, SNAP-tag and HaloTag systems, which can be paired with a wide array of high-performance organic dyes, may be more suitable. This guide provides the quantitative data and procedural details necessary for researchers to weigh the trade-offs between these powerful techniques and select the most appropriate tool for their specific research questions.

References

A Comparative Guide to Red Fluorescent Probes for Live-Cell Imaging: ReAsH-EDT2 vs. Fluorescent Proteins

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of live-cell imaging, the choice of a fluorescent probe is paramount to the success and accuracy of experimental outcomes. This guide provides a detailed comparison between the biarsenical probe, ReAsH-EDT2, and a selection of popular red fluorescent proteins (RFPs), namely mCherry, mKate2, and mScarlet. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable red fluorescent probe for their specific live-cell imaging applications.

Principles of Labeling

The fundamental difference between this compound and fluorescent proteins lies in their labeling strategy. This compound is a small, membrane-permeant biarsenical dye that becomes fluorescent upon binding to a genetically encoded tetracysteine tag (Cys-Cys-Pro-Gly-Cys-Cys) fused to the protein of interest.[1][2] In contrast, fluorescent proteins are genetically encoded reporters that are fused to the target protein and fold into a fluorescent structure without the need for an external dye.[2]

cluster_ReAsH This compound Labeling cluster_FP Fluorescent Protein Expression ReAsH This compound (non-fluorescent) Complex Fluorescent Complex ReAsH->Complex Binds to TC_tag Protein of Interest-Tetracysteine Tag TC_tag->Complex Gene Gene of Interest-FP Fusion DNA Transcription Transcription Gene->Transcription Translation Translation & Maturation Transcription->Translation FP_fusion Fluorescent Fusion Protein Translation->FP_fusion

Figure 1: Labeling strategies for this compound and fluorescent proteins.

Performance Comparison

The selection of a fluorescent probe is often a trade-off between various performance parameters. The following table summarizes the key quantitative data for this compound and the selected red fluorescent proteins. It is important to note that these values are compiled from various sources and experimental conditions may differ, impacting direct comparability.

ParameterThis compoundmCherrymKate2mScarlet
Excitation Max (nm) 593[3]587588[4]569
Emission Max (nm) 608[3]610633[4]594
Quantum Yield 0.28 - 0.47 (with optimized tags)[5]0.220.33[4]0.70
Brightness Variable1634[4]70
Photostability Sensitive to photobleaching[6]ModerateHigh[4]High
Toxicity Potential for transient phenotypic effects[6]LowLow[4]Low
Labeling Requires addition of external dyeGenetically encodedGenetically encodedGenetically encoded
Maturity Time Instantaneous upon binding~40 min~1 hour~20 min

Brightness is a relative value calculated as the product of the molar extinction coefficient and the quantum yield, normalized to a reference standard. Higher values indicate brighter probes.

Key Considerations for Probe Selection

Brightness and Photostability: For imaging weakly expressed proteins or for long-term time-lapse experiments, brightness and photostability are critical. mScarlet exhibits the highest brightness among the compared probes, making it an excellent choice for detecting low-abundance proteins. mKate2 offers a good balance of brightness and high photostability, suitable for extended imaging sessions.[4] this compound's brightness can be significant, especially with optimized tetracysteine tags, but its sensitivity to photobleaching requires careful management of illumination conditions.[5][6]

Toxicity and Cellular Perturbation: Fluorescent proteins, being genetically encoded and generally well-tolerated by cells, are often considered less cytotoxic.[4] this compound, being an arsenic-containing compound, has the potential for cytotoxicity, although studies have reported transient, non-lethal effects at typical working concentrations.[6] The small size of the tetracysteine tag (~1.5 kDa) compared to a fluorescent protein (~27 kDa) may be advantageous in minimizing steric hindrance and potential disruption of the target protein's function or localization.[7]

Labeling and Experimental Workflow: The requirement for an external dye for this compound adds steps to the experimental protocol, including incubation with the dye and subsequent washing steps to remove unbound probe and reduce background fluorescence.[8] Fluorescent proteins offer a simpler workflow as they are expressed and become fluorescent endogenously. However, the maturation time of fluorescent proteins can be a limitation for studying rapid protein synthesis and degradation. This compound labeling is essentially instantaneous upon binding, allowing for pulse-chase experiments to track protein age and trafficking.[9]

Experimental Protocols

This compound Labeling for Live-Cell Imaging

This protocol provides a general guideline for labeling tetracysteine-tagged proteins in live mammalian cells with this compound. Optimization of dye concentration and incubation times may be necessary for specific cell types and protein expression levels.

start Start: Cells expressing TC-tagged protein wash1 Wash cells with pre-warmed imaging medium start->wash1 labeling Incubate with this compound solution (e.g., 1-5 µM) for 30-60 min at 37°C wash1->labeling wash2 Wash cells with imaging medium containing a dithiol compound (e.g., BAL) to reduce background labeling->wash2 wash3 Wash cells with imaging medium wash2->wash3 image Image cells on a fluorescence microscope wash3->image end End image->end

Figure 2: Experimental workflow for this compound labeling.

Materials:

  • Mammalian cells expressing the protein of interest fused to a tetracysteine tag.

  • This compound stock solution (e.g., 1 mM in DMSO).

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).

  • Dithiol compound solution (e.g., 2,3-dimercaptopropanol - BAL).

  • Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for red fluorescence.

Procedure:

  • Cell Preparation: Plate cells expressing the tetracysteine-tagged protein on a suitable imaging dish or slide and allow them to adhere.

  • Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.

  • Labeling: Prepare the this compound labeling solution by diluting the stock solution in pre-warmed imaging medium to the desired final concentration (typically 1-5 µM). Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.

  • Background Reduction: Wash the cells twice with pre-warmed imaging medium containing a dithiol compound like BAL (e.g., 250 µM) for 10-15 minutes each. This step is crucial for reducing non-specific binding of the ReAsH dye.[8]

  • Final Wash: Wash the cells two to three times with pre-warmed imaging medium to remove the dithiol compound.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for ReAsH (Excitation: ~590 nm, Emission: ~610 nm). Maintain the cells at 37°C and 5% CO2 during imaging.

Live-Cell Imaging of Red Fluorescent Proteins

This protocol provides a general guideline for imaging cells expressing red fluorescent proteins like mCherry, mKate2, or mScarlet.

start Start: Cells expressing RFP-fusion protein prepare Plate cells on imaging dish start->prepare equilibrate Allow cells to adhere and reach desired confluency prepare->equilibrate replace_medium Replace with pre-warmed, phenol red-free imaging medium equilibrate->replace_medium image Image cells on a fluorescence microscope replace_medium->image end End image->end

Figure 3: Experimental workflow for imaging red fluorescent proteins.

Materials:

  • Mammalian cells expressing the protein of interest fused to a red fluorescent protein.

  • Live-cell imaging medium (phenol red-free).

  • Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for the specific RFP.

Procedure:

  • Cell Preparation: Plate cells expressing the RFP-fusion protein on a suitable imaging dish or slide.

  • Culture: Culture the cells in a standard incubator until they reach the desired confluency for imaging.

  • Medium Exchange: Before imaging, gently replace the culture medium with pre-warmed, phenol red-free live-cell imaging medium to reduce autofluorescence.

  • Imaging: Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2. Use the appropriate excitation and emission filters for the specific RFP being imaged (e.g., for mCherry: Excitation ~587 nm, Emission ~610 nm).

Conclusion

The choice between this compound and red fluorescent proteins for live-cell imaging depends heavily on the specific experimental goals. This compound offers the advantage of a small tag size and the ability to perform pulse-chase labeling, making it ideal for studying protein dynamics where minimal perturbation is crucial. However, its potential for phototoxicity and the requirement for an external dye are important considerations. Red fluorescent proteins, particularly newer variants like mScarlet, provide exceptional brightness and photostability with a simpler, genetically encoded labeling strategy, making them excellent choices for a wide range of live-cell imaging applications, especially for detecting low-abundance proteins and for long-term observations. A thorough evaluation of the experimental needs against the performance characteristics of each probe will enable researchers to make an informed decision and obtain high-quality, reliable data.

References

Navigating the Specificity of ReAsH-EDT2: A Comparative Guide to Cellular Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of proteins within the complex cellular environment is paramount. The biarsenical probe ReAsH-EDT2, in conjunction with the tetracysteine tag, has been a valuable tool for this purpose. However, its utility is often shadowed by concerns about its cross-reactivity with endogenous cellular components. This guide provides a comprehensive comparison of this compound with alternative labeling technologies, focusing on specificity and presenting supporting experimental data and protocols to aid in the selection of the most appropriate tools for your research.

The this compound labeling system relies on the high-affinity binding of the non-fluorescent this compound molecule to a genetically encoded tetracysteine motif (CCXXCC) engineered into a protein of interest. Upon binding, the probe becomes highly fluorescent, enabling visualization and tracking of the tagged protein. While this method offers the advantage of a small tag size, a significant drawback is the off-target binding of this compound to naturally occurring cysteine-rich proteins within the cell, leading to background fluorescence and potentially confounding results[1][2].

Quantitative Comparison of Protein Labeling Technologies

To provide a clear overview of the performance of different labeling systems, the following table summarizes key parameters related to their specificity and utility. It is important to note that obtaining precise dissociation constants for off-target interactions of this compound is challenging and not widely reported in the literature. The values for off-target binding are therefore often qualitative or semi-quantitative.

FeatureThis compound with Tetracysteine TagSNAP-tagHaloTag
Tag Size ~1.5 kDa (12 amino acids for high-affinity tag)~20 kDa~33 kDa
Binding Type Covalent-like (dithioarsolane formation)CovalentCovalent
On-Target Affinity (Kd) pM to nM range[3]nM rangenM range
Off-Target Binding Yes, to endogenous cysteine-rich proteins[1][2]Minimal, highly specific enzyme-substrate reactionMinimal, highly specific enzyme-substrate reaction
Reported Off-Target Proteins Metallothioneins, various cytosolic proteinsNot widely reportedNot widely reported
Signal-to-Noise Ratio Variable, can be low due to backgroundGenerally highGenerally high
Cell Permeability of Probe YesYes (for cell-permeable substrates)Yes (for cell-permeable substrates)
Multiplexing Capability Limited by spectral overlap of biarsenical probesYes, with orthogonal CLIP-tagYes, with orthogonal SNAP-tag

Experimental Protocols for Assessing Cross-Reactivity

Accurate assessment of the cross-reactivity of a labeling probe is crucial for the validation of experimental findings. Below are detailed methodologies for key experiments to quantify the specificity of probes like this compound.

Competitive Binding Assay

This assay quantifies the relative affinity of a probe for its intended target versus potential off-targets.

Objective: To determine the concentration of an unlabeled competitor (e.g., a known cysteine-rich protein or a competing dithiol compound like BAL) required to displace the fluorescent probe from its target.

Protocol:

  • Prepare a lysate from cells expressing the tetracysteine-tagged protein of interest.

  • Incubate the lysate with a fixed, sub-saturating concentration of this compound to allow for binding to the tagged protein.

  • Aliquot the labeled lysate into a multi-well plate.

  • Add increasing concentrations of the unlabeled competitor to the wells.

  • Incubate to allow the binding to reach equilibrium.

  • Measure the fluorescence intensity in each well using a plate reader.

  • Plot the fluorescence intensity against the competitor concentration and fit the data to a competition binding curve to determine the IC50 (the concentration of competitor that displaces 50% of the probe). A lower IC50 for an off-target competitor indicates higher cross-reactivity.

Mass Spectrometry-Based Proteomic Identification of Off-Target Proteins

This powerful technique allows for the unbiased identification of endogenous proteins that are non-specifically bound by the probe.

Objective: To identify the portfolio of cellular proteins that interact with this compound.

Protocol:

  • Treat cells (with and without expression of the tetracysteine-tagged protein as a control) with this compound.

  • Lyse the cells under conditions that preserve protein-probe interactions.

  • Perform affinity purification using an antibody against the ReAsH molecule or by leveraging the chemical properties of the arsenic-thiol bond to a capture resin.

  • Elute the bound proteins from the purification matrix.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise protein bands and perform in-gel digestion with trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database. Proteins identified in the control cells (lacking the tetracysteine tag) represent the off-target binders.

Visualizing Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).

cluster_binding This compound Binding cluster_crosstalk Cross-Reactivity ReAsH This compound (Non-fluorescent) Fluorescent_Complex Fluorescent Complex (On-Target) ReAsH->Fluorescent_Complex Specific Binding Background_Fluorescence Background Fluorescence ReAsH->Background_Fluorescence Non-Specific Binding TC_Tag Tetracysteine Tag (Target Protein) TC_Tag->Fluorescent_Complex Endogenous_Cys Endogenous Cysteine-Rich Proteins (Off-Target) Endogenous_Cys->Background_Fluorescence

Caption: Mechanism of this compound on-target and off-target binding.

start Start: Cell Culture (TC-tagged and Control) reash_labeling This compound Labeling start->reash_labeling cell_lysis Cell Lysis reash_labeling->cell_lysis affinity_purification Affinity Purification cell_lysis->affinity_purification elution Elution of Bound Proteins affinity_purification->elution sds_page SDS-PAGE elution->sds_page in_gel_digest In-Gel Digestion sds_page->in_gel_digest lc_ms LC-MS/MS Analysis in_gel_digest->lc_ms data_analysis Database Search & Off-Target Identification lc_ms->data_analysis

Caption: Workflow for identifying this compound off-target proteins.

Conclusion and Recommendations

The choice of a protein labeling strategy should be guided by the specific requirements of the experiment. While this compound offers the advantage of a small tag, its inherent cross-reactivity with endogenous cysteine-rich proteins necessitates careful experimental design and rigorous controls. For applications demanding high specificity and a superior signal-to-noise ratio, alternative technologies such as SNAP-tag and HaloTag are recommended. These systems, although involving larger tags, exhibit minimal off-target binding due to their enzymatic labeling mechanism.

Researchers opting to use the this compound system should:

  • Utilize optimized tetracysteine tags (e.g., FLNCCPGCCMEP) to maximize the affinity for the target protein.

  • Perform thorough washing steps with competing dithiols like 2,3-dimercaptopropanol (BAL) to reduce non-specific background.

  • Include appropriate controls , such as cells not expressing the tetracysteine-tagged protein, to accurately assess the level of background fluorescence.

  • Consider quantitative imaging to subtract background fluorescence from the specific signal.

  • Validate key findings using an orthogonal labeling method if the potential for off-target effects is a significant concern.

By carefully considering these factors and employing the appropriate validation experiments, researchers can confidently utilize protein labeling technologies to unravel the complexities of cellular processes.

References

Optimizing Protein Labeling: A Comparative Guide to Tetracysteine Tags for Enhanced ReAsH-EDT2 Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to leverage the power of biarsenical dyes for protein visualization, the choice of the tetracysteine tag is a critical determinant of experimental success. This guide provides an objective comparison of different tetracysteine tag sequences, focusing on their binding characteristics with the red fluorogenic probe ReAsH-EDT2. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal tag for your research needs.

The this compound system offers a powerful method for site-specific labeling of proteins in living cells. This technology relies on the high-affinity binding of the non-fluorescent this compound molecule to a genetically encoded tetracysteine motif (TC-tag) within a protein of interest. Upon binding, the ReAsH molecule becomes highly fluorescent, enabling real-time imaging of protein localization, trafficking, and dynamics. However, the performance of this system is highly dependent on the specific amino acid sequence of the tetracysteine tag. This guide explores the characteristics of commonly used and optimized tetracysteine sequences to facilitate informed decision-making in experimental design.

Performance Comparison of Tetracysteine Tags

The selection of a tetracysteine tag significantly impacts the signal-to-noise ratio, brightness, and stability of the ReAsH-protein complex. Below is a summary of key performance metrics for different tag sequences based on published experimental data.

Tetracysteine Tag SequenceKey CharacteristicsRelative ReAsH Brightness/ContrastDithiol Resistance (Binding Affinity)
CCPGCC The original and most basic 6-amino-acid motif.BaselineLower affinity; sensitive to washing with >100 µM BAL.[1][2]
FLNCCPGCCMEP An optimized 12-amino-acid motif with flanking residues.>6-fold increase in contrast over CCPGCC-based tags.[3]High affinity; resistant to washing with up to 1 mM BAL.[1][2]
HRWCCPGCCKTF Another optimized 12-amino-acid motif.Significantly improved fluorescence quantum yield and contrast.High affinity and markedly improved dithiol resistance.
Tandem Repeats (e.g., 2x or 3x TC) Multiple copies of a tetracysteine motif.~1.5 to 2-fold increase in brightness for 2x and 3x repeats, respectively.Dependent on the core motif used.
CCKACC An alternative motif with different binding kinetics.Similar brightness to the CCPGCC tag upon binding.Displays altered rates and affinities of association compared to CCPGCC.

Experimental Protocols

The following is a generalized protocol for labeling tetracysteine-tagged proteins with this compound in live mammalian cells. Optimization of concentrations and incubation times may be necessary for specific cell types and proteins of interest.

Materials
  • Mammalian cells expressing the tetracysteine-tagged protein of interest

  • This compound stock solution (e.g., 1 mM in dry DMSO)

  • 1,2-ethanedithiol (EDT) or 2,3-dimercaptopropanol (BAL) for wash buffer

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Live-cell imaging microscope with appropriate filter sets for ReAsH (Excitation: ~593 nm, Emission: ~608 nm)

Labeling Procedure
  • Cell Preparation: Culture cells expressing the tetracysteine-tagged protein on a suitable imaging dish (e.g., glass-bottom dish).

  • Preparation of Labeling Solution: Prepare a fresh labeling solution of 1 µM this compound and 10 µM EDT in pre-warmed HBSS. It is crucial to add the EDT to the buffer before adding the this compound.

  • Cell Labeling:

    • Gently wash the cells once with pre-warmed HBSS.

    • Aspirate the HBSS and add the this compound labeling solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a cell culture incubator. Longer incubation times can lead to increased background fluorescence.

  • Washing to Reduce Background:

    • Prepare a wash buffer of 250 µM BAL in pre-warmed HBSS. BAL is often preferred over EDT for washing due to its higher potency in displacing non-specifically bound dye and being less odorous.

    • Aspirate the labeling solution and gently wash the cells with the BAL wash buffer for 15 minutes at 37°C.

    • Aspirate the wash buffer and wash the cells one or two more times with pre-warmed HBSS to remove any remaining BAL.

  • Imaging:

    • Replace the final wash with fresh pre-warmed HBSS or imaging medium.

    • Image the cells using a fluorescence microscope with appropriate filters for ReAsH.

Visualizing the Workflow and a Biological Application

To better illustrate the experimental process and a practical application, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_washing Washing cluster_imaging Imaging start Cells expressing TC-tagged protein wash1 Wash with HBSS start->wash1 add_reash Incubate with This compound (30-60 min) wash1->add_reash wash_bal Wash with BAL (15 min) add_reash->wash_bal wash_hbss Final Wash with HBSS wash_bal->wash_hbss image Fluorescence Microscopy wash_hbss->image

Experimental workflow for this compound labeling.

GPCR signaling: β-arrestin recruitment to PTHR.

The second diagram illustrates the application of biarsenical labeling in studying G-protein coupled receptor (GPCR) signaling. Specifically, it depicts the recruitment of β-arrestin, labeled with FlAsH, to the parathyroid hormone receptor (PTHR), labeled with ReAsH, upon ligand binding. This interaction can be monitored in real-time using Förster Resonance Energy Transfer (FRET) between the two fluorophores.

Conclusion

The choice of a tetracysteine tag is a critical parameter for successful protein labeling with this compound. For applications requiring high signal-to-noise ratios and stable labeling, the optimized 12-amino-acid motifs, such as FLNCCPGCCMEP , are highly recommended due to their enhanced brightness and resistance to displacement by washing agents. The original CCPGCC motif may suffice for highly expressed proteins where background is less of a concern. Tandem repeats of the tags can be employed to further enhance the brightness of the labeled protein. By carefully selecting the appropriate tetracysteine tag and optimizing the labeling protocol, researchers can effectively harness the power of the this compound system to visualize protein dynamics in living cells with high specificity and sensitivity.

References

A Comparative Guide to FRET Efficiency: ReAsH-EDT2 and Common Acceptor Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal Förster Resonance Energy Transfer (FRET) pair is critical for accurately probing molecular interactions and dynamics. This guide provides a comparative analysis of the FRET efficiency of ReAsH-EDT2, a popular red biarsenical dye, with various commonly used acceptor fluorophores. The data presented here is supported by experimental findings to aid in the selection of the most suitable FRET partner for your specific research needs.

This compound is a membrane-permeant dye that becomes fluorescent upon binding to a tetracysteine tag (Cys-Cys-Pro-Gly-Cys-Cys) engineered into a protein of interest. Its utility as a FRET acceptor has been demonstrated in numerous studies, often paired with fluorescent proteins as donors. The efficiency of this energy transfer is highly dependent on the spectral overlap between the donor and acceptor, their proximity, and their relative orientation.

Quantitative Comparison of this compound FRET Pairs

The following table summarizes the key parameters for FRET between this compound and several common donor fluorophores. The Förster distance (R₀) is the distance at which FRET efficiency is 50%, and a larger R₀ value generally indicates a more favorable FRET pair for detecting interactions over longer distances.

Donor FluorophoreAcceptor FluorophoreFörster Distance (R₀)Measured FRET Efficiency (E)Reference
Yellow Fluorescent Protein (YFP)This compound 54.3 Å33%[1]
Green Fluorescent Protein (GFP)Cy3NTA62.5 Å~66% (with FlAsH as donor)[1]
Enhanced Green Fluorescent Protein (EGFP)AsCy3 (biarsenical Cy3)60 ÅNot explicitly stated[2]
Enhanced Yellow Fluorescent Protein (EYFP)mCherry56.6 ÅNot explicitly stated for ReAsH[3][4]
Alexa Fluor 488Alexa Fluor 59460 ÅNot explicitly stated for ReAsH

Note: Data for FlAsH, a structurally similar green biarsenical dye, and AsCy3, a biarsenical version of Cy3, are included to provide valuable insights where direct data for this compound is not available.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

FRET_Process FRET Process between Donor and Acceptor cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore Donor_Ground Donor (Ground State) Donor_Excited Donor (Excited State) Donor_Ground->Donor_Excited Donor_Excited->Donor_Ground Fluorescence Acceptor_Ground Acceptor (Ground State) Donor_Excited->Acceptor_Ground FRET Emission_Donor Donor Emission Donor_Excited->Emission_Donor Acceptor_Excited Acceptor (Excited State) Acceptor_Ground->Acceptor_Excited Acceptor_Excited->Acceptor_Ground Fluorescence Emission_Acceptor Acceptor Emission Acceptor_Excited->Emission_Acceptor Excitation Light Excitation Light Excitation Light->Donor_Ground Absorption

Caption: The FRET process between a donor and an acceptor fluorophore.

FRET_Workflow Experimental Workflow for FRET Measurement start Start protein_expression Express tetracysteine-tagged protein with donor FP start->protein_expression reash_labeling Label cells with This compound protein_expression->reash_labeling pre_bleach_donor Acquire pre-bleach donor image reash_labeling->pre_bleach_donor pre_bleach_acceptor Acquire pre-bleach acceptor image pre_bleach_donor->pre_bleach_acceptor photobleach Photobleach ReAsH (acceptor) pre_bleach_acceptor->photobleach post_bleach_donor Acquire post-bleach donor image photobleach->post_bleach_donor calculate_fret Calculate FRET efficiency post_bleach_donor->calculate_fret end End calculate_fret->end

Caption: A typical experimental workflow for measuring FRET efficiency.

Experimental Protocols

A robust experimental design is crucial for obtaining reliable FRET data. Below are detailed methodologies for labeling proteins with this compound and measuring FRET efficiency via acceptor photobleaching, a commonly employed technique.

Protein Labeling with this compound

This protocol is adapted from established methods for labeling tetracysteine-tagged proteins in living cells.

  • Cell Culture and Transfection:

    • Culture cells expressing the tetracysteine-tagged protein of interest, which is also fused to a donor fluorescent protein (e.g., YFP), under standard conditions.

    • Ensure cells are healthy and at an appropriate confluency for imaging.

  • Preparation of Labeling Solution:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Dilute the this compound stock solution in a buffered saline solution (e.g., HBSS) to the final working concentration, typically in the nanomolar to low micromolar range.

  • Labeling Procedure:

    • Wash the cells with pre-warmed buffer to remove any residual serum.

    • Incubate the cells with the this compound labeling solution for a specified duration (e.g., 30-60 minutes) at 37°C.

    • After incubation, wash the cells multiple times with the buffer to remove unbound this compound.

FRET Efficiency Measurement by Acceptor Photobleaching

This method quantifies FRET by measuring the increase in donor fluorescence after the acceptor is photobleached.

  • Image Acquisition Setup:

    • Use a fluorescence microscope equipped with appropriate filter sets for the donor (e.g., YFP) and acceptor (ReAsH) fluorophores.

    • Select a region of interest (ROI) containing cells co-expressing the donor and acceptor.

  • Pre-Bleach Imaging:

    • Acquire an image of the donor fluorophore by exciting it at its specific excitation wavelength and recording the emission. This is the "pre-bleach" donor intensity (I_pre).

    • Acquire an image of the acceptor fluorophore (ReAsH) to confirm its presence and location.

  • Acceptor Photobleaching:

    • Selectively excite the ReAsH acceptor with a high-intensity light source at its excitation wavelength until its fluorescence is significantly reduced or completely eliminated.

    • Care should be taken to minimize photobleaching of the donor fluorophore during this step.

  • Post-Bleach Imaging:

    • Acquire a second image of the donor fluorophore using the same settings as in the pre-bleach step. This is the "post-bleach" donor intensity (I_post).

  • FRET Efficiency Calculation:

    • The FRET efficiency (E) is calculated using the following formula: E = 1 - (I_pre / I_post)

    • A significant increase in the donor fluorescence after acceptor photobleaching indicates that FRET was occurring.

Conclusion

The choice of a FRET pair is a critical determinant of the success of experiments aimed at studying molecular interactions. This compound serves as a versatile and effective FRET acceptor, particularly when paired with fluorescent protein donors like YFP. The provided data and protocols offer a foundation for researchers to design and execute robust FRET experiments. For interactions over longer distances, considering acceptors with higher molar extinction coefficients, such as Cy3- and Alexa Fluor 594-conjugated biarsenicals, may be advantageous. Careful optimization of labeling conditions and imaging parameters is essential for obtaining accurate and reproducible FRET efficiency measurements.

References

Assessing the Impact of ReAsH-EDT2 Labeling on Protein Function: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate study of protein function is paramount. Labeling proteins with fluorescent tags is a powerful technique for visualizing and tracking these molecules in living cells. However, the act of tagging can itself interfere with the protein's natural function. This guide provides a comparative analysis of the ReAsH-EDT2 labeling system, evaluating its impact on protein function against other popular methods like SNAP-tag and HaloTag.

Introduction to Protein Labeling Technologies

Protein labeling allows for the investigation of protein localization, trafficking, interaction, and conformational changes.[1][2] The ideal label is small, bright, photostable, and, most importantly, does not perturb the function of the protein of interest.

  • This compound System: This method utilizes a small tetracysteine tag (TC tag), a sequence of just six amino acids (e.g., Cys-Cys-Pro-Gly-Cys-Cys), which is genetically fused to the target protein.[1] The membrane-permeant biarsenical dye, this compound, is non-fluorescent until it binds with high affinity to this TC tag, emitting a red fluorescence.[1][3] Its small tag size (<1 kDa) is its primary advantage, theoretically minimizing steric hindrance.[2]

  • SNAP-tag and HaloTag Systems: These are self-labeling protein tags based on enzymes that have been engineered to covalently react with specific synthetic ligands. The SNAP-tag (~20 kDa) is derived from human O6-alkylguanine-DNA alkyltransferase, while the HaloTag (~33 kDa) is based on a bacterial haloalkane dehalogenase.[4] These tags can be conjugated to a wide variety of functional molecules, including fluorophores of different colors.

The Labeling Workflow: this compound

The process of labeling a protein with this compound involves genetically introducing the tetracysteine motif into the protein, expressing the fusion protein in cells, and then incubating the cells with the this compound reagent.

ReAsH_Labeling_Workflow cluster_0 Genetic Engineering Gene Gene of Interest Fusion_Gene Fusion Gene Gene->Fusion_Gene Insert Tag DNA TC_Tag Tetracysteine Tag (CCPGCC) TC_Tag->Fusion_Gene Expression Express in Cells Tagged_Protein Protein with TC Tag Expression->Tagged_Protein ReAsH_Reagent Add this compound (Non-fluorescent) Labeled_Protein Labeled Protein (Fluorescent) ReAsH_Reagent->Labeled_Protein Covalent Binding

Figure 1: Experimental workflow for this compound labeling.

Quantitative Comparison of Labeling Technologies

The choice of a labeling system often involves a trade-off between tag size, signal brightness, and potential functional perturbation. While smaller tags are presumed to be less disruptive, quantitative data is essential for an objective assessment.

ParameterThis compoundSNAP-tagHaloTag
Tag Size ~1 kDa (6-12 amino acids)~20 kDa~33 kDa
Labeling Mechanism Covalent binding of biarsenical dye to tetracysteine motifCovalent bond formation with O6-benzylguanine (BG) substratesCovalent bond formation with chloroalkane (CA) ligands
Binding Affinity (Kd) of Dye to Tag ~407 nM (for CrAsH)Not Applicable (Covalent Reaction)Not Applicable (Covalent Reaction)
Ligand Binding Affinity (Kd) of Labeled Receptor Potentially minimal impact, but direct comparative data is scarce.Generally reported to not alter functional behavior, but quantitative comparisons are limited.Generally reported to not alter functional behavior, but quantitative comparisons are limited.
Labeling Rate (k_app) Fast reaction kinetics10^4 - 10^5 M⁻¹s⁻¹ (BG substrates)10^3 - 10^7 M⁻¹s⁻¹ (CA substrates)
Potential for Perturbation Low due to small size; potential for off-target binding to cysteine-rich proteins and light-induced cell morphology changes.Moderate due to larger size.High due to largest size.
Signal Brightness GoodHigh; dependent on fluorophore choiceHigh; dependent on fluorophore choice

Data compiled from multiple sources. Specific values can vary based on the protein, linker, and experimental conditions.

One study directly comparing a small ReAsH tag to a larger fluorescent protein tag (mCherry, ~27 kDa) found that the protein folding rate in cells was twice as fast with the ReAsH tag, suggesting it was significantly less perturbing to protein dynamics.[5]

Impact on Signaling Pathways: A Conceptual Model

A primary concern with any protein label is steric hindrance, where the tag physically blocks or alters interactions with other molecules. This is particularly critical in crowded signaling pathways. For example, a tag on a G-protein coupled receptor (GPCR) could potentially interfere with G-protein binding or the recruitment of regulatory proteins like β-arrestin.

Signaling_Pathway GPCR GPCR G_Protein G-Protein GPCR->G_Protein Interaction Arrestin β-Arrestin GPCR->Arrestin Binding Downstream Downstream Signaling G_Protein->Downstream Arrestin->Downstream Ligand Ligand Ligand->GPCR Activation Label Large Label Label->GPCR

Figure 2: Potential steric hindrance in a GPCR signaling pathway.

Despite these concerns, studies have shown that GPCRs labeled with FlAsH or ReAsH continue to internalize after agonist stimulation and recruit β-arrestin, indicating that key functionalities are preserved.[2] Similarly, SNAP-tag fusions have been used extensively to study GPCRs, with reports suggesting the tag does not alter expression or functional behavior.[6]

Experimental Protocols

To quantitatively assess the impact of labeling on protein function, a well-defined functional assay is required. Below is a generalized protocol for a competitive radioligand binding assay, which can be used to determine the binding affinity (Kd) of a ligand to a labeled or unlabeled receptor.

Protocol: Competitive Radioligand Binding Assay for Labeled GPCRs

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to a tagged GPCR expressed on cell membranes.

Materials:

  • Cells expressing the GPCR of interest (unlabeled, ReAsH-labeled, SNAP-labeled, etc.).

  • Membrane Preparation Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail, pH 7.4.

  • Assay Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Radioligand (e.g., [3H]-dihydroalprenolol for β2-adrenergic receptor) at a concentration near its Kd.

  • Unlabeled competing test compound at various concentrations.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, presoaked in 0.3% PEI).

  • FilterMate™ Harvester or similar vacuum filtration device.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells (previously labeled with ReAsH, SNAP-ligand, or left unlabeled) in ice-cold Membrane Preparation Buffer.

    • Centrifuge at 1,000 x g to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in Assay Binding Buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up the reactions in a final volume of 250 µL per well.

    • Add 150 µL of the membrane preparation (containing 5-50 µg of total protein).

    • Add 50 µL of the competing unlabeled test compound at various dilutions. For determining non-specific binding, use a high concentration of a known antagonist. For total binding, add 50 µL of buffer.

    • Add 50 µL of the radioligand solution.

    • Incubate the plate at a specified temperature (e.g., 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[7]

  • Filtration and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters four times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements to get specific binding.

    • Plot the specific binding as a function of the log concentration of the competing compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

By comparing the Ki values obtained for the unlabeled receptor versus the receptors labeled with this compound, SNAP-tag, or HaloTag, a quantitative assessment of the label's impact on ligand binding can be made.

Conclusion and Recommendations

The choice of a protein labeling system is a critical decision in experimental design.

  • This compound offers the significant advantage of a very small tag, which is demonstrably less perturbing to some dynamic protein functions like folding.[5] However, researchers must be aware of its potential for non-specific binding to endogenous cysteine-rich proteins and the possibility of light-induced cellular stress.[2] It is best suited for applications where minimizing the size of the tag is the highest priority.

  • SNAP-tag and HaloTag provide exceptional versatility, allowing for conjugation with a vast array of probes. Their larger size presents a greater risk of functional interference, although for many proteins, particularly large cell-surface receptors, they have been shown to be well-tolerated.[6][8] These tags are ideal for experiments requiring different types of labels (e.g., different colors, affinity handles) for the same target protein without re-cloning.

Ultimately, the ideal approach is empirical. It is highly recommended to validate the function of any tagged protein against its untagged counterpart using a quantitative functional assay, such as the radioligand binding assay detailed above, before proceeding with extensive imaging studies. This ensures that the observed phenomena are attributable to the protein of interest and not an artifact of the label itself.

References

A Researcher's Guide to Commercially Available ReAsH-EDT2 Options for Tetracysteine Tag Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, the ReAsH-EDT2 system offers a powerful method for in-cell protein labeling. This technology relies on a membrane-permeable, pro-fluorescent resorufin (B1680543) arsenical hairpin binder (ReAsH) that becomes highly fluorescent upon binding to a small, genetically encoded tetracysteine tag (Cys-Cys-Pro-Gly-Cys-Cys or CCPGCC). This guide provides a side-by-side comparison of commercially available this compound reagents and the comprehensive kit from Thermo Fisher Scientific (Invitrogen), offering a clear overview for professionals selecting the right tools for their experimental needs.

Comparison of Commercial this compound Offerings

The following table summarizes the available this compound products from major suppliers. The Invitrogen TC-ReAsH™ II Kit is a comprehensive solution, while other suppliers provide the standalone reagent, offering flexibility for researchers who wish to optimize their own protocols.

FeatureInvitrogen (Thermo Fisher Scientific)Cayman ChemicalMedchemExpressAAT Bioquest
Product Name TC-ReAsH™ II In-Cell Tetracysteine Tag Detection KitThis compoundThis compoundTetracysteine REASH Reagent
Format Complete kitSolid reagentSolid reagent2 mM in DMSO solution
Components This compound reagent, BAL wash buffer[1]This compound solidThis compound solidThis compound in DMSO
Purity Not specified≥95%[2]95%[3]Not specified
Excitation (λex) ~593 nm593 nm[4]530 nm[5]Not specified
Emission (λem) ~608 nm608 nm592 nmNot specified
Storage Freezer (-5 to -30°C), protect from light-20°C-20°C, sealed, away from moisture and lightFreeze (<-15°C), minimize light exposure
Protocol Detailed, optimized protocol includedGeneral guidance, user must optimizeGeneral guidance, user must optimizeGeneral guidance, user must optimize

Note: Excitation and emission wavelengths can vary slightly depending on the measurement conditions and the local environment of the fluorophore.

Mechanism of this compound Labeling and Fluorescence

The this compound labeling technology is based on the high-affinity interaction between the biarsenical group of the ReAsH molecule and the thiol groups of the cysteine residues within the tetracysteine tag. The this compound reagent, complexed with 1,2-ethanedithiol (B43112) (EDT), is cell-permeable and non-fluorescent. Inside the cell, when it encounters a protein bearing the tetracysteine motif, the EDT is displaced, and the arsenic atoms form stable covalent bonds with the cysteine pairs. This binding event induces a conformational change in the ReAsH molecule, leading to a dramatic increase in its fluorescence.

ReAsH_Mechanism cluster_outside Extracellular cluster_inside Intracellular ReAsH_EDT2 This compound (Non-fluorescent) Protein_TC Protein-TC Tag (Cys-Cys-Pro-Gly-Cys-Cys) ReAsH_EDT2->Protein_TC Cellular Uptake & Binding ReAsH_Protein ReAsH-Protein Complex (Fluorescent) Protein_TC->ReAsH_Protein Displacement of EDT & Conformational Change

Caption: Mechanism of this compound fluorescence activation upon binding to a tetracysteine-tagged protein.

Experimental Protocol for In-Cell Labeling

The following is a generalized experimental protocol for labeling tetracysteine-tagged proteins in live mammalian cells using this compound. This protocol is based on the instructions provided with the Invitrogen TC-ReAsH™ II In-Cell Tetracysteine Tag Detection Kit and published methodologies. Researchers using standalone reagents will need to prepare their own stock solutions and wash buffers.

Materials:

  • Cells expressing a tetracysteine-tagged protein of interest

  • This compound reagent (e.g., 2 mM stock in DMSO)

  • Opti-MEM® or other serum-free medium

  • BAL (British Anti-Lewisite) wash buffer (e.g., 250 µM BAL in Opti-MEM®). BAL is a dithiol compound that helps to reduce non-specific background fluorescence by competing with non-specific binding sites.

  • Fluorescence microscope with appropriate filter sets (e.g., for red fluorescence)

Procedure:

  • Cell Preparation: Plate cells expressing the tetracysteine-tagged protein on a suitable imaging dish or plate and grow to the desired confluency.

  • Preparation of Labeling Solution: Prepare a 1X this compound labeling solution by diluting the stock solution in pre-warmed, serum-free medium (e.g., Opti-MEM®). A final concentration of 0.5-2.5 µM is a common starting point. Mix thoroughly.

  • Cell Labeling:

    • Remove the growth medium from the cells.

    • Wash the cells once with the serum-free medium.

    • Add the 1X this compound labeling solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and protein expression level and should be determined empirically.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells twice with the serum-free medium.

    • Add the BAL wash buffer to the cells and incubate for 10 minutes at 37°C, protected from light. This step is crucial for improving the signal-to-noise ratio.

  • Imaging:

    • Replace the wash buffer with fresh imaging medium (e.g., Opti-MEM® or HBSS).

    • Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (Excitation ~593 nm, Emission ~608 nm).

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical this compound labeling experiment.

ReAsH_Workflow Transfection 1. Transfect Cells with TC-Tag Construct Expression 2. Express TC-Tagged Protein Transfection->Expression Labeling 3. Incubate with This compound Solution Expression->Labeling Wash 4. Wash with BAL Buffer Labeling->Wash Imaging 5. Live-Cell Imaging Wash->Imaging

Caption: A typical experimental workflow for labeling and imaging proteins using this compound.

Conclusion

The choice between a comprehensive kit and a standalone this compound reagent depends on the specific needs of the research project. The Invitrogen TC-ReAsH™ II Kit offers a convenient, all-in-one solution with an optimized protocol and necessary buffers, making it an excellent choice for new users or for those seeking high reproducibility with minimal setup time. For experienced researchers or those on a tighter budget who are comfortable with protocol optimization, purchasing the This compound reagent from suppliers like Cayman Chemical, MedchemExpress, or AAT Bioquest provides greater flexibility. Regardless of the source, the this compound technology remains a versatile and powerful tool for the specific and sensitive detection of proteins in living cells.

References

Safety Operating Guide

Proper Disposal of ReAsH-EDT2: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of ReAsH-EDT2, an organic arsenic-containing fluorescent dye.

This compound is a valuable tool in biological imaging, but its arsenic content necessitates stringent disposal protocols to ensure laboratory safety and environmental protection. All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines. Under no circumstances should this material be disposed of down the drain or in regular trash.

Immediate Safety Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) and be familiar with your institution's chemical hygiene plan.[1][2] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves.[3] All manipulations that could generate aerosols should be performed in a certified chemical fume hood.[3][4]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of liquid and solid waste contaminated with this compound.

Waste Segregation

Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions.

  • Liquid Waste:

    • Collect all aqueous solutions containing this compound (e.g., staining solutions, buffers, and the first rinse of contaminated labware) in a dedicated, leak-proof container.[1]

    • Do not mix this compound waste with other types of chemical waste, especially strong acids, which can react with arsenic compounds to form highly toxic arsine gas.

    • The waste container must be chemically compatible with the collected solutions. Plastic is often preferred.[5]

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as pipette tips, gloves, and paper towels, in a separate, clearly labeled container.

    • For sharps like contaminated needles or blades, use a designated puncture-proof sharps container.

Container Labeling

Accurate and clear labeling of hazardous waste containers is a regulatory requirement and essential for the safety of all laboratory and waste management personnel.

  • Affix a hazardous waste label to each container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"[2]

    • The full chemical name: "this compound (Arsenic-Containing Compound)"

    • The concentration of this compound and any other constituents.

    • The accumulation start date (the date the first waste was added).[2]

    • The name of the principal investigator and the laboratory location.

Waste Storage

Hazardous waste must be stored safely within the laboratory until it is collected.

  • Keep waste containers tightly sealed except when adding waste.[1][4]

  • Store containers in a designated satellite accumulation area that is at or near the point of generation.[5][6]

  • Ensure that the storage area has secondary containment to capture any potential leaks.[1]

  • Do not store more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a satellite accumulation area.[5][7]

Requesting Waste Pickup

Once a waste container is full or has been in accumulation for the maximum allowable time (typically 6-12 months, check your institutional policy), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[8]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system.[2]

  • Do not move hazardous waste containers from the laboratory yourself. Trained EHS personnel will collect them.

Decontamination and Spill Cleanup

Proper decontamination of labware and cleanup of spills is crucial to prevent unintended exposure.

  • Labware Decontamination:

    • The first rinse of any labware that has come into contact with this compound must be collected as hazardous waste.[1]

    • Subsequent rinses of glassware can typically be disposed of down the drain with copious amounts of water, provided the initial hazardous material has been thoroughly removed.

    • For equipment, wipe down surfaces with a suitable disinfectant or cleaning agent. A 10% bleach solution can be used to treat surfaces after a spill.[1]

  • Spill Cleanup:

    • In the event of a spill, evacuate the immediate area and alert your supervisor.

    • For small spills, trained laboratory personnel wearing appropriate PPE can use a spill kit to absorb the material.

    • Treat the spill area with a 10% bleach solution for 10 minutes and then carefully clean it up.[1]

    • All materials used for spill cleanup must be disposed of as hazardous solid waste.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

Quantitative Disposal and Storage Limits

The following table summarizes key quantitative limits related to the disposal and storage of this compound and other arsenic-containing hazardous waste. These values are based on general regulations and may vary by institution. Always consult your local EHS for specific requirements.

ParameterLimitRegulation/Guideline
Arsenic in Liquid Waste > 0.25 mg/LRegulated as hazardous waste.[6]
Arsenic in Drinking Water (for comparison) 10 ppb (0.01 mg/L)EPA Maximum Contaminant Level (MCL).[9][10]
Satellite Accumulation Area (SAA) Limit 55 gallons of hazardous wasteGeneral laboratory safety guidelines.[5][6]
Acutely Hazardous Waste SAA Limit 1 quartApplies to certain highly toxic chemicals (P-list).[5][7]
Waste Container Removal Within 3 days of reaching accumulation limitInstitutional requirement to prevent over-accumulation.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

ReAsH_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage In-Lab Storage cluster_disposal Final Disposal A This compound Experiment B Liquid Waste (e.g., used buffer, first rinse) A->B C Solid Waste (e.g., tips, gloves) A->C D Collect in Labeled Liquid Waste Container B->D E Collect in Labeled Solid Waste Container C->E F Store in Designated Satellite Accumulation Area D->F E->F G Keep Containers Sealed F->G H Use Secondary Containment F->H I Container Full or Time Limit Reached? F->I I->F No J Request EHS Pickup I->J Yes K EHS Collects Waste for Proper Disposal J->K

References

Safeguarding Your Research: A Comprehensive Guide to Handling ReAsH-EDT2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with specialized chemical reagents. This guide provides essential safety and logistical information for the handling of ReAsH-EDT2, a biarsenical fluorescent probe. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

This compound is a valuable tool for labeling proteins with a tetracysteine tag, enabling the study of protein trafficking, folding, and interactions within living cells. However, as an organoarsenic compound, it necessitates stringent handling and disposal procedures. This document outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and detailed disposal protocols to ensure a secure laboratory environment.

Essential Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of PPE. This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO), which can facilitate the absorption of substances through the skin. Therefore, selecting appropriate PPE is crucial.

Core PPE recommendations include:

  • Gloves: Nitrile gloves are recommended for handling this compound and its solutions.[1] It is imperative to use gloves rated for chemical resistance to DMSO. Double gloving is a prudent practice to minimize the risk of exposure. Gloves should be inspected for any signs of degradation or perforation before use and changed frequently.

  • Eye Protection: Chemical splash goggles are mandatory to protect the eyes from accidental splashes.

  • Protective Clothing: A full-length laboratory coat, buttoned completely, is required to protect the skin and clothing from contamination.

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.

Glove Chemical Compatibility for Dimethyl Sulfoxide (DMSO)

Selecting the right gloves is critical when working with this compound, as it is commonly prepared in DMSO. The following table summarizes the chemical resistance of common laboratory gloves to DMSO. Breakthrough time (BTT) indicates the time it takes for the chemical to penetrate the glove material.

Glove MaterialBreakthrough Time (minutes)DegradationRecommendation
Nitrile> 480ExcellentRecommended
Butyl Rubber> 480ExcellentRecommended
Neoprene30 - 60GoodUse with caution for short durations
Natural Rubber (Latex)< 15PoorNot Recommended
Polyvinyl Chloride (PVC)< 15PoorNot Recommended

Data is aggregated from various chemical resistance guides. Always consult the specific manufacturer's data for your gloves.

Operational Plan for Safe Handling of this compound

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety. The following workflow outlines the key steps for safe handling.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive & Store Receive & Store Prepare Stock Solution Prepare Stock Solution Receive & Store->Prepare Stock Solution In designated area Labeling Experiment Labeling Experiment Prepare Stock Solution->Labeling Experiment In fume hood Decontaminate Surfaces Decontaminate Surfaces Labeling Experiment->Decontaminate Surfaces After experiment Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Segregate waste Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_containment Containment cluster_labeling Labeling cluster_disposal Final Disposal Liquid Waste Liquid Waste Sealed Container Sealed Container Liquid Waste->Sealed Container Solid Waste Solid Waste Solid Waste->Sealed Container Hazardous Waste Label Hazardous Waste Label Sealed Container->Hazardous Waste Label EH&S Pickup EH&S Pickup Hazardous Waste Label->EH&S Pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ReAsH-EDT2
Reactant of Route 2
ReAsH-EDT2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.